molecular formula C16H20N2O2S2 B1676625 MK6-83 CAS No. 1062271-24-2

MK6-83

货号: B1676625
CAS 编号: 1062271-24-2
分子量: 336.5 g/mol
InChI 键: IRGYSXZCDAWOOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK6-83 is an activator of the transient receptor potential cation channel, mucolipin subfamily (TRPML1). TRPML1 is mutated in mucolipidosis type IV (MLIV), a hereditary lysosomal storage disorder characterized by severe delays in intellectual and motor development. This compound increases activity of TRPML1 in lysosomes expressing either wild type or F465L-mutated channels (EC50s = 110 and 100 nM, respectively) and in MLIV patient-derived fibroblasts. It is more effective for F465L mutations than F408Δ (EC50 = 1,230 nM). It also improves zinc trafficking out of lysosomes in F408Δ-expressing fibroblast cells.>This compound is a TRPML channel activator, restoring endolysosomal trafficking and zinc homeostasis lysosomes of mucolipidosis type IV (MLIV) mutant fibroblasts.>This compound is an agonist of the transient receptor potential channel ML3 (TRPML3).

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-methyl-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-13-9-10-16(21-13)22(19,20)17-14-7-3-4-8-15(14)18-11-5-2-6-12-18/h3-4,7-10,17H,2,5-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGYSXZCDAWOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336629
Record name MK6-83
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062271-24-2
Record name MK6-83
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062271242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK6-83
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK6-83
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9JUR6NT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Agonistic Mechanism of MK6-83: A Deep Dive into TRPML1 Channel Activation and Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action for MK6-83, a potent and specific agonist of the Transient Receptor Potential Mucolipin-1 (TRPML1) channel. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of lysosomal storage diseases, neurodegenerative disorders, and cellular trafficking pathways.

Executive Summary

This compound is a small molecule activator of the TRPML1 ion channel, a crucial component of the endolysosomal system.[1][2][3] Its primary mechanism of action involves the direct binding to and opening of the TRPML1 channel, leading to the release of calcium (Ca²⁺) from the lysosomal lumen into the cytoplasm.[4][5] This localized Ca²⁺ signal initiates a cascade of downstream cellular events, including the activation of key metabolic sensors and the induction of cellular clearance pathways. Notably, this compound has demonstrated efficacy in restoring function to certain mutant forms of TRPML1 associated with Mucolipidosis type IV (MLIV), a severe lysosomal storage disorder.

Core Mechanism of Action: TRPML1 Agonism

This compound acts as a specific agonist for the TRPML1 (also known as MCOLN1) channel, a non-selective cation channel predominantly located on the membrane of late endosomes and lysosomes. Cryo-electron microscopy studies of the related TRPML1 agonist ML-SA1 suggest that these small molecules bind within a hydrophobic pocket formed by the S5 and S6 transmembrane helices and the PH1 domain of the channel protein. This binding induces a conformational change that expands the channel's selectivity filter and lower gate, permitting the efflux of ions, most significantly Ca²⁺, from the lysosome.

The activation of TRPML1 by this compound is concentration-dependent, with reported EC₅₀ values in the nanomolar to low micromolar range, demonstrating its high potency.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in activating wild-type and mutant TRPML1 channels.

Parameter TRPML1 Variant Value Assay Type Reference
EC₅₀Wild-Type110 nMNot Specified
EC₅₀Wild-Type285 nMEndosomal Current Activation
EC₅₀F408Δ Mutant0.1 µMNot Specified
EC₅₀F465L Mutant1.23 µMNot Specified

Table 1: Potency of this compound on TRPML1 Variants

Cell Line This compound Concentration Effect Reference
Fibroblasts (R403C or V446L MLIV mutations)0.2 - 30 µMEfficacious activation of lysosomal function
TRPML1⁻/⁻ Fibroblasts0.2 - 30 µMNo significant effect
Vascular Smooth Muscle Cells (WT)1 µMIncreased Spontaneous Transient Outward Current (STOC) frequency
Vascular Smooth Muscle Cells (Mcoln1⁻/⁻)1 µMNo effect on STOC frequency
NK92 Cells20 µMInduction of cytoplasmic Ca²⁺ elevation and autophagy

Table 2: Cellular Effects of this compound

Signaling Pathways and Downstream Effects

The activation of TRPML1 by this compound and the subsequent release of lysosomal Ca²⁺ trigger several critical downstream signaling pathways.

Calcium Signaling

The primary event following this compound binding is the efflux of Ca²⁺ from the lysosome. This creates a localized increase in cytosolic Ca²⁺ concentration, which acts as a second messenger to initiate further signaling events.

G cluster_lysosome Lysosomal Membrane MK683 This compound TRPML1 TRPML1 Channel (on Lysosome) MK683->TRPML1 binds & activates Ca_cyto Ca²⁺ (Cytosol) TRPML1->Ca_cyto Ca²⁺ efflux Lysosome Lysosome Ca_lumen Ca²⁺ (Lumen)

Figure 1: this compound mediated Ca²⁺ release from the lysosome.
AMPK Activation and Autophagy Induction

The increase in cytosolic Ca²⁺ can activate Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can then initiate the process of autophagy, a cellular recycling mechanism, by phosphorylating and activating components of the autophagy initiation complex. This leads to the formation of autophagosomes, which engulf cellular debris and fuse with lysosomes for degradation.

G Ca_cyto Cytosolic Ca²⁺ CaMKKb CaMKKβ Ca_cyto->CaMKKb activates AMPK AMPK CaMKKb->AMPK phosphorylates pAMPK p-AMPK (Active) Autophagy Autophagy Initiation pAMPK->Autophagy activates Autophagosome Autophagosome Formation Autophagy->Autophagosome

Figure 2: Downstream signaling from Ca²⁺ to autophagy induction.
Restoration of Endolysosomal Trafficking

In the context of MLIV, mutations in TRPML1 lead to impaired endolysosomal trafficking and the accumulation of lipids and other macromolecules within lysosomes. By restoring TRPML1 channel function, this compound can help to re-establish normal lysosomal pH, facilitate the fusion of lysosomes with other vesicles, and promote the clearance of accumulated substrates.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Calcium Imaging Assay

This protocol describes the measurement of changes in intracellular Ca²⁺ concentration in response to this compound using a ratiometric fluorescent indicator.

Materials:

  • Cells of interest (e.g., fibroblasts from MLIV patients, HEK293 cells overexpressing TRPML1)

  • Glass-bottom culture dishes

  • Fura-2 AM (calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution (in DMSO)

  • Fluorescence microscope with an imaging system capable of excitation at 340 nm and 380 nm and emission at ~510 nm.

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Wash cells once with HBSS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Imaging:

    • Mount the dish on the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

    • Add this compound at the desired final concentration to the imaging buffer.

    • Continuously record fluorescence images at both excitation wavelengths for a defined period to capture the calcium response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

Whole-Lysosome Patch Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion channel activity on the lysosomal membrane.

Materials:

  • Cells expressing the TRPML1 channel of interest.

  • Vacuolin-1 (to enlarge lysosomes)

  • Patch clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Cytosolic (bath) solution (e.g., containing KCl, NaCl, HEPES, pH 7.2).

  • Pipette (luminal) solution (e.g., containing KCl, NaCl, MES, pH 4.6 to mimic lysosomal lumen).

  • This compound solution.

Procedure:

  • Lysosome Enlargement: Treat cells with 1 µM Vacuolin-1 for at least 2 hours to induce the formation of large lysosomes suitable for patching.

  • Lysosome Isolation:

    • Mechanically lyse the cells to release the enlarged lysosomes into the bath solution.

  • Patching:

    • Using a micromanipulator, approach an enlarged lysosome with a fire-polished glass pipette filled with the luminal solution.

    • Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the lysosomal membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the "whole-lysosome" configuration.

  • Recording:

    • Apply voltage ramps or steps and record the resulting currents in the absence (baseline) and presence of this compound in the bath solution.

  • Data Analysis:

    • Analyze the current-voltage (I-V) relationship and the change in current amplitude upon application of this compound to characterize channel activation.

Western Blot for AMPK Activation

This protocol is used to detect the phosphorylation of AMPK, an indicator of its activation.

Materials:

  • Cell lysates from control and this compound-treated cells.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cells and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and detect the chemiluminescent signal.

    • Strip the membrane and re-probe with the antibody against total AMPKα as a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.

LC3 Turnover Assay for Autophagy

This assay measures autophagic flux by monitoring the conversion of LC3-I to LC3-II.

Materials:

  • Cell lysates from cells treated with this compound, with or without a lysosomal inhibitor (e.g., Bafilomycin A1).

  • Western blot materials as described in section 5.3.

  • Primary antibody: anti-LC3B.

  • Loading control antibody (e.g., anti-β-actin).

Procedure:

  • Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of treatment).

  • Western Blotting: Perform western blotting as described in section 5.3, using the anti-LC3B antibody.

  • Data Analysis:

    • Identify the bands corresponding to LC3-I (higher molecular weight) and LC3-II (lower molecular weight).

    • Quantify the amount of LC3-II and normalize it to the loading control.

    • Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in LC3-II in the presence of the inhibitor indicates active autophagic flux.

G Start Cell Culture Treatment Treat with this compound (± Bafilomycin A1) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-LC3B) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis (LC3-II/Actin) Detection->Analysis

Figure 3: Workflow for the LC3 Turnover Assay.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the TRPML1 channel. Its specific agonistic activity provides a means to modulate lysosomal calcium signaling and its downstream consequences, including autophagy and endolysosomal trafficking. The detailed mechanisms and protocols provided in this guide offer a framework for the further exploration of this compound's therapeutic potential, particularly in the context of lysosomal storage diseases like Mucolipidosis type IV.

References

MK6-83: A Potent Agonist of the TRPML1 Channel - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transient receptor potential mucolipin 1 (TRPML1) channel is a crucial lysosomal cation channel encoded by the MCOLN1 gene. Its role in maintaining lysosomal homeostasis, including ion balance, trafficking, and autophagy, is paramount for cellular health. Dysfunctional TRPML1 channels are implicated in the pathogenesis of the lysosomal storage disorder Mucolipidosis type IV (MLIV), a rare autosomal recessive neurodegenerative disease. The synthetic small molecule, MK6-83, has emerged as a potent and efficacious agonist of the TRPML1 channel, demonstrating significant promise in rescuing cellular defects associated with MLIV and serving as a valuable tool for studying lysosomal biology. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed in its characterization.

Core Concepts and Mechanism of Action

This compound is a derivative of the TRPML agonist SF-22, optimized for improved potency and efficacy.[1] It directly activates the TRPML1 channel, facilitating the efflux of cations, primarily Ca2+ and Zn2+, from the lysosome into the cytoplasm.[2] This restoration of ion homeostasis is critical for a cascade of downstream cellular processes.

The activation of TRPML1 by this compound has been shown to:

  • Restore Endolysosomal Trafficking: Corrects defects in the movement and fusion of endosomes and lysosomes.

  • Regulate Lysosomal pH: While TRPML1's direct role in proton transport is debated, its activation influences the overall lysosomal environment.[3]

  • Modulate Autophagy: TRPML1 activation is linked to the induction of autophagy, the cellular process for degrading and recycling damaged components. This occurs through both TFEB-dependent and TFEB-independent signaling pathways.

  • Maintain Zinc Homeostasis: Rescues the abnormal accumulation of zinc within lysosomes, a hallmark of MLIV.

Cryo-electron microscopy studies have revealed that small molecule agonists like this compound bind to a hydrophobic pocket within the TRPML1 channel, inducing a conformational change that opens the channel pore.

Quantitative Data

The potency and efficacy of this compound have been quantified in various experimental systems. The following tables summarize the key data for wild-type (WT) and mutant TRPML1 channels.

Parameter TRPML1 Variant Value Reference
EC50Wild-Type (WT)110 nM
EC50Wild-Type (WT)0.11 ± 0.01 µM
EC50F408Δ Mutant1.23 ± 0.19 µM
EC50F465L Mutant0.1 ± 0.03 µM
EC50DMD Myocytes285 nM

Table 1: Potency of this compound on TRPML1 Channels

Assay Cell Line This compound Concentration Observed Effect Reference
CytotoxicityFibroblast Lysosomes0.2 - 30 µMNo signs of cytotoxicity
Cell ViabilityMLIV Patient Fibroblasts0 - 10 µM (24h)Efficacious on R403C and V446L mutants
STOC FrequencyWild-Type SMCs1 µMSignificantly increased frequency
Autophagy InductionARPE-19 and HeLa cellsNot SpecifiedIncreased WIPI2 puncta

Table 2: Effective Concentrations of this compound in Cellular Assays

Signaling Pathways and Experimental Workflows

The activation of TRPML1 by this compound initiates several critical signaling cascades and is studied using specific experimental workflows.

TRPML1-Mediated Autophagy Induction

This compound-induced TRPML1 activation promotes autophagy through a dual mechanism: a rapid, TFEB-independent pathway and a sustained, TFEB-dependent pathway.

TRPML1_Autophagy_Signaling cluster_TFEB_independent TFEB-Independent Pathway (Rapid) cluster_TFEB_dependent TFEB-Dependent Pathway (Sustained) MK6_83 This compound TRPML1 TRPML1 MK6_83->TRPML1 activates Lysosomal_Ca_Release Lysosomal Ca2+ Release TRPML1->Lysosomal_Ca_Release mediates CaMKKb CaMKKβ Lysosomal_Ca_Release->CaMKKb activates Calcineurin Calcineurin Lysosomal_Ca_Release->Calcineurin activates AMPK AMPK CaMKKb->AMPK activates ULK1_Complex ULK1 Complex AMPK->ULK1_Complex activates VPS34_Complex VPS34 Complex ULK1_Complex->VPS34_Complex activates PI3P_Production PI3P Production VPS34_Complex->PI3P_Production Autophagosome_Biogenesis Autophagosome Biogenesis PI3P_Production->Autophagosome_Biogenesis initiates TFEB_dephosphorylation TFEB Dephosphorylation Calcineurin->TFEB_dephosphorylation TFEB_translocation TFEB Nuclear Translocation TFEB_dephosphorylation->TFEB_translocation Gene_Transcription Lysosomal & Autophagic Gene Transcription TFEB_translocation->Gene_Transcription promotes

Caption: TRPML1-mediated autophagy signaling pathways.

Experimental Workflow: Whole-Lysosome Patch Clamp

Directly measuring the ion channel activity of TRPML1 in its native environment is achieved through the whole-lysosome patch-clamp technique.

Whole_Lysosome_Patch_Clamp Cell_Culture Cell Culture (e.g., HEK293 expressing TRPML1) Vacuolin_Incubation Incubation with Vacuolin-1 (≥2h) Cell_Culture->Vacuolin_Incubation Lysosome_Enlargement Enlargement of Lysosomes Vacuolin_Incubation->Lysosome_Enlargement Cell_Rupture Mechanical Cell Rupture Lysosome_Enlargement->Cell_Rupture Lysosome_Isolation Isolation of Enlarged Lysosomes Cell_Rupture->Lysosome_Isolation Patch_Pipette Patch Pipette Application Lysosome_Isolation->Patch_Pipette Giga_Seal Giga-Seal Formation Patch_Pipette->Giga_Seal Whole_Lysosome_Config Whole-Lysosome Configuration Giga_Seal->Whole_Lysosome_Config rupture patch Agonist_Application Application of this compound Whole_Lysosome_Config->Agonist_Application Current_Recording Recording of TRPML1 Currents Agonist_Application->Current_Recording

Caption: Workflow for whole-lysosome patch-clamp recording.

Detailed Experimental Protocols

Whole-Lysosome Patch Clamp

This technique allows for the direct electrophysiological recording of TRPML1 channel activity on isolated lysosomes.

  • Cell Preparation: HEK293 cells stably expressing the TRPML1 variant of interest are cultured on glass coverslips.

  • Lysosome Enlargement: To facilitate patching, lysosomes are enlarged by incubating the cells with 1 µM Vacuolin-1 for at least 2 hours.

  • Lysosome Isolation: Cells are transferred to a recording chamber with a bath solution. A small-diameter glass pipette is used to mechanically rupture the cell membrane, releasing the enlarged lysosomes.

  • Patching and Recording:

    • A fresh, fire-polished glass pipette is used to form a giga-seal with an isolated lysosome.

    • The patch of membrane within the pipette is then ruptured to achieve the whole-lysosome configuration.

    • The standard pipette (luminal) solution contains (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 4.6 with NaOH.

    • The standard bath (cytosolic) solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, adjusted to pH 7.2 with KOH.

    • Currents are recorded in response to voltage ramps (e.g., -140 to +140 mV).

    • This compound is applied to the bath solution at the desired concentration to measure its effect on TRPML1 currents.

Fura-2 Calcium Imaging

This method is used to measure changes in cytosolic calcium concentration upon TRPML1 activation.

  • Cell Preparation: Cells (e.g., HEK293 transiently transfected with a plasma membrane-targeted TRPML1 variant) are plated on glass coverslips.

  • Dye Loading:

    • Prepare a 1 mg/ml Fura-2 AM stock solution in DMSO.

    • Load cells with 1 µg/ml Fura-2 AM in a suitable recording buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution) for 30 minutes at room temperature in the dark.

    • Wash the cells with the recording buffer and incubate for another 30 minutes to allow for the de-esterification of the dye.

  • Imaging:

    • Mount the coverslip onto an imaging chamber on a fluorescence microscope.

    • Excite the cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • After establishing a baseline reading, this compound is added to the chamber, and the change in the F340/F380 ratio is recorded over time.

Lysosomal Zinc Homeostasis Assay

This assay assesses the ability of this compound to rescue abnormal zinc accumulation in lysosomes of MLIV patient fibroblasts.

  • Cell Culture: MLIV patient fibroblasts and wild-type control fibroblasts are cultured in appropriate media.

  • Treatment: Cells are treated with this compound at a specified concentration (e.g., 1-10 µM) for a designated period (e.g., 24 hours).

  • Zinc Staining:

    • Cells are loaded with a zinc-sensitive fluorescent probe (e.g., Zinpyr-1 or TSQ).

    • A lysosomal marker (e.g., LysoTracker Red) can be co-loaded to confirm the localization of the zinc signal.

  • Imaging and Quantification:

    • Fluorescence microscopy is used to visualize and quantify the intensity of the zinc probe's fluorescence within the lysosomes.

    • A reduction in zinc-probe fluorescence in this compound-treated MLIV fibroblasts compared to untreated cells indicates a rescue of the zinc accumulation phenotype.

Autophagy Induction Assay (LC3 Immunoblotting)

This biochemical assay measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, to assess autophagy induction by this compound.

  • Cell Culture and Treatment: Cells (e.g., ARPE-19 or HeLa) are treated with this compound for various time points. A positive control (e.g., starvation with EBSS) and a negative control (DMSO) are included. To measure autophagic flux, cells can be co-treated with a lysosomal inhibitor like Bafilomycin A1.

  • Protein Extraction: Cells are lysed, and total protein concentration is determined.

  • Immunoblotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody against LC3.

    • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The ratio of LC3-II to LC3-I (or to a loading control like actin) is quantified to determine the level of autophagy induction. An increase in this ratio in this compound-treated cells indicates the promotion of autophagy.

Conclusion

This compound is a powerful and specific agonist of the TRPML1 channel. Its ability to potently activate both wild-type and certain mutant forms of TRPML1 makes it an invaluable tool for dissecting the intricate roles of lysosomal ion signaling in cellular physiology and pathology. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of TRPML1 modulation for lysosomal storage disorders and other related diseases. As our understanding of the complex regulatory networks governed by lysosomal channels expands, the utility of chemical probes like this compound will undoubtedly continue to grow.

References

The Discovery and Development of MK6-83: A TRPML1 Agonist with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MK6-83 is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial ion channel localized to late endosomes and lysosomes. Developed as an improvement upon earlier agonists, this compound has emerged as a significant pharmacological tool for studying TRPML1 function and as a potential therapeutic agent for lysosomal storage disorders, particularly Mucolipidosis type IV (MLIV), as well as certain types of cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

The TRPML1 channel, encoded by the MCOLN1 gene, plays a vital role in maintaining lysosomal homeostasis through the regulation of ion transport, including Ca2+ and Zn2+.[1][2] Dysfunctional TRPML1 leads to the lysosomal storage disorder Mucolipidosis type IV (MLIV), a rare autosomal recessive neurodegenerative disease characterized by severe psychomotor deficits and progressive vision loss.[3] The development of small molecule agonists for TRPML1, such as this compound, represents a promising therapeutic strategy to restore channel function in MLIV and other diseases with compromised lysosomal function.[3]

Discovery and Synthesis

This compound was developed through a lead optimization strategy starting from the TRPML1 agonist SF-22. The key chemical modification involved the substitution of a chlorine atom with a methyl group on the thiophene (B33073) ring of SF-22, which significantly enhanced the compound's efficacy.[4]

Chemical Name: 5-Methyl-N-[2-(1-piperidinyl)phenyl]-2-thiophenesulfonamide[1]

Synthesis Protocol

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the primary research article by Chen et al. (2014) in Nature Communications would be the authoritative source for this information.[1][3] The general synthesis would involve the coupling of a 5-methyl-2-thiophenesulfonyl chloride with 2-(piperidin-1-yl)aniline.

Mechanism of Action

This compound acts as a direct agonist of the TRPML1 channel, inducing its opening and facilitating the efflux of cations, primarily Ca2+ and Zn2+, from the lysosome into the cytoplasm.[1][2] This activity is independent of the endogenous TRPML1 agonist, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[4] The activation of TRPML1 by this compound has been shown to restore endolysosomal trafficking and zinc homeostasis in fibroblasts from MLIV patients.[1]

Quantitative Data

The potency and efficacy of this compound have been characterized across various experimental systems. The following tables summarize the key quantitative data.

ParameterValueCell/System TypeReference
EC50 (TRPML Channel Activation)110 nMNot specified[1]
EC50 (Endosomal TRPML1 Current)285 nMDMD myocytes
EC50 (Wild-Type TRPML1)0.11 ± 0.01 µMLysosomes[4]
EC50 (F465L Mutant TRPML1)0.1 ± 0.03 µMLysosomes[4]
EC50 (F408Δ Mutant TRPML1)1.23 ± 0.19 µMLysosomes[1]

Table 1: Potency of this compound on TRPML1 Channels

Cell LineConcentration RangeIncubation TimeCytotoxicityReference
Fibroblast-derived lysosomes0.2 - 30 µM24 hNo signs of cytotoxicity[5]

Table 2: Cytotoxicity Profile of this compound

Experimental Protocols

Lysosomal Planar Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion channel activity of TRPML1 in its native lysosomal membrane environment.

Protocol:

  • Cell Culture and Lysosome Enlargement: Culture cells of interest (e.g., fibroblasts from MLIV patients) under standard conditions. To facilitate patch-clamping, enlarge the lysosomes by treating the cells with 1 µM vacuolin-1 (B1683467) for at least 2 hours.

  • Lysosome Isolation: Briefly incubate the cells with a vital dye such as Neutral Red to visualize the acidic lysosomes. Mechanically rupture the cells using a small-diameter glass pipette to release the enlarged endo-lysosomes.

  • Patch-Clamp Recording: Use a fresh, fire-polished glass pipette to form a high-resistance (gigaohm) seal with the membrane of an isolated lysosome.

  • Whole-Lysosome Configuration: Apply suction to rupture the lysosomal membrane within the pipette, achieving the whole-lysosome configuration. This allows for the measurement of the total current flowing through all TRPML1 channels on the lysosome.

  • Data Acquisition: Apply a series of voltage steps and record the resulting currents using a patch-clamp amplifier and data acquisition software.

  • Agonist Application: Perfuse the isolated lysosome with solutions containing this compound at various concentrations to determine its effect on TRPML1 channel activity.

Calcium Imaging

This method is used to measure the release of calcium from lysosomes into the cytoplasm upon TRPML1 activation by this compound.

Protocol:

  • Cell Culture and Dye Loading: Plate cells (e.g., HEK293 cells transiently transfected with TRPML1) on glass-bottom dishes. Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM, by incubating them in a solution containing the dye.

  • Microscopy Setup: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system capable of alternating excitation wavelengths and capturing emitted fluorescence.

  • Baseline Measurement: Perfuse the cells with a calcium-free buffer and record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) for a few minutes.

  • Agonist Stimulation: Add this compound to the perfusion buffer at the desired concentration and continue to record the fluorescence ratio. An increase in the ratio indicates a rise in intracellular calcium concentration.

  • Data Analysis: Quantify the change in the fluorescence ratio over time to determine the kinetics and magnitude of the calcium release.

Signaling Pathways

The activation of TRPML1 by this compound triggers distinct downstream signaling pathways in different cellular contexts.

Autophagy Regulation in Cancer Cells

In several cancer cell lines, this compound has been shown to induce autophagic arrest, leading to apoptosis. This is primarily mediated by the release of zinc from the lysosome.

G MK683 This compound TRPML1 TRPML1 Activation MK683->TRPML1 Zinc Lysosomal Zinc Efflux TRPML1->Zinc Fusion_Block Blockade of Autophagosome-Lysosome Fusion Zinc->Fusion_Block Autophagic_Arrest Autophagic Arrest Fusion_Block->Autophagic_Arrest Apoptosis Apoptosis Autophagic_Arrest->Apoptosis

Caption: this compound-induced autophagic arrest and apoptosis in cancer cells.

Autophagy Induction via CaMKKβ/VPS34 Pathway

In other contexts, TRPML1 activation by this compound can induce autophagy through a calcium-dependent signaling cascade.

G MK683 This compound TRPML1 TRPML1 Activation MK683->TRPML1 Calcium Lysosomal Ca2+ Release TRPML1->Calcium CaMKKb CaMKKβ Activation Calcium->CaMKKb VPS34 VPS34 Complex Activation CaMKKb->VPS34 PI3P PI3P Production VPS34->PI3P Autophagosome Autophagosome Biogenesis PI3P->Autophagosome

Caption: this compound-induced autophagy via the CaMKKβ/VPS34 pathway.

Preclinical Development

Mucolipidosis Type IV (MLIV)

The primary therapeutic indication for this compound is MLIV. Preclinical studies have shown that this compound can rescue cellular phenotypes in fibroblasts derived from MLIV patients.[1] Specifically, treatment with this compound restores endolysosomal trafficking and corrects the abnormal accumulation of zinc in these cells.[1] While in vivo studies using the Mcoln1 knockout mouse model of MLIV have been conducted to investigate the disease pathology, specific data on the in vivo efficacy of this compound in these models is still emerging.[6] However, one study noted that activation of TRPML1 with this compound in natural killer cells decreased interferon-gamma signaling, a pathway implicated in the neuroinflammatory response in MLIV.[6]

Oncology

This compound has demonstrated anti-neoplastic potential in vitro. By inducing autophagic arrest and subsequent apoptosis, this compound can trigger cell death in various cancer cell lines, including those of pancreatic and breast cancer, with minimal effects on normal cells.[2] In vivo studies using a Patu 8988t xenograft mouse model showed that the related TRPML1 agonist, ML-SA5, significantly suppressed tumor growth and improved survival, suggesting a similar potential for this compound.[2]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate. Its high potency and specificity for TRPML1 make it instrumental in dissecting the complex roles of lysosomal ion signaling in health and disease. Further preclinical and clinical development of this compound and similar TRPML1 agonists could offer new treatment paradigms for Mucolipidosis type IV and certain cancers. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore its potential.

References

The Role of MK6-83 in Lysosomal Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of MK6-83, a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. We will explore its mechanism of action, its impact on lysosomal calcium signaling, and the downstream cellular processes it modulates. This document consolidates key quantitative data, details experimental methodologies for studying its effects, and visualizes the involved signaling pathways.

Introduction to Lysosomal Calcium Signaling and TRPML1

Lysosomes, once viewed primarily as cellular recycling centers, are now recognized as sophisticated signaling hubs.[1] A key aspect of their signaling function is the regulated release of calcium (Ca²⁺) from their lumen into the cytosol. This process modulates a wide array of cellular activities, including autophagy, membrane trafficking, and metabolic regulation.[2][3]

Several ion channels are responsible for lysosomal Ca²⁺ efflux, including Two-Pore Channels (TPCs) and the Transient Receptor Potential Mucolipin (TRPML) subfamily.[4][5] This guide focuses on TRPML1, a non-selective cation channel critical for lysosomal Ca²⁺ release. Dysfunctional TRPML1 is the underlying cause of Mucolipidosis type IV (MLIV), a severe lysosomal storage disorder, highlighting its physiological importance.

This compound: A Specific Agonist of TRPML1

This compound is a small molecule identified as a specific and highly effective activator of the TRPML1 channel. It exhibits greater potency and efficacy compared to earlier agonists like ML-SA1. By binding to and opening the TRPML1 channel, this compound triggers a rapid efflux of Ca²⁺ from the lysosomal lumen into the cytoplasm, initiating a cascade of downstream signaling events.

Quantitative Data on this compound Activity

The following tables summarize the reported quantitative data for this compound's activity on TRPML1 channels. This data is crucial for designing experiments and for the development of therapeutics targeting TRPML1.

Parameter Value Channel Type Cell/System Reference
EC₅₀285 nMEndosomal TRPML1DMD myocytes
EC₅₀110 nMTRPML1Not specified
EC₅₀0.11 ± 0.01 µMWild-Type TRPML1Isolated Lysosomes
EC₅₀0.1 µMF408Δ TRPML1 MutantNot specified
EC₅₀1.23 µMF465L TRPML1 MutantNot specified
EC₅₀0.1 ± 0.03 µMF465L TRPML1 MutantIsolated Lysosomes
EC₅₀1.23 ± 0.19 µMF408D TRPML1 MutantIsolated Lysosomes

Table 1: Potency of this compound on TRPML1 Channels. EC₅₀ (Half-maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of the maximum response.

Compound Concentration Effect Cell Line Reference
This compound0.2 - 30 µMNo signs of cytotoxicityFibroblasts
This compound20 µMInduces AMPK phosphorylationPrimary NK cells
This compound20 µMTriggers cytoplasmic Ca²⁺ elevationNK92 cells
This compound50 µMEvokes an increase in cytoplasmic Ca²⁺RPE cells

Table 2: Effective Concentrations and Cellular Effects of this compound. This table highlights concentrations of this compound used in various cellular assays and their observed qualitative effects.

Signaling Pathways Modulated by this compound

Activation of TRPML1 by this compound and the subsequent release of lysosomal Ca²⁺ have profound effects on cellular signaling, most notably on autophagy and mitochondrial function.

Regulation of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins. TRPML1-mediated Ca²⁺ release is a key step in the initiation and regulation of autophagy.

The signaling cascade initiated by this compound involves the activation of Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates and activates ULK1, a serine/threonine kinase that is a central component of the autophagy initiation complex. This leads to the formation of autophagosomes.

G cluster_lysosome Lysosome TRPML1 TRPML1 Ca_cyto Ca²⁺ (Cytosol) TRPML1->Ca_cyto Ca²⁺ Efflux Ca_lumen Ca²⁺ (Lumen) Ca_lumen->TRPML1 MK683 This compound MK683->TRPML1 Activates CaMKKb CaMKKβ Ca_cyto->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Activates ULK1 ULK1 Complex AMPK->ULK1 Activates Autophagosome Autophagosome Biogenesis ULK1->Autophagosome Initiates G cluster_lysosome Lysosome cluster_mitochondrion Mitochondrion TRPML1 TRPML1 Ca_cyto Cytosolic Ca²⁺ TRPML1->Ca_cyto Ca²⁺ Efflux Mito Mitochondrial Matrix Function Mitochondrial Fitness Mito->Function Maintains MK683 This compound MK683->TRPML1 Activates Contact Mito-Lyso Contact Site Ca_cyto->Contact Mito_Ca Mitochondrial Ca²⁺ Mito_Ca->Mito Contact->Mito_Ca Ca²⁺ Uptake G Start Plate Cells Load Load with Fura-2 AM Start->Load Wash Wash Cells Load->Wash Baseline Measure Baseline Fluorescence Wash->Baseline Stimulate Add this compound Baseline->Stimulate Record Record Fluorescence Stimulate->Record Control Add Ionomycin Record->Control Analyze Analyze Data Control->Analyze

References

MK6-83: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK6-83 is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial lysosomal cation channel. Its ability to activate both wild-type and certain mutant forms of TRPML1 has positioned it as a valuable research tool and a potential therapeutic lead, particularly for the lysosomal storage disorder Mucolipidosis type IV (MLIV). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for the characterization of its effects on cellular calcium signaling, autophagy, and zinc homeostasis.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 5-Methyl-N-[2-(1-piperidinyl)phenyl]-2-thiophenesulfonamide, is a small molecule with a molecular weight of 336.47 g/mol .[1] Its chemical structure and key properties are summarized in the tables below.

Identifier Value
IUPAC Name5-methyl-N-[2-(piperidin-1-yl)phenyl]thiophene-2-sulfonamide
CAS Number1062271-24-2[1]
Molecular FormulaC16H20N2O2S2[1]
Molecular Weight336.47[1]
SMILESCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3
InChI KeyIRGYSXZCDAWOOC-UHFFFAOYSA-N[1]
Property Value
Physical StateSolid
Purity≥98% (HPLC)[1]
StorageStore at +4°C[1]
Solubility Maximum Concentration (mg/mL) Maximum Concentration (mM)
DMSO33.65[1]100[1]
Ethanol3.36[1]10[1]

Biological Activity and Mechanism of Action

This compound is a potent activator of TRPML channels, with a notable specificity for TRPML1.[1][2] Activation of TRPML1 by this compound leads to the release of Ca2+ from lysosomes into the cytoplasm, initiating a cascade of downstream signaling events.

TRPML1 Agonism

This compound activates the wild-type TRPML1 channel with high potency.[1] Importantly, it also activates certain mutant forms of TRPML1 that are associated with Mucolipidosis type IV (MLIV), a neurodegenerative lysosomal storage disorder.[1] This has significant implications for the potential therapeutic use of this compound in MLIV.

Target EC50
Wild-type TRPML1110 nM[1]
F408Δ TRPML1 Mutant1.23 µM[1]
F465L TRPML1 Mutant0.1 µM[1]
Endosomal TRPML1 in DMD myocytes285 nM[2]
Signaling Pathways

The activation of TRPML1 by this compound triggers a signaling cascade that impacts several crucial cellular processes, including autophagy and lysosomal biogenesis. A key downstream effector is the transcription factor EB (TFEB), a master regulator of lysosomal and autophagic gene expression.

TRPML1_Signaling cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK683 This compound TRPML1 TRPML1 MK683->TRPML1 activates Ca_lysosome Ca²⁺ TRPML1->Ca_lysosome releases Ca_cytoplasm Cytosolic Ca²⁺ CaMKKb CaMKKβ Ca_cytoplasm->CaMKKb activates Calcineurin Calcineurin Ca_cytoplasm->Calcineurin activates AMPK AMPK CaMKKb->AMPK activates ULK1 ULK1 Complex AMPK->ULK1 activates VPS34 VPS34 Complex ULK1->VPS34 activates Autophagosome Autophagosome Biogenesis VPS34->Autophagosome initiates TFEB_P TFEB-P Calcineurin->TFEB_P dephosphorylates TFEB TFEB TFEB_P->TFEB translocates to Lysosomal_genes Lysosomal & Autophagy Genes TFEB->Lysosomal_genes promotes transcription

Caption: this compound mediated TRPML1 signaling pathway.

Cellular Functions

The activation of TRPML1 by this compound has been shown to restore endolysosomal trafficking and zinc homeostasis in fibroblasts from MLIV patients.[1] It also arrests autophagic flux by interfering with the fusion between autophagosomes and lysosomes.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological activity of this compound.

TRPML1 Activation Assay using Calcium Imaging

This protocol describes the measurement of TRPML1 activation by monitoring intracellular calcium levels using the fluorescent indicator Fura-2 AM.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis Cell_Culture Culture cells on coverslips Fura2_Loading Load cells with Fura-2 AM Cell_Culture->Fura2_Loading Wash Wash to remove extracellular dye Fura2_Loading->Wash De_esterification Incubate for de-esterification Wash->De_esterification Mount Mount coverslip on microscope De_esterification->Mount Baseline Record baseline fluorescence (340/380 nm) Mount->Baseline Add_MK683 Add this compound Baseline->Add_MK683 Record Record fluorescence changes over time Add_MK683->Record Ratio Calculate 340/380 fluorescence ratio Record->Ratio Plot Plot ratio vs. time Ratio->Plot EC50 Determine EC50 Plot->EC50

Caption: Experimental workflow for calcium imaging.

Materials:

  • Cells expressing TRPML1 (e.g., HEK293 cells transfected with TRPML1)

  • Glass-bottom dishes or coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution (in DMSO)

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Fura-2 AM Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the dish/coverslip on the fluorescence microscope.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.

    • Add this compound at the desired concentration to the cells.

    • Record the changes in fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

    • Plot the 340/380 ratio as a function of time to visualize the calcium response.

    • For dose-response experiments, plot the peak change in the 340/380 ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Autophagy Flux Assay by LC3 Western Blot

This protocol assesses the effect of this compound on autophagic flux by monitoring the conversion of LC3-I to LC3-II via Western blotting. An increase in LC3-II levels in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.

Materials:

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Treat cells with this compound at various concentrations for the desired time.

    • In parallel, treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of treatment). Include vehicle and inhibitor-only controls.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II.

    • Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control (e.g., GAPDH or β-actin).

    • Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Zinc Homeostasis Assay

This protocol describes the use of the fluorescent zinc indicator Zinquin to assess changes in intracellular free zinc levels upon treatment with this compound.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Zinquin ethyl ester

  • HBSS or other suitable buffer

  • Fluorescence microscope or plate reader with appropriate filters (Excitation ~365 nm, Emission ~485 nm)

Procedure:

  • Cell Seeding: Plate cells in a format suitable for fluorescence measurement (e.g., glass-bottom dish or black-walled 96-well plate).

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control.

  • Zinquin Loading:

    • Prepare a loading solution of 25 µM Zinquin ethyl ester in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Zinquin loading solution for 30 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular Zinquin.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

  • Data Analysis:

    • Quantify the fluorescence intensity for each condition.

    • Compare the fluorescence intensity of this compound-treated cells to that of control cells to determine the effect on intracellular free zinc.

Conclusion

This compound is a well-characterized and valuable pharmacological tool for studying the function of the TRPML1 ion channel. Its ability to modulate lysosomal calcium signaling and autophagy makes it highly relevant for research in lysosomal storage disorders, neurodegenerative diseases, and other conditions where these processes are implicated. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound to investigate the intricate roles of TRPML1 in cellular physiology and pathophysiology.

References

MK6-83: A Potent TRPML1 Agonist for Advancing Mucolipidosis Type IV Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mucolipidosis type IV (MLIV) is a rare, autosomal recessive lysosomal storage disorder characterized by severe neurodevelopmental deficits, progressive vision loss, and achlorhydria.[1][2] The disease arises from loss-of-function mutations in the MCOLN1 gene, which encodes for the transient receptor potential mucolipin 1 (TRPML1) protein.[1] TRPML1 is a crucial cation channel, primarily permeable to Ca2+, located on the membrane of late endosomes and lysosomes. Its dysfunction disrupts lysosomal homeostasis, leading to the accumulation of lipids and other macromolecules within the lysosome, ultimately causing the cellular pathology observed in MLIV.

This technical guide focuses on MK6-83, a potent and efficacious synthetic agonist of the TRPML1 channel.[3][4] this compound has emerged as a valuable chemical tool for studying the pathophysiology of MLIV and for exploring potential therapeutic strategies aimed at restoring TRPML1 function. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in cellular models of MLIV, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound acts as a small molecule activator of the TRPML1 channel. In MLIV, mutations in TRPML1 impair its ability to conduct cations, particularly Ca2+, from the lysosomal lumen into the cytoplasm. This disruption in Ca2+ signaling affects numerous downstream cellular processes, including lysosomal trafficking, fusion with other organelles, and autophagy. This compound directly binds to and activates both wild-type and certain mutant forms of the TRPML1 channel, thereby restoring the efflux of Ca2+ from the lysosome. This restoration of ion channel function can, in turn, rescue various cellular defects associated with MLIV, such as impaired endolysosomal trafficking and disrupted zinc homeostasis.

Quantitative Data

The efficacy and potency of this compound in activating wild-type and various MLIV-associated mutant TRPML1 channels have been quantified in several studies. This data is crucial for designing experiments and interpreting results.

TRPML1 Isoform Parameter Value Assay Condition Reference
Wild-type (WT)EC50110 nMNot specified
Wild-type (WT)EC500.11 ± 0.01 µMWhole-lysosome patch clamp
F465L MutantEC500.1 ± 0.03 µMWhole-lysosome patch clamp
F408Δ MutantEC501.23 ± 0.19 µMWhole-lysosome patch clamp

Table 1: Potency of this compound on Human TRPML1 Isoforms. This table summarizes the half-maximal effective concentration (EC50) values of this compound for activating wild-type and mutant TRPML1 channels.

Cell Line Mutation Parameter This compound Concentration Effect Reference
MLIV FibroblastsF408Δ, F465LTrafficking DefectsNot specifiedRescue of trafficking defects
MLIV FibroblastsNot specifiedZinc HomeostasisNot specifiedRestoration of zinc homeostasis
RPE cellsNot applicableCytoplasmic Ca2+50 µMElevation of cytoplasmic calcium
MLIV FibroblastsF408Δ, R403C, V446LCell Viability0.2 - 30 µMNo signs of cytotoxicity

Table 2: Cellular Effects of this compound in Mucolipidosis IV Models. This table outlines the observed effects of this compound on cellular phenotypes associated with MLIV.

Signaling Pathways and Experimental Workflows

The activation of TRPML1 by this compound initiates a cascade of signaling events that are critical for lysosomal function and cellular homeostasis. Understanding these pathways is essential for elucidating the therapeutic potential of this compound.

TRPML1_Signaling TRPML1 Signaling Pathway Activated by this compound MK683 This compound TRPML1 TRPML1 Channel (on lysosome membrane) MK683->TRPML1 activates Ca_release Lysosomal Ca2+ Release TRPML1->Ca_release Autophagy Autophagy Regulation Ca_release->Autophagy Trafficking Lysosomal Trafficking & Fusion Ca_release->Trafficking TFEB TFEB Activation Ca_release->TFEB Homeostasis Cellular Homeostasis Autophagy->Homeostasis Trafficking->Homeostasis TFEB->Homeostasis promotes lysosomal biogenesis

Caption: TRPML1 signaling cascade initiated by this compound.

The following diagram illustrates a general experimental workflow for assessing the efficacy of this compound in a cellular model of Mucolipidosis Type IV.

Experimental_Workflow Workflow for Evaluating this compound in MLIV Cell Models start Start: MLIV Patient Fibroblasts treatment Treat with this compound (Dose-response) start->treatment calcium Lysosomal Ca2+ Imaging treatment->calcium patch_clamp Whole-Lysosome Patch Clamp treatment->patch_clamp storage Assess Lysosomal Storage (Filipin, LysoTracker) treatment->storage autophagy Monitor Autophagy Flux (LC3-II Western Blot) treatment->autophagy end End: Data Analysis & Interpretation calcium->end patch_clamp->end storage->end autophagy->end

Caption: A typical experimental workflow for studying this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on MLIV cellular models.

Whole-Lysosome Patch Clamp Electrophysiology

This technique directly measures the ion channel activity of TRPML1 in isolated lysosomes.

Materials:

  • MLIV patient-derived fibroblasts or a suitable cell line overexpressing mutant TRPML1.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Solutions:

    • Cytosolic (bath) solution (in mM): 140 K-glutamate, 5 NaCl, 2 MgCl2, 10 HEPES, pH 7.2 with KOH.

    • Lysosomal (pipette) solution (in mM): 140 K-glutamate, 5 NaCl, 2 MgCl2, 10 MES, pH 4.6 with KOH.

    • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Culture cells to 70-80% confluency.

  • Isolate lysosomes from the cells using established protocols (e.g., density gradient centrifugation).

  • Transfer the isolated lysosome suspension to the recording chamber on the patch-clamp setup.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 5-10 MΩ when filled with the lysosomal solution.

  • Approach a lysosome with the patch pipette and form a giga-ohm seal.

  • Rupture the lysosomal membrane to achieve the whole-lysosome configuration.

  • Record baseline currents in the voltage-clamp mode.

  • Perfuse the bath with the cytosolic solution containing the desired concentration of this compound (e.g., 10 µM).

  • Record the this compound-evoked currents. A voltage ramp protocol (e.g., -100 mV to +100 mV) can be used to determine the current-voltage relationship.

  • Analyze the current amplitude and characteristics using appropriate software.

Lysosomal Calcium Imaging

This assay measures the release of Ca2+ from lysosomes into the cytoplasm upon TRPML1 activation.

Materials:

  • MLIV patient-derived fibroblasts or other suitable cell lines.

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM).

  • Fluorescence microscope with an imaging system capable of ratiometric imaging.

  • Solutions:

    • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.

    • This compound stock solution.

    • Ionomycin (B1663694) (positive control).

Procedure:

  • Seed cells on glass-bottom dishes or coverslips.

  • Load the cells with a Ca2+ indicator (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the dish on the microscope stage and acquire baseline fluorescence images.

  • Add this compound to the desired final concentration (e.g., 20 µM) and continuously record the fluorescence changes over time.

  • At the end of the experiment, add ionomycin (e.g., 1-5 µM) to obtain the maximum Ca2+ response for calibration.

  • Analyze the change in the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative change in intracellular Ca2+ concentration.

Assessment of Lysosomal Storage

This method is used to visualize and quantify the accumulation of unesterified cholesterol, a hallmark of some lysosomal storage disorders.

Materials:

  • MLIV fibroblasts.

  • Filipin III stock solution (e.g., 25 mg/mL in DMSO).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Fluorescence microscope.

Procedure:

  • Culture MLIV fibroblasts on coverslips and treat with this compound (e.g., 10 µM) for 24-48 hours.

  • Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.

  • Wash cells with PBS and quench the PFA with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes.

  • Stain the cells with Filipin working solution (e.g., 50 µg/mL in PBS with 10% FBS) for 2 hours at room temperature, protected from light.

  • Wash the cells with PBS.

  • Mount the coverslips on slides and visualize using a fluorescence microscope with a UV filter set.

  • Quantify the fluorescence intensity to assess the reduction in cholesterol storage.

LysoTracker dyes accumulate in acidic compartments and can be used to assess the size and acidity of lysosomes.

Materials:

  • MLIV fibroblasts.

  • LysoTracker Red DND-99 (or other variants).

  • Live-cell imaging microscope.

Procedure:

  • Culture MLIV fibroblasts on glass-bottom dishes and treat with this compound (e.g., 10 µM) for 24-48 hours.

  • Incubate the live cells with LysoTracker Red (e.g., 50-75 nM) in culture medium for 30 minutes at 37°C.

  • Replace the staining solution with fresh pre-warmed medium.

  • Immediately image the cells using a fluorescence microscope.

  • Analyze the images to quantify the number and size of LysoTracker-positive puncta. A decrease in size and/or number may indicate a rescue of the lysosomal storage phenotype.

Autophagy Flux Assay (LC3-II Western Blotting)

This assay measures the rate of autophagy, which is often impaired in lysosomal storage diseases.

Materials:

  • MLIV fibroblasts.

  • This compound.

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine).

  • Reagents for SDS-PAGE and Western blotting.

  • Primary antibody against LC3 and a loading control (e.g., β-actin).

  • Secondary antibody conjugated to HRP.

  • Chemiluminescence detection reagents.

Procedure:

  • Culture MLIV fibroblasts and treat with this compound (e.g., 20 µM) for a specified time (e.g., 4-24 hours). In parallel, treat cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the this compound treatment.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-LC3 antibody.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference upon this compound treatment suggests a restoration of autophagic flux.

Conclusion

This compound is a powerful pharmacological tool for investigating the molecular mechanisms underlying Mucolipidosis Type IV. Its ability to specifically activate the TRPML1 channel provides a means to probe the consequences of restoring channel function in a disease context. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the pathophysiology of MLIV and to aid in the development of novel therapeutic strategies for this devastating disorder. As our understanding of TRPML1 function and its modulation by small molecules like this compound grows, so too does the prospect of effective treatments for patients with Mucolipidosis Type IV.

References

The Effect of MK6-83 on Endolysosomal Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic small molecule MK6-83 and its significant impact on endolysosomal trafficking. This compound acts as a potent agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a critical ion channel localized to the membrane of endosomes and lysosomes. By activating TRPML1, this compound triggers the release of calcium (Ca²⁺) from these organelles, a fundamental process that modulates various aspects of endolysosomal function, including vesicle fusion, trafficking, and autophagy. This document consolidates quantitative data on this compound's activity, details key experimental protocols for its study, and visualizes the associated signaling pathways and workflows.

Introduction

The endolysosomal system is a dynamic network of intracellular organelles, including endosomes and lysosomes, that plays a crucial role in cellular homeostasis. This system is central to processes such as nutrient sensing, protein degradation and recycling, and cellular signaling. Dysregulation of endolysosomal trafficking is implicated in a variety of human diseases, including lysosomal storage disorders like Mucolipidosis type IV (MLIV) and neurodegenerative diseases.

MLIV is an autosomal recessive disorder caused by loss-of-function mutations in the MCOLN1 gene, which encodes the TRPML1 channel.[1] TRPML1 is a non-selective cation channel that is permeable to Ca²⁺, Fe²⁺, and Zn²⁺, and its activity is regulated by the phosphoinositide PI(3,5)P₂.[1] The discovery of synthetic agonists for TRPML1, such as this compound, has provided powerful tools to investigate the function of this channel and to explore potential therapeutic strategies for diseases associated with its dysfunction.[1][2] this compound has been shown to restore endolysosomal trafficking and zinc homeostasis in fibroblasts from MLIV patients.[2]

This guide will explore the mechanism of action of this compound, its effects on cellular signaling pathways, and provide detailed methodologies for its investigation.

Quantitative Data: Potency of this compound

This compound is a highly potent activator of the TRPML1 channel. Its efficacy has been quantified through dose-response measurements, yielding EC₅₀ values for both wild-type (WT) and various mutant forms of the TRPML1 channel. This data is crucial for designing experiments and for understanding the therapeutic potential of this compound.

Channel TypeEC₅₀ ValueNotes
Wild-Type (WT) TRPML1110 nM[3]Also reported as 0.11 ± 0.01 µM[2]
F408Δ TRPML1 Mutant0.1 µM[3]Potency not significantly shifted compared to the parent compound SF-22 (1.23 ± 0.19 µM for this compound vs 1.41 ± 0.36 µM for SF-22).[2]
F465L TRPML1 Mutant1.23 µM[3]Also reported as 0.1 ± 0.03 µM.[2]
Y436C-expressing lysosomesUnaltered efficacyCompared to the parent compound SF-22.[2]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on endolysosomal trafficking primarily through the activation of the TRPML1 channel and the subsequent release of lysosomal Ca²⁺. This localized Ca²⁺ signal initiates a cascade of downstream events that impact autophagy and other cellular processes.

TRPML1-Mediated Calcium Release

The primary mechanism of action of this compound is the direct activation of the TRPML1 channel on the lysosomal membrane. This leads to a rapid efflux of Ca²⁺ from the lysosomal lumen into the cytoplasm, creating a localized increase in cytosolic Ca²⁺ concentration. This Ca²⁺ release is a critical signaling event that initiates downstream cellular responses.[4][5]

G cluster_lysosome Lysosome Lysosomal Ca2+ Lysosomal Ca2+ Cytosolic Ca2+ Cytosolic Ca2+ Lysosomal Ca2+->Cytosolic Ca2+ release TRPML1 TRPML1 TRPML1->Lysosomal Ca2+ mediates efflux MK683 This compound MK683->TRPML1 activates

Caption: this compound activates TRPML1 to release lysosomal Ca²⁺.
Induction of Autophagy

The this compound-induced lysosomal Ca²⁺ release is a potent trigger for autophagy, a cellular process for the degradation and recycling of damaged organelles and proteins. This process is initiated through a signaling cascade involving CaMKKβ, AMPK, and ULK1, which leads to the formation of autophagosomes.[1]

G MK683 This compound TRPML1 TRPML1 MK683->TRPML1 activates Lysosomal Ca2+ Lysosomal Ca2+ TRPML1->Lysosomal Ca2+ releases Cytosolic Ca2+ Cytosolic Ca2+ Lysosomal Ca2+->Cytosolic Ca2+ increases CaMKKb CaMKKβ Cytosolic Ca2+->CaMKKb activates AMPK AMPK CaMKKb->AMPK activates ULK1 ULK1 AMPK->ULK1 activates Autophagosome Formation Autophagosome Formation ULK1->Autophagosome Formation initiates

Caption: this compound-induced signaling cascade leading to autophagy.
Regulation of Autophagic Flux

Interestingly, while this compound induces the formation of autophagosomes, it can also arrest autophagic flux by inhibiting the fusion of autophagosomes with lysosomes.[6] This effect is mediated by the release of zinc from the lysosome, which disrupts the interaction between the SNARE proteins STX17 on the autophagosome and VAMP8 on the lysosome, a critical step for their fusion.[6]

G cluster_lysosome Lysosome cluster_autophagosome Autophagosome Lysosomal Zn2+ Lysosomal Zn2+ Cytosolic Zn2+ Cytosolic Zn2+ Lysosomal Zn2+->Cytosolic Zn2+ TRPML1 TRPML1 TRPML1->Lysosomal Zn2+ releases VAMP8 VAMP8 Fusion Fusion VAMP8->Fusion STX17 STX17 STX17->Fusion MK683 This compound MK683->TRPML1 activates Cytosolic Zn2+->Fusion inhibits

Caption: this compound inhibits autophagosome-lysosome fusion via zinc release.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on endolysosomal trafficking.

Lysosomal Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity on the lysosomal membrane.

Objective: To measure TRPML1 channel currents in response to this compound.

Workflow:

G start Start enlarge Enlarge Lysosomes (e.g., with Vacuolin-1) start->enlarge isolate Isolate Lysosomes enlarge->isolate patch Establish Gigaseal with Patch Pipette isolate->patch record Record Baseline Current patch->record apply Apply this compound record->apply record_response Record TRPML1 Current apply->record_response end End record_response->end

Caption: Workflow for lysosomal patch-clamp experiments.

Protocol:

  • Cell Culture and Lysosome Enlargement:

    • Culture cells (e.g., HEK293 cells overexpressing TRPML1) under standard conditions.

    • To enlarge lysosomes for easier patching, treat cells with a reagent like Vacuolin-1.[7] The concentration and incubation time will depend on the cell type.

  • Lysosome Isolation:

    • Harvest cells and homogenize them to release organelles.

    • Isolate lysosomes using a density gradient centrifugation method.

  • Patch-Clamp Recording:

    • Use a patch-clamp rig equipped with a high-resistance amplifier.

    • Use borosilicate glass pipettes with a resistance of 5-10 MΩ.

    • The pipette solution should mimic the cytosolic environment, and the bath solution should mimic the lysosomal lumen.

    • Establish a high-resistance seal (gigaseal) between the pipette tip and the lysosomal membrane.

    • Record baseline channel activity in the whole-lysosome configuration.

    • Perfuse the isolated lysosome with a solution containing this compound at the desired concentration (e.g., 10 µM).

    • Record the resulting ion channel currents.

Intracellular Calcium Imaging with Fura-2 AM

This ratiometric fluorescence microscopy technique is used to measure changes in cytosolic Ca²⁺ concentration.

Objective: To visualize and quantify the increase in cytosolic Ca²⁺ following the application of this compound.

Workflow:

G start Start seed_cells Seed Cells on Coverslips start->seed_cells load_fura2 Load Cells with Fura-2 AM seed_cells->load_fura2 wash Wash to Remove Extracellular Dye load_fura2->wash image_baseline Acquire Baseline Fluorescence Images wash->image_baseline add_mk683 Add this compound image_baseline->add_mk683 image_response Acquire Post-Stimulation Fluorescence Images add_mk683->image_response analyze Calculate 340/380 nm Ratio image_response->analyze end End analyze->end

Caption: Workflow for intracellular calcium imaging with Fura-2 AM.

Protocol:

  • Cell Preparation:

    • Seed cells (e.g., HeLa or primary fibroblasts) onto glass coverslips and allow them to adhere.

  • Fura-2 AM Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., HBSS).

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[8]

  • Washing and De-esterification:

    • Wash the cells with fresh buffer to remove extracellular Fura-2 AM.

    • Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the dye by intracellular esterases.[8]

  • Imaging:

    • Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.[9]

    • Record baseline fluorescence for a few minutes.

    • Add this compound (e.g., 20 µM) to the perfusion chamber and continue recording the fluorescence changes.[5][10]

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. An increase in this ratio indicates an increase in intracellular Ca²⁺ concentration.

Western Blotting for LC3-II

This immunoassay is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Objective: To determine if this compound treatment leads to an increase in LC3-II levels, indicating the induction of autophagy.

Workflow:

G start Start treat_cells Treat Cells with this compound (± Bafilomycin A1) start->treat_cells lyse_cells Lyse Cells and Collect Protein treat_cells->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (anti-LC3) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect analyze Analyze LC3-I and LC3-II Bands detect->analyze end End analyze->end

Caption: Workflow for Western blotting of LC3-II.

Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at the desired concentration and for the desired time.

    • To assess autophagic flux, a parallel set of cells can be co-treated with this compound and a lysosomal inhibitor such as Bafilomycin A1 (which prevents the degradation of LC3-II).[11]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.[12]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% polyacrylamide gel.[12]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[12]

    • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an increase in the LC3-II band intensity indicates an increase in autophagosome formation.

Conclusion

This compound is a valuable pharmacological tool for the study of endolysosomal trafficking and TRPML1 channel function. Its ability to potently and specifically activate TRPML1 provides a means to dissect the intricate signaling pathways that govern endolysosomal dynamics. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and to further elucidate the role of TRPML1 in health and disease. The continued study of this compound and similar molecules holds promise for the development of novel therapeutic strategies for lysosomal storage disorders and other diseases associated with impaired endolysosomal function.

References

MK6-83 and its Impact on Cellular Zinc Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic small molecule MK6-83 and its profound impact on cellular zinc homeostasis. This compound acts as a potent agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key regulator of lysosomal ion transport. By activating TRPML1, this compound facilitates the release of zinc from lysosomal stores into the cytosol, thereby modulating intracellular zinc concentrations and influencing downstream cellular processes. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines detailed experimental protocols for its study, and visualizes the associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating zinc signaling, lysosomal biology, and the therapeutic potential of TRPML1 modulation.

Introduction to this compound and Cellular Zinc Homeostasis

Cellular zinc homeostasis is a tightly regulated process crucial for a myriad of physiological functions, including enzymatic activity, signal transduction, and gene expression.[1] The concentration of free zinc in the cytoplasm is maintained in the picomolar to nanomolar range, with the majority of cellular zinc sequestered within organelles, most notably the lysosome.[2] Disruptions in zinc homeostasis are implicated in numerous pathologies, including neurodegenerative diseases and cancer.[3][4]

This compound is a chemical compound identified as a potent activator of the TRPML1 ion channel.[5][6] TRPML1, encoded by the MCOLN1 gene, is a non-selective cation channel primarily localized to the membrane of late endosomes and lysosomes.[7] It is permeable to various cations, including Ca2+, Fe2+, and Zn2+.[8] Loss-of-function mutations in TRPML1 are the cause of the lysosomal storage disorder Mucolipidosis type IV (MLIV), which is characterized by the accumulation of lipids and other macromolecules within lysosomes.[9] Notably, MLIV is also associated with a dysregulation of cellular zinc, with an abnormal accumulation of zinc within lysosomes.[10][11]

This compound has emerged as a valuable research tool and a potential therapeutic lead due to its ability to restore TRPML1 function and consequently rectify aberrant zinc homeostasis.[6][9]

Mechanism of Action of this compound

This compound directly binds to and activates the TRPML1 channel, inducing a conformational change that opens the channel pore. This allows for the efflux of cations, including zinc, from the lysosomal lumen into the cytoplasm.[6] The resulting increase in cytosolic zinc concentration can trigger various downstream signaling events.

One of the key consequences of elevated cytosolic zinc is the activation of the metal-responsive transcription factor-1 (MTF-1).[3][12] Upon binding zinc, MTF-1 translocates to the nucleus and binds to metal response elements (MREs) in the promoter regions of its target genes.[8][13] These target genes include metallothioneins (MTs), which are cysteine-rich proteins that buffer and sequester excess zinc, and zinc transporters of the ZnT (SLC30A) and ZIP (SLC39A) families, which are responsible for zinc efflux and influx across cellular membranes, respectively.[2][7] Therefore, the activation of TRPML1 by this compound initiates a feedback loop to restore zinc homeostasis.

Furthermore, the release of lysosomal zinc triggered by this compound has been shown to impact autophagy.[12][14] Increased cytosolic zinc can arrest autophagic flux by inhibiting the fusion of autophagosomes with lysosomes.[12][14]

Quantitative Data on the Effects of this compound

The following tables summarize the currently available quantitative data on the efficacy of this compound in activating TRPML1 channels.

Table 1: Potency of this compound in Activating Wild-Type and Mutant TRPML1 Channels

TRPML1 IsoformEC50 (µM)Source
Wild-Type (WT)0.11 ± 0.01[9]
F465L Mutant0.1 ± 0.03[9]
F408Δ Mutant1.23 ± 0.19[9]

EC50 values were determined using whole-lysosome patch-clamp experiments.[9]

Similarly, direct quantitative data on the fold-change in the expression of specific zinc transporters (e.g., ZnT4, ZIP1) following this compound treatment is an area for further investigation. Standard molecular biology techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting would be appropriate for these studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on cellular zinc homeostasis.

Measurement of Intracellular Zinc using FluoZin-3 AM

This protocol describes the use of the fluorescent zinc indicator FluoZin-3 AM to visualize and quantify changes in intracellular zinc concentration.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • This compound stock solution (in DMSO)

  • FluoZin-3 AM (acetoxymethyl ester) stock solution (in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope equipped with appropriate filters for FluoZin-3 (excitation ~494 nm, emission ~516 nm)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency.

  • Loading with FluoZin-3 AM: a. Prepare a loading solution by diluting FluoZin-3 AM to a final concentration of 1-5 µM in HBSS. b. To aid in the solubilization of the AM ester, first mix the FluoZin-3 AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS. c. Remove the culture medium from the cells and wash once with HBSS. d. Add the FluoZin-3 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, remove the loading solution and wash the cells 2-3 times with fresh HBSS to remove extracellular dye.

  • This compound Treatment: Add HBSS containing the desired concentration of this compound to the cells. A vehicle control (DMSO) should be run in parallel.

  • Image Acquisition: Immediately begin acquiring fluorescence images using the fluorescence microscope. Time-lapse imaging is recommended to monitor the dynamics of zinc release.

  • Data Analysis: a. Measure the mean fluorescence intensity of individual cells or regions of interest over time. b. Normalize the fluorescence intensity to the baseline fluorescence before the addition of this compound (F/F0). c. Compare the changes in fluorescence between this compound-treated and control cells.

Whole-Lysosome Patch-Clamp Recording

This advanced electrophysiological technique allows for the direct measurement of ion currents across the lysosomal membrane in response to this compound.

Materials:

  • HEK293 cells stably or transiently expressing the TRPML1 channel of interest

  • Vacuolin-1

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette and bath solutions (see below for typical compositions)

  • This compound

Solutions:

  • Bath Solution (Cytosolic side): 140 mM K-Methanesulfonate, 5 mM KOH, 2 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH adjusted to 7.2 with KOH.

  • Pipette Solution (Lysosomal lumen side): 140 mM K-Methanesulfonate, 5 mM KOH, 2 mM MgCl2, 10 mM MES, pH adjusted to 4.6 with KOH.

Procedure:

  • Lysosome Enlargement: Incubate cells with 1 µM Vacuolin-1 for at least 2 hours to induce the formation of large, patchable lysosomes.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.

  • Cell Preparation: Transfer a coverslip with the cells to the recording chamber on the microscope stage and perfuse with the bath solution.

  • Lysosome Isolation: Using a patch pipette, approach a cell and apply gentle suction to rupture the plasma membrane. Carefully move the pipette into the cell interior to locate an enlarged lysosome. Apply suction to form a gigaohm seal with the lysosomal membrane.

  • Whole-Lysosome Configuration: Apply a brief pulse of suction to rupture the lysosomal membrane patch, achieving the whole-lysosome configuration.

  • Recording: a. Apply a voltage-clamp protocol (e.g., voltage ramps from -100 mV to +100 mV) to record baseline currents. b. Perfuse the bath with a solution containing the desired concentration of this compound. c. Record the currents elicited by this compound.

  • Data Analysis: a. Measure the current amplitude at a specific voltage (e.g., -100 mV). b. Construct dose-response curves to determine the EC50 of this compound.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular interactions and experimental processes described in this guide.

MK6_83_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus TRPML1 TRPML1 Cyt_Zn Cytosolic Zn²⁺ TRPML1->Cyt_Zn Facilitates Efflux Lys_Zn Lysosomal Zn²⁺ Lys_Zn->TRPML1 MK6_83 This compound MK6_83->TRPML1 Activates MTF1_inactive MTF-1 (inactive) Cyt_Zn->MTF1_inactive Binds to Autophagy Autophagy Cyt_Zn->Autophagy Inhibits MTF1_active MTF-1 (active) MTF1_inactive->MTF1_active Activation MRE MRE MTF1_active->MRE Translocates & Binds to Gene_Expression Gene Expression (MTs, ZnTs) MRE->Gene_Expression Induces

Caption: Signaling pathway of this compound in modulating cellular zinc homeostasis.

Zinc_Imaging_Workflow start Plate cells on glass-bottom dish load_dye Load cells with FluoZin-3 AM start->load_dye wash1 Wash to remove extracellular dye load_dye->wash1 treat Treat with this compound or vehicle wash1->treat image Acquire time-lapse fluorescence images treat->image analyze Analyze fluorescence intensity (F/F₀) image->analyze end Compare zinc levels analyze->end Patch_Clamp_Workflow start Enlarge lysosomes with Vacuolin-1 isolate Isolate lysosome via patch pipette start->isolate seal Form gigaohm seal on lysosome isolate->seal configure Establish whole- lysosome configuration seal->configure record_base Record baseline currents configure->record_base perfuse Perfuse with this compound record_base->perfuse record_drug Record this compound- elicited currents perfuse->record_drug analyze Analyze current amplitude record_drug->analyze end Determine EC₅₀ analyze->end

References

Investigating the Selectivity Profile of MK6-83 for TRPML Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selectivity profile of MK6-83, a synthetic small-molecule activator of the Transient Receptor Potential Mucolipin (TRPML) channel family. TRPML channels, primarily localized to late endosomes and lysosomes, are crucial for a variety of cellular processes, including ion homeostasis, membrane trafficking, and autophagy. Dysfunctional TRPML1 is the underlying cause of the lysosomal storage disorder Mucolipidosis type IV (MLIV). This compound has emerged as a valuable pharmacological tool for studying TRPML channel function and as a potential therapeutic lead. This document summarizes the available quantitative data on its potency and selectivity, details the key experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The TRPML channel subfamily consists of three members: TRPML1, TRPML2, and TRPML3. These non-selective cation channels play vital roles in regulating the release of Ca²⁺, Fe²⁺, and Zn²⁺ from the lumen of endolysosomes into the cytoplasm. This compound is a thiophene (B33073) sulfonamide derivative that has been identified as a potent activator of TRPML channels.[1] Its ability to rescue cellular phenotypes in MLIV patient-derived cells underscores its potential therapeutic relevance. A thorough understanding of its selectivity profile across the three TRPML channel isoforms is critical for its application as a specific pharmacological probe and for any future drug development efforts.

Selectivity Profile of this compound for TRPML Channels

Quantitative Data Summary

The following table summarizes the reported half-maximal effective concentration (EC₅₀) values for this compound on wild-type and mutant TRPML1 channels.

TargetEC₅₀Cell Type/SystemReference
TRPML1 (human, wild-type) 110 nMNot specified
TRPML1 (human, wild-type) 285 nMDMD myocytes[2]
TRPML1 (human, wild-type) 110 ± 10 nMHEK293 cells (lysosomes)
TRPML1 (F408Δ mutant) 100 nMNot specified
TRPML1 (F465L mutant) 1.23 µMNot specified
TRPML1 (F408D mutant) 1.23 ± 0.19 µMHEK293 cells (lysosomes)
TRPML1 (F465L mutant) 100 ± 30 nMHEK293 cells (lysosomes)
TRPML2 InactiveNot specified
TRPML3 Active (EC₅₀ not reported)Not specified

Signaling Pathway of TRPML1 Activation by this compound

Activation of TRPML1 by this compound initiates a signaling cascade that primarily involves the release of cations from the lysosomal lumen into the cytosol. This localized increase in ion concentration, particularly Ca²⁺, triggers various downstream cellular processes.

TRPML1_Signaling_Pathway cluster_lysosome Lysosomal Lumen MK6_83 This compound TRPML1 TRPML1 Channel (on Lysosome Membrane) MK6_83->TRPML1 Activates Ca_release Ca²⁺ Release TRPML1->Ca_release Mediates Lysosome Lysosome Cytosol_Ca Increased Cytosolic Ca²⁺ Ca_release->Cytosol_Ca Leads to Downstream Downstream Cellular Processes: - Endolysosomal Trafficking - Autophagy - Zinc Homeostasis Cytosol_Ca->Downstream Triggers

Caption: TRPML1 Signaling Pathway Activated by this compound.

Experimental Protocols

The characterization of this compound's activity on TRPML channels primarily relies on two key experimental techniques: patch-clamp electrophysiology to directly measure ion channel currents and calcium imaging to monitor changes in intracellular calcium concentrations.

Whole-Lysosome Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the lysosomal membrane in response to channel activators.

Methodology

  • Cell Culture and Lysosome Enlargement:

    • HEK293 cells stably expressing the TRPML channel of interest are cultured under standard conditions.

    • To facilitate patching, lysosomes are enlarged by treating the cells with a vacuolin-1 (B1683467) (1 µM) overnight.

  • Lysosome Isolation:

    • Cells are harvested and mechanically disrupted to release organelles.

    • A crude organelle fraction is obtained through differential centrifugation.

  • Electrophysiological Recording:

    • The isolated, enlarged lysosomes are transferred to a recording chamber.

    • Patch pipettes with a resistance of 5-10 MΩ are used. The pipette solution (luminal) is formulated to mimic the lysosomal lumen (e.g., pH 4.6, low Ca²⁺). The bath solution (cytosolic) mimics the cytosol (e.g., pH 7.2, physiological ion concentrations).

    • A giga-seal is formed on the lysosomal membrane, and the whole-lysosome configuration is established.

    • Currents are recorded in response to voltage ramps or steps.

  • Compound Application and Data Analysis:

    • This compound is applied to the bath solution at varying concentrations.

    • The resulting currents are measured and analyzed to determine the dose-response relationship and calculate the EC₅₀ value.

Patch_Clamp_Workflow Start Start: HEK293 cells expressing TRPML1 Vacuolin1 Treat with Vacuolin-1 (1 µM) Start->Vacuolin1 Enlarged_Lysosomes Enlarged Lysosomes Vacuolin1->Enlarged_Lysosomes Isolation Isolate Lysosomes (Mechanical Disruption & Centrifugation) Enlarged_Lysosomes->Isolation Isolated_Lysosomes Isolated Lysosomes Isolation->Isolated_Lysosomes Patching Whole-Lysosome Patch Clamp Isolated_Lysosomes->Patching Recording Record Baseline Current Patching->Recording Add_MK6_83 Apply this compound (Varying Concentrations) Recording->Add_MK6_83 Record_Response Record Current Response Add_MK6_83->Record_Response Analysis Data Analysis: Dose-Response Curve & EC₅₀ Calculation Record_Response->Analysis End End Analysis->End

Caption: Whole-Lysosome Patch-Clamp Experimental Workflow.
Fura-2 Ratiometric Calcium Imaging

This method is used to measure changes in intracellular calcium concentration following the activation of TRPML channels by this compound.

Methodology

  • Cell Preparation:

    • Cells (e.g., HEK293, fibroblasts) are plated on glass coverslips. For studying specific TRPML isoforms, cells are transiently transfected with the corresponding channel constructs.

  • Dye Loading:

    • Cells are loaded with the ratiometric calcium indicator Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C. Pluronic F-127 is often included to aid in dye solubilization.

    • After loading, cells are washed and incubated for a de-esterification period of at least 30 minutes.

  • Imaging:

    • The coverslip is mounted on an imaging chamber on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector for emission at ~510 nm.

    • A baseline fluorescence ratio (F340/F380) is recorded before the addition of the compound.

  • Compound Application and Data Acquisition:

    • This compound is added to the imaging buffer at the desired concentration.

    • The fluorescence intensities at 340 nm and 380 nm excitation are recorded over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities (F340/F380) is calculated for each time point. An increase in this ratio indicates an increase in intracellular calcium concentration.

    • The change in the ratio is used to quantify the calcium response.

Calcium_Imaging_Workflow Start Start: Cells on Coverslip Loading Load with Fura-2 AM (1-5 µM) Start->Loading De_esterification Wash & De-esterify (≥30 min) Loading->De_esterification Mounting Mount on Microscope Stage De_esterification->Mounting Baseline Record Baseline F340/F380 Ratio Mounting->Baseline Add_MK6_83 Apply this compound Baseline->Add_MK6_83 Record_Response Record F340/F380 Ratio Over Time Add_MK6_83->Record_Response Analysis Data Analysis: Calculate Change in F340/F380 Ratio Record_Response->Analysis End End Analysis->End

Caption: Fura-2 Calcium Imaging Experimental Workflow.

Off-Target Activity

A comprehensive off-target profile for this compound is not extensively documented in the public domain. Standard pharmaceutical profiling would involve screening against a panel of receptors, enzymes (particularly kinases), and other ion channels to identify potential secondary pharmacology. The lack of such published data represents a knowledge gap. Researchers should exercise caution when interpreting data from cellular systems where off-target effects could confound results, especially at higher concentrations.

Conclusion

This compound is a potent activator of TRPML1 with an EC₅₀ in the low nanomolar range. It also activates TRPML3, although quantitative data on its potency for this isoform are lacking. Its inactivity against TRPML2 provides a basis for its use in dissecting the relative contributions of TRPML1/3 versus TRPML2 in cellular processes. The experimental protocols detailed in this guide, namely whole-lysosome patch-clamp electrophysiology and ratiometric calcium imaging, are the cornerstone techniques for characterizing the activity of compounds like this compound on endolysosomal channels.

Future work should focus on determining a precise EC₅₀ for this compound on TRPML3 to provide a more complete selectivity profile. Furthermore, a comprehensive off-target screening campaign would be invaluable for validating its use as a highly selective pharmacological tool and for assessing its potential for further therapeutic development.

References

Methodological & Application

Application Notes and Protocols for MK6-83 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of MK6-83, a potent agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, in cell culture experiments. This document outlines the mechanism of action of this compound, detailed protocols for its application in cell-based assays, and methods to assess its effects on key signaling pathways. The information is intended to facilitate research into the cellular functions of TRPML1 and the potential therapeutic applications of its agonists.

Introduction

This compound is a synthetic small molecule that acts as a specific and potent agonist of the TRPML1 ion channel. TRPML1 is a crucial component of the endo-lysosomal system, where it functions as a non-selective cation channel, primarily mediating the release of Ca²⁺ from the lysosomal lumen into the cytoplasm. Dysfunctional TRPML1 is associated with the lysosomal storage disorder Mucolipidosis type IV (MLIV). Emerging research also implicates TRPML1 in a variety of cellular processes, including autophagy, mitochondrial function, and nutrient sensing, making it a target of interest for various pathologies, including neurodegenerative diseases and cancer. This compound serves as a valuable tool for elucidating the physiological roles of TRPML1 and for exploring the therapeutic potential of modulating its activity.

Mechanism of Action

This compound binds to and activates the TRPML1 channel located on the membrane of lysosomes and late endosomes. This activation leads to the release of stored lysosomal Ca²⁺ into the cytosol. The resulting increase in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events. Notably, this Ca²⁺ release has been shown to influence the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Additionally, the activation of TRPML1 by this compound can lead to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, which in turn can inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.

Data Presentation

Quantitative Data Summary

Comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is not extensively available in the public domain. The primary focus of research on this compound has been as a tool to study TRPML1 function rather than as a broad-spectrum cytotoxic agent. Researchers are encouraged to determine the IC50 values experimentally in their cell lines of interest. A template for presenting such data is provided below.

Table 1: Experimentally Determined IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayIncubation Time (h)Reference
e.g., A549Lung CarcinomaUser DeterminedMTT Assay72(Internal Data)
e.g., HeLaCervical CancerUser DeterminedMTS Assay72(Internal Data)
e.g., MCF-7Breast CancerUser DeterminedResazurin Assay72(Internal Data)

Table 2: EC50 Values of this compound for TRPML1 Activation

TRPML1 VariantEC50 (µM)MethodReference
Wild-Type0.11 ± 0.01Lysosomal planar patch-clamp[1]
F465L Mutant0.1 ± 0.03Lysosomal planar patch-clamp[1]
F408D Mutant1.23 ± 0.19Lysosomal planar patch-clamp[1]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol provides a general guideline for culturing adherent mammalian cells and treating them with this compound. Specific conditions should be optimized for each cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other consumables

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and perform a cell count.

    • Seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density and allow them to adhere overnight in the incubator.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Treatment of Cells:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare a series of working solutions by diluting the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 20 µM, 50 µM). Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on cell viability using the colorimetric MTT assay.

Materials:

  • Cells treated with this compound in a 96-well plate (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • After incubation, carefully remove the medium from the wells.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MK6_83_Signaling_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPML1 TRPML1 Ca_cytoplasm Ca²⁺ TRPML1->Ca_cytoplasm releases Ca_lysosome Ca²⁺ MK6_83 This compound MK6_83->TRPML1 activates Calcineurin Calcineurin Ca_cytoplasm->Calcineurin activates AMPK AMPK Ca_cytoplasm->AMPK activates TFEB_P p-TFEB Calcineurin->TFEB_P dephosphorylates mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy AMPK->Autophagy promotes mTORC1->Autophagy inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes TFEB TFEB TFEB_P->TFEB TFEB_nuc TFEB TFEB->TFEB_nuc translocates to Gene_Expression Lysosomal & Autophagic Gene Expression TFEB_nuc->Gene_Expression promotes Experimental_Workflow start Start: Seed Cells in 96-well Plate incubation1 Incubate Overnight (37°C, 5% CO₂) start->incubation1 treatment Treat with this compound (various concentrations) and Vehicle Control incubation1->treatment incubation2 Incubate for Desired Time (e.g., 24, 48, 72h) treatment->incubation2 add_mtt Add MTT Reagent to Each Well incubation2->add_mtt incubation3 Incubate for 2-4 Hours add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data: Calculate % Viability and IC50 read->analyze end End analyze->end

References

Application Notes and Protocols for the Preparation of MK6-83 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

MK6-83 is a potent and specific agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial ion channel in the endolysosomal system.[1][2] Due to its ability to activate both wild-type and certain mutant forms of TRPML1, this compound serves as a valuable research tool for studying lysosomal function, calcium signaling, and the pathophysiology of lysosomal storage disorders like Mucolipidosis type IV (MLIV).[1] Accurate preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating concentrated stock solutions of this compound due to its high solubilizing capacity for this compound.

This document provides a comprehensive protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

2. Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Chemical Name 5-Methyl-N-[2-(1-piperidinyl)phenyl]-2-thiophenesulfonamide
CAS Number 1062271-24-2
Molecular Formula C₁₆H₂₀N₂O₂S₂
Molecular Weight 336.47 g/mol
Appearance Light yellow to yellow solid
Purity ≥98% (HPLC)
Solubility in DMSO 11 mg/mL (32.69 mM) to 33.65 mg/mL (100 mM)
Storage of Powder -20°C for up to 3 years
Storage of Stock Solution in DMSO -20°C for up to 1 year; -80°C for up to 2 years

3. Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

    Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 336.47 g/mol / 1000 = 3.36 mg

  • Weigh the this compound powder:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass (e.g., 3.36 mg) of the this compound powder into the tube.

  • Dissolve the powder in DMSO:

    • Add the desired volume of high-purity DMSO (e.g., 1 mL) to the tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Storage and Handling:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light. For long-term storage, -80°C is recommended.

4. Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • DMSO can facilitate the absorption of substances through the skin. Avoid direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

5. Visualization

.dot

G Workflow for Preparing this compound Stock Solution in DMSO cluster_prep Preparation cluster_storage Storage cluster_output Result calc Calculate Mass of this compound (e.g., for 10 mM solution) weigh Weigh this compound Powder calc->weigh add_dmso Add High-Purity DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store stock_solution 10 mM this compound Stock Solution store->stock_solution

Caption: Workflow for the preparation and storage of an this compound stock solution in DMSO.

.dot

G Dilution for Cell-Based Assays stock 10 mM this compound Stock in DMSO intermediate Intermediate Dilution (Optional) stock->intermediate Dilute with Culture Medium working Working Solution in Culture Medium stock->working Direct Dilution (for higher concentrations) intermediate->working Final Dilution cells Cell Culture working->cells Treat Cells (Final DMSO < 0.5%)

Caption: General dilution scheme for preparing working solutions from a DMSO stock for cell-based assays.

References

Optimal Working Concentration of MK-6883 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of MK-6883 (also known as CVT-6883 and GS-6201) for in vitro assays. MK-6883 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor implicated in inflammatory and fibrotic diseases.

Summary of Quantitative Data

The following table summarizes the key quantitative data for MK-6883, providing a basis for selecting appropriate in vitro assay concentrations.

ParameterValueCell Line/SystemReference
Ki (hA2BAR) 22 nMHEK cells overexpressing hA2BAR[1]
KB (Functional Antagonism) 6 nMHEK-A2B-AdoR cells[1][2]
KB (Functional Antagonism) 2 nMNIH3T3 cells[2]
Ki (hA1AR) 1,940 nMCHO cells overexpressing hA1AR[1]
Ki (hA2AAR) 3,280 nMHEK cells overexpressing hA2AAR[1]
Ki (hA3AR) 1,070 nMCHO cells overexpressing hA3AR[1]

Note: Ki (inhibitor constant) reflects the binding affinity of the antagonist to the receptor. KB (dissociation constant of an antagonist) reflects the concentration of antagonist required to produce a 50% reduction in the response to an agonist, providing a measure of functional potency.

Based on the provided data, a starting concentration range of 10 nM to 100 nM is recommended for most in vitro cell-based functional assays. This range effectively brackets the reported functional KB values, ensuring sufficient receptor occupancy and antagonism. Optimization within this range is crucial for specific cell types and experimental conditions.

Signaling Pathway

MK-6883 acts as a competitive antagonist at the A2B adenosine receptor. The canonical signaling pathway initiated by A2BAR activation, which is inhibited by MK-6883, is depicted below.

A2BAR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates MK6883 MK-6883 MK6883->A2BAR Inhibits Gs Gαs A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Cellular Responses (e.g., Cytokine Release) CREB->Downstream Regulates Gene Expression

Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by MK-6883.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol determines the functional potency of MK-6883 by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production in cells expressing the A2BAR.

Workflow Diagram:

cAMP_Assay_Workflow A 1. Seed A2BAR-expressing cells (e.g., HEK293-A2BAR) in a 96-well plate B 2. Incubate cells for 24 hours A->B C 3. Pre-incubate cells with varying concentrations of MK-6883 (e.g., 1 nM - 1 µM) for 30 minutes B->C D 4. Stimulate cells with an A2BAR agonist (e.g., NECA) at its EC80 concentration C->D E 5. Incubate for 15-30 minutes D->E F 6. Lyse cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA) E->F G 7. Plot concentration-response curve and calculate IC50/KB F->G

Caption: Workflow for the in vitro cAMP accumulation assay.

Materials:

  • HEK293 cells stably expressing the human A2B adenosine receptor (or other suitable cell line, e.g., NIH3T3).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • MK-6883 stock solution (e.g., 10 mM in DMSO).

  • A2BAR agonist (e.g., 5'-N-Ethylcarboxamidoadenosine, NECA).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the A2BAR-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation: Prepare serial dilutions of MK-6883 in assay buffer. A typical concentration range to test would be from 1 nM to 1 µM. Also, prepare the A2BAR agonist (NECA) at a concentration that elicits approximately 80% of its maximal response (EC80).

  • Pre-incubation with Antagonist: Remove the culture medium from the cells and add the different concentrations of MK-6883. Include a vehicle control (e.g., DMSO at the same final concentration as the highest MK-6883 concentration). Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the EC80 concentration of the A2BAR agonist to the wells.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the MK-6883 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. The KB can then be calculated using the Cheng-Prusoff equation: KB = IC50 / (1 + [Agonist]/EC50 of agonist).

Protocol 2: Cytokine Release Assay

This protocol assesses the effect of MK-6883 on A2BAR-mediated cytokine release from immune cells or other relevant cell types.

Workflow Diagram:

Cytokine_Assay_Workflow A 1. Isolate and culture primary cells or cell lines (e.g., mast cells, macrophages) B 2. Pre-treat cells with varying concentrations of MK-6883 (e.g., 10 nM - 1 µM) for 1 hour A->B C 3. Stimulate cells with an A2BAR agonist (e.g., NECA) or other relevant stimulus to induce cytokine release B->C D 4. Incubate for a specified time (e.g., 6-24 hours) C->D E 5. Collect the cell supernatant D->E F 6. Measure the concentration of the cytokine of interest (e.g., IL-6, TNF-α) using ELISA or a multiplex assay E->F G 7. Analyze the dose-dependent inhibition by MK-6883 F->G

Caption: Workflow for the cytokine release assay.

Materials:

  • Primary immune cells (e.g., human peripheral blood mononuclear cells, mast cells) or a relevant cell line.

  • Cell culture medium.

  • MK-6883 stock solution.

  • A2BAR agonist (e.g., NECA) or other appropriate stimulus.

  • ELISA kit or multiplex assay for the cytokine of interest (e.g., IL-6, TNF-α).

  • 96-well cell culture plates.

Procedure:

  • Cell Culture: Culture the cells in a 96-well plate at an appropriate density.

  • Pre-treatment with MK-6883: Add serial dilutions of MK-6883 to the cells. Include a vehicle control. Incubate for 1 hour at 37°C.

  • Stimulation: Add the A2BAR agonist or other stimulus to the wells to induce cytokine release.

  • Incubation: Incubate the plate for a duration appropriate for the specific cytokine being measured (typically 6-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of the cytokine in the supernatant using an ELISA kit or a multiplex assay according to the manufacturer's protocol.

  • Data Analysis: Plot the cytokine concentration against the MK-6883 concentration to determine the inhibitory effect of the compound.

Conclusion

For effective in vitro studies, a working concentration of MK-6883 in the range of 10 nM to 100 nM is recommended as a starting point. This range is well-supported by its functional potency (KB) in cell-based assays. Researchers should perform concentration-response experiments to determine the optimal concentration for their specific cell type and experimental conditions. The provided protocols for cAMP accumulation and cytokine release assays offer robust methods for characterizing the in vitro activity of MK-6883.

References

Application Notes and Protocols for MK6-83 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK6-83 is a potent and specific agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial ion channel in the endolysosomal system.[1][2] Its ability to activate TRPML1-mediated cation currents, primarily Ca²⁺, makes it an invaluable tool for investigating lysosomal physiology, trafficking, and the pathophysiology of lysosomal storage diseases like Mucolipidosis type IV (MLIV).[2][3] These application notes provide a comprehensive overview of this compound's use in patch clamp electrophysiology, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound directly binds to and activates the TRPML1 channel, which is predominantly expressed on the membrane of lysosomes and late endosomes. This activation results in the efflux of cations, most notably Ca²⁺, from the lysosomal lumen into the cytoplasm.[4] This localized release of Ca²⁺ can trigger various downstream cellular processes, including the activation of AMP-activated protein kinase (AMPK) and the induction of autophagy.[4] Compared to other TRPML1 agonists like ML-SA1, this compound has been reported to be more potent.[1]

Quantitative Data

The following table summarizes the reported efficacy of this compound on wild-type (WT) and mutant TRPML1 channels, as determined by patch clamp electrophysiology.

TargetEC50 ValueReference
Wild-Type TRPML1110 nM[2]
Wild-Type TRPML1285 nM[1]
Wild-Type TRPML10.11 ± 0.01 µM[5]
F408Δ TRPML1 Mutant0.1 µM[2]
F465L TRPML1 Mutant1.23 µM[2]
F465L TRPML1 Mutant0.1 ± 0.03 µM[5]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound-Induced Autophagy

The following diagram illustrates the signaling cascade initiated by the activation of TRPML1 by this compound, leading to the induction of autophagy.

MK6_83_Signaling MK6_83 This compound TRPML1 TRPML1 Channel (on Lysosome) MK6_83->TRPML1 activates Ca_efflux Lysosomal Ca²⁺ Efflux TRPML1->Ca_efflux mediates AMPK AMPK Phosphorylation Ca_efflux->AMPK Autophagy Autophagy Induction AMPK->Autophagy

This compound signaling cascade.

Experimental Workflow for Lysosomal Patch Clamp

This diagram outlines the key steps for investigating the effect of this compound on TRPML1 channels using the lysosomal patch clamp technique.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_culture Cell Culture (e.g., HEK293 expressing TRPML1) lysosome_isolation Lysosome Isolation cell_culture->lysosome_isolation patching Whole-Lysosome Patch Clamp lysosome_isolation->patching baseline Record Baseline Current patching->baseline application Apply this compound baseline->application recording Record TRPML1 Current application->recording iv_curve Generate I-V Curve recording->iv_curve dose_response Dose-Response Analysis iv_curve->dose_response

References

Application Notes and Protocols for MK6-83 in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK6-83 is a potent and specific synthetic agonist for the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial cation channel primarily located on the membrane of late endosomes and lysosomes.[1][2] In the field of cellular biology and drug discovery, this compound serves as an invaluable tool for investigating the physiological roles of lysosomal calcium (Ca²⁺) signaling in a multitude of cellular processes. Activation of TRPML1 by this compound triggers the release of Ca²⁺ from lysosomal stores into the cytosol, leading to transient or sustained increases in intracellular Ca²⁺ concentration.[3][4] These Ca²⁺ signals have been implicated in various cellular functions, including autophagy, vesicle trafficking, and inter-organelle communication.[2][5]

Calcium imaging experiments utilizing fluorescent Ca²⁺ indicators are a primary method to study the effects of this compound. By monitoring the changes in intracellular Ca²⁺ levels upon application of this compound, researchers can elucidate the functional consequences of TRPML1 activation in different cell types and disease models. This document provides detailed application notes and protocols for the use of this compound in calcium imaging experiments.

Mechanism of Action

This compound acts as a direct agonist of the TRPML1 channel.[2] Binding of this compound to the channel induces a conformational change that opens the channel pore, allowing for the efflux of cations, most notably Ca²⁺, from the lysosome into the cytoplasm.[1] This elevation in cytosolic Ca²⁺ can then be detected by calcium-sensitive fluorescent dyes or genetically encoded calcium indicators (GECIs). The resulting Ca²⁺ signals can be further propagated through interactions with other organelles, such as the endoplasmic reticulum and mitochondria, creating complex spatiotemporal patterns of intracellular Ca²⁺ dynamics.[3]

Data Presentation

Quantitative Data Summary
ParameterValueCell TypeReference
This compound EC₅₀ for TRPML1 (Wild-Type) 110 nMNot specified--INVALID-LINK--
This compound EC₅₀ for TRPML1 (F465L mutant) 0.1 µMLysosomes[6]
This compound EC₅₀ for TRPML1 (F408Δ mutant) 1.23 µMLysosomes[6]
Concentration for inducing Ca²⁺ signals 20 µMHeLa cells, NK92 cells[2][4]
Concentration for STOCs induction 1 µMVascular Smooth Muscle Cells[7]

Signaling Pathway Diagram

MK6_83_Signaling_Pathway This compound Signaling Pathway in Calcium Imaging cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_lysosome Lysosome MK6-83_ext This compound MK6-83_cyt This compound MK6-83_ext->MK6-83_cyt Cellular Uptake TRPML1 TRPML1 Channel MK6-83_cyt->TRPML1 Agonist Binding Ca_cyt Cytosolic Ca²⁺ (Increased) CaMKKb CaMKKβ Ca_cyt->CaMKKb Activation Mitochondria Mitochondria Ca_cyt->Mitochondria Uptake VPS34 VPS34 Complex CaMKKb->VPS34 Activation Autophagy Autophagosome Biogenesis VPS34->Autophagy Initiation Mito_Ca Mitochondrial Ca²⁺ (Increased) Mitochondria->Mito_Ca TRPML1->Ca_cyt Ca²⁺ Efflux Ca_lyso Lysosomal Ca²⁺

Caption: this compound activates TRPML1, leading to lysosomal Ca²⁺ release and downstream signaling.

Experimental Protocols

Protocol 1: Live-Cell Calcium Imaging Using Fluorescent Dyes

This protocol describes the measurement of cytosolic Ca²⁺ changes in cultured cells in response to this compound application using a ratiometric fluorescent dye like Fura-2 AM or a single-wavelength dye like Fluo-4 AM.

Materials:

  • Cultured cells (e.g., HeLa, ARPE-19, or primary neurons) plated on glass-bottom dishes

  • This compound (Tocris Bioscience or equivalent)

  • Fura-2 AM or Fluo-4 AM (Thermo Fisher Scientific or equivalent)

  • Pluronic F-127 (Thermo Fisher Scientific or equivalent)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescence microscope equipped with an appropriate filter set, a light source for excitation, and a sensitive camera for detection.

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes suitable for high-resolution microscopy 24-48 hours prior to the experiment to achieve 70-80% confluency.

    • Maintain cells in appropriate growth medium and conditions.

  • Dye Loading:

    • Prepare a stock solution of Fura-2 AM or Fluo-4 AM in cell culture-grade DMSO (e.g., 1 mM).

    • Prepare a loading solution by diluting the dye stock solution in HBSS to a final concentration of 2-5 µM. To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the dye stock before diluting in HBSS.

    • Remove the growth medium from the cells and wash once with HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to the dish and allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • Calcium Imaging:

    • Mount the dish on the microscope stage.

    • Acquire baseline fluorescence images for a few minutes to establish a stable baseline.

      • For Fura-2, acquire images at excitation wavelengths of 340 nm and 380 nm, with emission collected at ~510 nm.

      • For Fluo-4, acquire images at an excitation wavelength of ~488 nm, with emission collected at ~520 nm.

    • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in HBSS to the desired final concentration (e.g., 1-20 µM).

    • Add the this compound solution to the imaging chamber while continuously recording fluorescence.

    • Continue imaging to capture the full calcium response, including the peak and return to baseline.

    • At the end of the experiment, you can add a calcium ionophore like ionomycin (B1663694) as a positive control to determine the maximum fluorescence signal.

  • Data Analysis:

    • For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular Ca²⁺.

    • For Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F - F₀) and F₀ is the baseline fluorescence.

    • Quantify parameters such as peak amplitude, time to peak, and the area under the curve of the calcium transient.

Experimental Workflow Diagram

Experimental_Workflow Calcium Imaging Experimental Workflow with this compound A 1. Cell Culture (Plate cells on glass-bottom dish) B 2. Calcium Indicator Loading (e.g., Fura-2 AM or Fluo-4 AM) A->B C 3. Baseline Fluorescence Recording (Establish a stable baseline) B->C D 4. Application of this compound (Add to imaging buffer) C->D E 5. Record Calcium Response (Capture fluorescence changes) D->E F 6. Data Analysis (Calculate F340/F380 ratio or ΔF/F₀) E->F G 7. Interpretation of Results (Relate Ca²⁺ signals to cellular function) F->G

Caption: A typical workflow for a calcium imaging experiment using this compound.

Troubleshooting and Considerations

  • Low Signal-to-Noise Ratio: Optimize dye loading concentration and incubation time. Ensure the health of the cells.

  • No Response to this compound: Confirm the expression and functionality of TRPML1 in your cell type. Verify the activity of your this compound stock. Use a positive control for TRPML1 activation if available (e.g., ML-SA1).

  • Cell Death: High concentrations of this compound or prolonged imaging sessions with high-intensity light can be phototoxic. Use the lowest effective concentration of this compound and minimize light exposure.

  • Source of Calcium: To confirm that the observed calcium signal originates from lysosomal stores, experiments can be performed in a calcium-free external solution.[1] To further distinguish from endoplasmic reticulum stores, cells can be pre-treated with thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1]

Conclusion

This compound is a powerful pharmacological tool for investigating TRPML1-mediated lysosomal calcium signaling. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute calcium imaging experiments to explore the diverse roles of lysosomal calcium in health and disease. Careful optimization of experimental parameters for the specific cell type and imaging system is crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for Treating Patient-Derived Fibroblasts with MK6-83

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on the treatment of patient-derived fibroblasts with MK6-83, a potent agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. This document outlines the mechanism of action of this compound, protocols for cell culture, treatment, and subsequent analysis of cellular senescence and the senescence-associated secretory phenotype (SASP).

Introduction

This compound is a small molecule activator of the TRPML1 channel, a lysosomal calcium channel.[1][2] Activation of TRPML1 by this compound leads to the release of calcium from the lysosome into the cytoplasm.[3][4] This calcium release has been shown to restore endolysosomal trafficking and zinc homeostasis in fibroblasts from patients with mucolipidosis type IV (MLIV), a lysosomal storage disorder caused by mutations in the MCOLN1 gene that encodes for TRPML1.[2] Furthermore, TRPML1 activation is implicated in various cellular processes, including autophagy and the regulation of lysosome size.[3][5] Cellular senescence, a state of irreversible cell cycle arrest, is a hallmark of aging and various age-related diseases.[6][7][8] Senescent cells are characterized by distinct phenotypic changes, including the expression of senescence-associated β-galactosidase (SA-β-Gal) and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP).[9][10] This protocol provides a framework for investigating the effects of the TRPML1 agonist this compound on patient-derived fibroblasts, with a focus on cellular senescence.

Mechanism of Action of this compound

This compound acts as a potent agonist of the TRPML1 channel, which is primarily located on the membrane of late endosomes and lysosomes. Upon binding, this compound activates the channel, leading to the efflux of Ca2+ from the lysosomal lumen into the cytosol. This localized increase in cytosolic calcium can trigger a cascade of downstream signaling events.

MK6_83_Mechanism cluster_lysosome Lysosomal Membrane MK6_83 This compound TRPML1 TRPML1 Channel (on Lysosome) MK6_83->TRPML1 Activates Ca_release Ca²⁺ Release TRPML1->Ca_release Mediates Lysosome Lysosome Downstream Downstream Signaling Ca_release->Downstream

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight336.47 g/mol [2]
FormulaC16H20N2O2S2[2]
Purity≥98% (HPLC)[2]
EC50 (TRPML1)110 nM[2]
Solubility (DMSO)33.65 mg/mL (100 mM)[2]
Solubility (Ethanol)3.36 mg/mL (10 mM)[2]
StorageStore at +4°C[2]

Table 2: Example Quantitative Data of this compound Treatment on Patient-Derived Fibroblasts (Hypothetical Data)

Treatment GroupCell Viability (%)SA-β-Gal Positive Cells (%)IL-6 Secretion (pg/mL)IL-8 Secretion (pg/mL)
Vehicle Control (DMSO)100 ± 515 ± 350 ± 1080 ± 15
This compound (1 µM)98 ± 612 ± 245 ± 875 ± 12
This compound (10 µM)95 ± 48 ± 230 ± 550 ± 10
This compound (20 µM)92 ± 75 ± 120 ± 435 ± 8

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the patient-derived cell line and experimental conditions.

Experimental Protocols

Culture of Patient-Derived Fibroblasts

This protocol is adapted from established methods for the culture of primary human fibroblasts.[1][11][12]

Materials:

  • Patient-derived skin biopsy

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Sterile tissue culture flasks, plates, and consumables

  • Gelatin solution (0.1%)

Protocol:

  • Obtain patient-derived fibroblasts from a skin punch biopsy and culture them using standard explant culture techniques.[11]

  • Coat tissue culture flasks or plates with 0.1% gelatin for at least 1 hour before use.

  • Culture fibroblasts in DMEM supplemented with 10-20% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine in a humidified incubator at 37°C and 5% CO2.

  • For subculturing, wash the confluent monolayer of cells with PBS.

  • Add a minimal volume of 0.05% Trypsin-EDTA to cover the cells and incubate for 3-5 minutes at 37°C until the cells detach.[1]

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.[1]

  • Resuspend the cell pellet in fresh medium and seed into new gelatin-coated flasks at a recommended split ratio (e.g., 1:3 or 1:4). Do not allow cells to become over-confluent.[1]

Culture_Workflow Biopsy Patient Biopsy Explant Explant Culture Biopsy->Explant Primary Primary Fibroblast Culture Explant->Primary Subculture Subculture & Expansion Primary->Subculture Treatment Ready for this compound Treatment Subculture->Treatment

This compound Treatment Protocol

Materials:

  • Patient-derived fibroblasts cultured as described above

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Complete culture medium

Protocol:

  • Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock, dissolve 3.365 mg of this compound in 1 mL of DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Seed the patient-derived fibroblasts in appropriate culture vessels (e.g., 6-well plates or 96-well plates) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • On the day of treatment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 20 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, proceed with the desired downstream analyses.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is based on established methods for detecting SA-β-Gal activity in senescent cells.[2][6][7][13]

Materials:

  • This compound treated and control fibroblasts

  • PBS

  • Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

Protocol:

  • After this compound treatment, wash the cells twice with PBS.

  • Fix the cells with Fixation Solution for 3-5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the SA-β-Gal Staining Solution to the cells.

  • Incubate the cells at 37°C (in a non-CO2 incubator) for 12-16 hours, protected from light.

  • Observe the cells under a bright-field microscope for the development of a blue color, which indicates SA-β-Gal activity.

  • Quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells per condition.

SA_Beta_Gal_Workflow Treated_Cells This compound Treated Cells Wash1 Wash with PBS Treated_Cells->Wash1 Fix Fix Cells Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Stain Add Staining Solution (X-gal, pH 6.0) Wash2->Stain Incubate Incubate at 37°C Stain->Incubate Analyze Microscopy & Quantification Incubate->Analyze

Analysis of Senescence-Associated Secretory Phenotype (SASP)

This protocol outlines a general method for collecting and analyzing the SASP.

Materials:

  • This compound treated and control fibroblasts

  • Serum-free culture medium

  • Centrifuge tubes

  • ELISA kits or multiplex bead-based immunoassays for specific SASP factors (e.g., IL-6, IL-8)

Protocol:

  • After this compound treatment, wash the cells thoroughly with PBS to remove any residual serum proteins.

  • Replace the medium with serum-free culture medium and incubate for 24-48 hours.

  • Collect the conditioned medium and centrifuge it at 1,000 x g for 10 minutes to remove cells and debris.

  • The supernatant, containing the secreted SASP factors, can be stored at -80°C for later analysis.

  • Analyze the levels of specific SASP components (e.g., IL-6, IL-8) using commercially available ELISA kits or multiplex assays according to the manufacturer's instructions.

Signaling Pathways

Activation of the TRPML1 channel by this compound initiates a signaling cascade primarily through the release of lysosomal calcium. This increase in cytosolic calcium can influence multiple downstream pathways, including the activation of transcription factors that regulate lysosomal biogenesis and autophagy, and potentially modulate pathways involved in cellular senescence.

TRPML1_Signaling MK6_83 This compound TRPML1 TRPML1 MK6_83->TRPML1 Activates Ca_Release Lysosomal Ca²⁺ Release TRPML1->Ca_Release Autophagy Autophagy Ca_Release->Autophagy Lysosome_Bio Lysosome_Bio Ca_Release->Lysosome_Bio Senescence Senescence Ca_Release->Senescence Potential Link

References

Application Notes and Protocols for In Vivo Administration and Formulation of MK-6-83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6-83 is a potent and selective agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. TRPML1 is a crucial lysosomal cation channel, primarily permeable to Ca2+, that plays a vital role in a multitude of cellular processes including lysosomal trafficking, autophagy, and the regulation of cellular clearance pathways.[1] Dysregulation of TRPML1 function has been implicated in lysosomal storage disorders, such as Mucolipidosis type IV (MLIV), and is an emerging therapeutic target for neurodegenerative diseases.[1][2]

These application notes provide a comprehensive guide to the in vivo administration and formulation of MK-6-83 for preclinical research. Due to the limited availability of direct in vivo data for MK-6-83, this document incorporates established methodologies for structurally similar TRPML1 agonists and general best practices for the formulation of poorly soluble compounds.

Mechanism of Action and Signaling Pathway

MK-6-83 acts as a channel opener for the TRPML family of calcium channels, with a moderate selectivity for TRPML1.[3] Activation of TRPML1 by MK-6-83 initiates the release of Ca2+ from the lysosomal lumen into the cytoplasm. This localized Ca2+ signal triggers a cascade of downstream events, most notably the activation of the transcription factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy. Upon dephosphorylation, facilitated by the Ca2+-dependent phosphatase calcineurin, TFEB translocates to the nucleus. In the nucleus, TFEB promotes the expression of genes involved in lysosome formation and function, as well as autophagy, thereby enhancing the cell's capacity to clear aggregated proteins and dysfunctional organelles.

Caption: Signaling pathway of MK-6-83 via TRPML1 activation.

MK683_Signaling_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPML1 TRPML1 Cytosolic_Ca2 Ca2+ TRPML1->Cytosolic_Ca2 releases Lysosomal_Ca2 Ca2+ MK683 MK-6-83 MK683->TRPML1 activates Calcineurin Calcineurin Cytosolic_Ca2->Calcineurin activates TFEB_P TFEB (phosphorylated) Calcineurin->TFEB_P dephosphorylates TFEB TFEB (active) TFEB_P->TFEB TFEB_n TFEB TFEB->TFEB_n translocates to CLEAR_Genes CLEAR Network Genes TFEB_n->CLEAR_Genes promotes transcription of Autophagy_Lysosome_Biogenesis Autophagy & Lysosomal Biogenesis CLEAR_Genes->Autophagy_Lysosome_Biogenesis

Quantitative Data: Formulation and Administration of TRPML1 Agonists

CompoundAnimal ModelAdministration RouteDosageFormulation/VehicleReference
MK-6-83 (Suggested) MouseOral (gavage), IP1-10 mg/kg (estimated)10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineN/A
ML-SA1 MouseNot Specified150 µg/kgDissolved in DMSO[4]
ML-SA5 mdx MouseIntraperitoneal (IP)2 mg/kgNot Specified
ML-SA1 (Suggested) MouseNot SpecifiedN/A10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

Experimental Protocols

Protocol 1: Formulation of MK-6-83 for In Vivo Administration

This protocol is based on a common vehicle formulation for poorly soluble compounds and is suggested for TRPML1 agonists.

Materials:

  • MK-6-83 powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the Co-solvent Mixture: In a sterile tube, prepare a mixture of PEG300 and Tween 80. For a final formulation with 40% PEG300 and 5% Tween 80, mix 8 parts PEG300 with 1 part Tween 80.

  • Dissolve MK-6-83 in DMSO: Weigh the required amount of MK-6-83 and dissolve it in DMSO to create a concentrated stock solution. The final concentration of DMSO in the vehicle should not exceed 10%. For example, to prepare 1 ml of the final formulation, dissolve the MK-6-83 in 100 µl of DMSO.

  • Combine the Solutions: While vortexing, slowly add the PEG300/Tween 80 mixture to the MK-6-83/DMSO solution.

  • Add the Aqueous Component: Continue vortexing and slowly add the sterile saline or PBS to the organic mixture to reach the final desired volume.

  • Ensure Complete Dissolution: Vortex the final solution thoroughly. If necessary, sonicate the solution for a few minutes to ensure complete dissolution of the compound. The final formulation should be a clear solution.

Note: Always prepare the formulation fresh on the day of administration. Perform a small-scale pilot study to ensure the stability of the formulation and the tolerability of the vehicle in the chosen animal model.

Caption: Experimental workflow for the formulation of MK-6-83.

MK683_Formulation_Workflow Start Start Weigh_MK683 Weigh MK-6-83 Powder Start->Weigh_MK683 Dissolve_DMSO Dissolve in DMSO (10% final vol) Weigh_MK683->Dissolve_DMSO Combine_Organic Combine DMSO solution with PEG300/Tween 80 mixture Dissolve_DMSO->Combine_Organic Prepare_Cosolvent Prepare PEG300 (40%) & Tween 80 (5%) Mixture Prepare_Cosolvent->Combine_Organic Add_Aqueous Slowly add Saline (45%) while vortexing Combine_Organic->Add_Aqueous Final_Solution Final Formulation (Clear Solution) Add_Aqueous->Final_Solution End Ready for Administration Final_Solution->End

Protocol 2: In Vivo Administration of MK-6-83 in a Mouse Model

This protocol provides a general guideline for the administration of the formulated MK-6-83. The specific route and dosage should be optimized based on the experimental goals and the specific animal model.

Materials:

  • Formulated MK-6-83 solution (from Protocol 1)

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Syringes and needles suitable for the chosen administration route (e.g., oral gavage needles, 27-30G needles for IP injection)

  • Animal scale

Procedure:

  • Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

  • Dose Calculation: Weigh each animal before administration to accurately calculate the volume of the MK-6-83 solution to be administered. The volume will depend on the desired dosage (e.g., in mg/kg) and the concentration of the formulation.

  • Administration:

    • Oral Gavage: Administer the solution directly into the stomach using a gavage needle. Ensure proper technique to avoid injury to the esophagus.

    • Intraperitoneal (IP) Injection: Inject the solution into the peritoneal cavity.

  • Monitoring: After administration, monitor the animals for any signs of toxicity or adverse effects, such as changes in behavior, weight loss, or signs of distress.

  • Dosing Schedule: The frequency and duration of administration will depend on the pharmacokinetic properties of MK-6-83 and the experimental design. This may range from a single dose to daily administrations for several weeks.

Safety and Toxicology Considerations

Currently, there is a lack of publicly available, detailed toxicology data for MK-6-83. As with any novel compound, it is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific animal model being used. Careful observation for any signs of toxicity is essential throughout the study. Given that TRPML1 is expressed in various tissues, potential on-target systemic effects should be considered.

Disclaimer

This document is intended for research purposes only. The provided protocols and data are based on available information for MK-6-83 and related compounds and should be considered as a starting point. It is the responsibility of the researcher to optimize and validate these methods for their specific experimental needs and to adhere to all applicable animal welfare regulations and guidelines.

References

Measuring TRPML1 Activity with MK6-83: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial lysosomal cation channel encoded by the MCOLN1 gene. It plays a vital role in maintaining lysosomal homeostasis, regulating autophagic flux, and mediating intracellular calcium signaling.[1][2] Dysfunctional TRPML1 is linked to the lysosomal storage disorder Mucolipidosis type IV (MLIV), a severe neurodegenerative disease, and is also implicated in other conditions such as cancer and cardiovascular diseases.[2][3]

MK6-83 is a potent and specific synthetic agonist of the TRPML1 channel.[4] It has demonstrated improved efficacy and potency compared to other agonists, making it a valuable tool for studying TRPML1 function and for screening potential therapeutic compounds. These application notes provide detailed protocols for measuring TRPML1 activity using this compound in various experimental settings.

Key Features of this compound

FeatureDescriptionReference
Mechanism of Action Activates TRPML1 channels, inducing the release of cations like Ca2+ from the lysosome into the cytosol.
Potency (EC50) Approximately 110 nM for wild-type TRPML1.
Selectivity Demonstrates high selectivity for TRPML1.
Applications Functional studies of TRPML1, high-throughput screening, and potential therapeutic development for MLIV.

Signaling Pathways Involving TRPML1 Activation

Activation of TRPML1 by agonists like this compound initiates a cascade of downstream signaling events, primarily through the release of lysosomal Ca2+. Two key pathways are the activation of autophagy and the nuclear translocation of Transcription Factor EB (TFEB).

TRPML1_Signaling cluster_lysosome Lysosome cluster_autophagy Autophagy Induction cluster_tfeb TFEB Activation TRPML1 TRPML1 Ca2_cytosol Cytosolic Ca2+ TRPML1->Ca2_cytosol releases Ca2_lysosome Ca2+ MK683 This compound MK683->TRPML1 activates CaMKKb CaMKKβ Ca2_cytosol->CaMKKb activates Calcineurin Calcineurin Ca2_cytosol->Calcineurin activates AMPK AMPK CaMKKb->AMPK activates ULK1 ULK1 Complex AMPK->ULK1 activates VPS34 VPS34 Complex AMPK->VPS34 activates Autophagosome Autophagosome Biogenesis ULK1->Autophagosome VPS34->Autophagosome TFEB_p TFEB (phosphorylated) Cytosol Calcineurin->TFEB_p dephosphorylates TFEB TFEB (dephosphorylated) Nucleus TFEB_p->TFEB translocates to Gene_Transcription Lysosomal & Autophagic Gene Transcription TFEB->Gene_Transcription promotes

TRPML1 signaling pathways activated by this compound.

Experimental Protocols

Calcium Imaging Assay

This protocol describes the measurement of TRPML1-mediated lysosomal calcium release in live cells using a fluorescent calcium indicator.

Workflow:

Calcium imaging experimental workflow.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Fura-2 AM (calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • This compound (stock solution in DMSO)

  • Ionomycin (B1663694) (positive control)

  • EGTA (for Ca2+-free buffer)

  • Fluorescence microscope or plate reader capable of ratiometric imaging (340/380 nm excitation, 510 nm emission)

Protocol:

  • Cell Culture: Seed HEK293T cells onto glass-bottom dishes or 96-well plates and grow to 70-80% confluency. For studies requiring TRPML1 overexpression, transfect cells with a TRPML1-expressing plasmid 24-48 hours before the experiment.

  • Loading with Fura-2 AM:

    • Prepare a loading buffer containing HBSS, 2 µM Fura-2 AM, and 0.02% Pluronic F-127.

    • Wash cells once with HBSS.

    • Incubate cells with the loading buffer for 30-45 minutes at 37°C in the dark.

    • Wash cells twice with HBSS to remove excess dye.

  • Calcium Measurement:

    • Mount the dish/plate on the fluorescence imaging system.

    • Perfuse cells with Ca2+-free HBSS containing 1 mM EGTA to measure lysosomal Ca2+ release without interference from extracellular Ca2+ influx.

    • Acquire a stable baseline fluorescence reading (ratiometric measurement at 340/380 nm excitation).

    • Add this compound to the desired final concentration (e.g., 10 µM).

    • Record the change in fluorescence intensity over time.

    • At the end of the experiment, add ionomycin (e.g., 5 µM) as a positive control to elicit maximal Ca2+ release.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380).

    • Normalize the data to the baseline fluorescence to determine the fold change in intracellular Ca2+.

    • Plot the change in fluorescence ratio over time.

Quantitative Data with this compound:

Cell TypeThis compound ConcentrationObserved EffectReference
HEK293T expressing TRPML120 µMLarge Ca2+ signals
Primary mouse RPE cells50 µMElevation of cytoplasmic Ca2+
Lysosomal Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents across the lysosomal membrane, providing a detailed characterization of TRPML1 channel activity.

Workflow:

Lysosomal patch-clamp experimental workflow.

Materials:

  • HEK293T cells overexpressing TRPML1

  • Vacuolin-1 (B1683467)

  • Lysosome isolation buffer (see below)

  • Pipette solution (luminal) and bath solution (cytosolic) (see below)

  • This compound

  • Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

Protocol:

  • Lysosome Enlargement:

    • Culture HEK293T cells overexpressing TRPML1.

    • Incubate cells with 1 µM vacuolin-1 for at least 2 hours to induce the formation of enlarged lysosomes.

  • Lysosome Isolation:

    • Prepare a lysosome isolation buffer (e.g., containing 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 2 mM MgCl2, pH adjusted to 7.4).

    • Mechanically lyse the cells in the isolation buffer on ice.

    • Centrifuge the lysate at a low speed to pellet nuclei and cell debris.

    • The supernatant containing the enlarged lysosomes can be used for patch-clamp experiments.

  • Patch-Clamp Recording:

    • Use borosilicate glass pipettes with a resistance of 3-5 MΩ.

    • Fill the pipette with the luminal solution (e.g., containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM MES, pH adjusted to 4.6).

    • The bath solution should mimic the cytosolic environment (e.g., containing 140 mM KCl, 5 mM NaCl, 2 mM MgCl2, 10 mM HEPES, pH adjusted to 7.2).

    • Establish a giga-ohm seal on an isolated, enlarged lysosome.

    • Rupture the membrane to achieve the whole-lysosome configuration.

  • Data Acquisition:

    • Hold the lysosomal membrane potential at 0 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit currents.

    • Perfuse the bath with a solution containing this compound (e.g., 10 µM) and record the change in current.

Quantitative Data with this compound:

ParameterValueConditionsReference
EC50 (WT TRPML1) 0.11 ± 0.01 µMWhole-lysosome patch-clamp
EC50 (F465L mutant) 0.1 ± 0.03 µMWhole-lysosome patch-clamp
EC50 (F408D mutant) 1.23 ± 0.19 µMWhole-lysosome patch-clamp

Troubleshooting

IssuePossible CauseSolution
No response to this compound in calcium imaging Low TRPML1 expressionUse a cell line with higher endogenous expression or transfect with a TRPML1 plasmid.
Inactive this compoundCheck the storage and handling of the compound. Prepare fresh stock solutions.
Photobleaching of the dyeReduce the intensity and duration of excitation light.
Unstable recordings in patch-clamp Poor seal formationUse freshly pulled and fire-polished pipettes. Ensure clean solutions and isolated lysosomes.
Lysosome fragilityHandle isolated lysosomes gently and perform experiments promptly after isolation.

Conclusion

This compound is a powerful pharmacological tool for investigating the function and regulation of the TRPML1 channel. The protocols outlined in these application notes provide a framework for researchers to measure TRPML1 activity using calcium imaging and patch-clamp electrophysiology. These methods can be adapted for various research applications, from basic science to drug discovery, to further elucidate the role of TRPML1 in health and disease.

References

MK6-83: A Potent Modulator of Autophagy and Lysosomal Biogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

MK6-83 has emerged as a valuable chemical tool for researchers, scientists, and drug development professionals investigating the intricate cellular processes of autophagy and lysosomal biogenesis. As a potent and specific agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, this compound provides a reliable method for inducing and studying these pathways, which are fundamental to cellular homeostasis and implicated in a range of diseases, including neurodegenerative disorders and cancer.

Mechanism of Action

This compound activates the TRPML1 ion channel, which is primarily located on the membrane of lysosomes. This activation triggers the release of calcium (Ca²⁺) from the lysosomal lumen into the cytoplasm. The resulting increase in cytosolic Ca²⁺ concentration initiates a signaling cascade that promotes both autophagy and lysosomal biogenesis.

Two key interconnected pathways are modulated by this compound-induced Ca²⁺ release:

  • AMPK Activation and mTORC1 Inhibition: The rise in intracellular Ca²⁺ leads to the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in the cell. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and an inhibitor of autophagy. The suppression of mTORC1 activity is a key step in the initiation of the autophagic process.

  • TFEB Nuclear Translocation: The Ca²⁺ signal also promotes the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy, controlling the expression of a wide array of genes involved in these processes. Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, driving their transcription.

This dual action of activating a catabolic process (autophagy) while simultaneously upregulating the machinery for cellular clearance (lysosomes) makes this compound a powerful tool for studying cellular recycling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in studying autophagy and lysosomal biogenesis.

ParameterValueCell Type/SystemReference
This compound Potency
EC₅₀ for TRPML1 activation110 nMNot specified[1]
EC₅₀ for wild-type TRPML10.11 ± 0.01 µMHEK293 cells[2]
EC₅₀ for F465L TRPML1 mutant0.1 ± 0.03 µMHEK293 cells[2]
EC₅₀ for F408D TRPML1 mutant1.23 ± 0.19 µMHEK293 cells[2]
Experimental ReadoutConditionResultCell TypeReference
Autophagy Induction
LC3-II levelsThis compound treatmentIncreasedNK92WT cells[3]
Autophagosome accumulationThis compound treatmentInducedNK92WT and NK92rescue cells
Lysosomal Biogenesis
TFEB Nuclear TranslocationThis compound treatment (1 hour)ObservedWT cells
Signaling Pathway Modulation
AMPK PhosphorylationThis compound treatmentInducedPrimary NK cells

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Protocol 1: Western Blotting for LC3-II and Phospho-AMPK

This protocol allows for the quantitative analysis of autophagy induction (via LC3-II levels) and AMPK activation (via phosphorylation at Thr172).

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα (total)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound for the specified time. Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel (a 15% gel is recommended for resolving LC3-I and LC3-II) and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Rabbit anti-LC3B (1:1000)

    • Rabbit anti-phospho-AMPKα (Thr172) (1:1000)

    • Rabbit anti-AMPKα (total) (1:1000)

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (1:5000) in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize LC3-II levels to a loading control (e.g., β-actin or GAPDH). Calculate the ratio of phospho-AMPK to total AMPK.

Protocol 2: Immunofluorescence for TFEB Nuclear Translocation

This protocol enables the visualization and quantification of TFEB movement from the cytoplasm to the nucleus upon this compound treatment.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (5% goat serum in PBS)

  • Primary antibody: Rabbit anti-TFEB

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Plate cells on glass coverslips in a multi-well plate. Treat with this compound as described in Protocol 1.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-TFEB antibody (1:200) in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody (1:500) and DAPI (1 µg/mL) in blocking buffer for 1 hour at room temperature in the dark.

  • Wasting: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify TFEB nuclear translocation by measuring the fluorescence intensity of TFEB in the nucleus versus the cytoplasm.

Protocol 3: Lysosomal pH Measurement using LysoSensor™ Dyes

This protocol describes how to measure changes in lysosomal pH, which can be an indicator of lysosomal function.

Materials:

  • Cells cultured in a black, clear-bottom 96-well plate

  • This compound

  • LysoSensor™ Yellow/Blue DND-160

  • Live-cell imaging medium

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Plating: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Dye Loading: Remove the treatment medium and incubate the cells with pre-warmed medium containing LysoSensor™ Yellow/Blue DND-160 (typically 1 µM) for 5-10 minutes at 37°C.

  • Washing: Gently wash the cells with live-cell imaging medium.

  • Measurement:

    • Plate Reader: Measure the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~440 nm (blue) and ~540 nm (yellow). The ratio of yellow to blue fluorescence is indicative of lysosomal pH.

    • Microscopy: Acquire images using a fluorescence microscope with appropriate filter sets for the two emission wavelengths.

  • Data Analysis: Calculate the ratio of the two emission intensities. A decrease in the ratio typically indicates lysosomal alkalinization, while an increase suggests acidification. A calibration curve can be generated using buffers of known pH to obtain absolute pH values.

Visualizations

The following diagrams illustrate the key signaling pathway and an experimental workflow for studying this compound's effects.

MK6_83_Signaling_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPML1 TRPML1 Ca_cyto Ca²⁺ TRPML1->Ca_cyto Ca²⁺ efflux Ca_lumen Ca²⁺ MK6_83 This compound MK6_83->TRPML1 activates AMPK AMPK Ca_cyto->AMPK activates TFEB_P TFEB-P Ca_cyto->TFEB_P dephosphorylates pAMPK p-AMPK mTORC1 mTORC1 pAMPK->mTORC1 inhibits Autophagy Autophagy pAMPK->Autophagy induces mTORC1->Autophagy inhibits TFEB TFEB TFEB_P->TFEB TFEB_nuc TFEB TFEB->TFEB_nuc translocates CLEAR_genes CLEAR Genes TFEB_nuc->CLEAR_genes activates Lys_Biogenesis Lysosomal Biogenesis CLEAR_genes->Lys_Biogenesis

Caption: Signaling pathway of this compound-induced autophagy and lysosomal biogenesis.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture treatment Treat with this compound (or vehicle control) start->treatment wb Western Blot (LC3-II, p-AMPK) treatment->wb if_ Immunofluorescence (TFEB Translocation) treatment->if_ lysopH Lysosomal pH Assay (LysoSensor) treatment->lysopH analysis Data Analysis & Interpretation wb->analysis if_->analysis lysopH->analysis

Caption: General experimental workflow for studying the effects of this compound.

References

Application of MK6-83 in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK6-83 is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[1][2] TRPML1 is a crucial cation channel primarily localized on the membranes of late endosomes and lysosomes, where it mediates the release of Ca²⁺ and other ions from these organelles into the cytoplasm. Dysfunctional TRPML1 is associated with the lysosomal storage disorder Mucolipidosis type IV (MLIV), making it a significant target for drug discovery. This compound has demonstrated improved efficacy and potency compared to other TRPML1 agonists, positioning it as a valuable tool for studying lysosomal biology and for the development of potential therapeutics.[1]

These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays. The protocols detailed below are designed to facilitate the identification and characterization of novel modulators of the TRPML1 signaling pathway.

Mechanism of Action of this compound

This compound directly binds to and activates the TRPML1 channel, triggering the release of calcium ions (Ca²⁺) from lysosomes. This localized Ca²⁺ signal initiates a cascade of downstream cellular events, including the activation of calcineurin, which in turn dephosphorylates and activates the Transcription Factor EB (TFEB). Activated TFEB translocates to the nucleus and promotes the expression of genes involved in lysosomal biogenesis and autophagy. Consequently, activation of TRPML1 by this compound can lead to an increase in autophagic flux.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data available for this compound, providing key parameters for its activity on TRPML1 and its downstream effects.

Table 1: Potency of this compound on Wild-Type and Mutant TRPML1 Channels

TargetEC₅₀Assay TypeReference
Wild-Type TRPML1110 nMNot Specified[3]
Wild-Type TRPML1285 nMEndosomal TRPML1 current measurement in DMD myocytes[2]
F408Δ TRPML1 Mutant0.1 µMNot Specified
F465L TRPML1 Mutant1.23 µMNot Specified
Wild-Type TRPML10.11 ± 0.01 µMLysosomal planar patch-clamp
F465L TRPML1 Mutant0.1 ± 0.03 µMLysosomal planar patch-clamp
F408D TRPML1 Mutant1.23 ± 0.19 µMLysosomal planar patch-clamp

Table 2: Cellular Effects of this compound

Cellular ProcessEffectCell TypeConcentrationIncubation TimeReference
Cytoplasmic Ca²⁺ ElevationImmediate and robust increaseNK92WT and NK92rescue cells20 µMImmediate
TFEB Nuclear TranslocationTranslocation to the nucleusWild-type cellsNot specified1 hour, sustained for at least 5 hours
Autophagy InductionStrong induction (increased LC3-II levels)NK92WT cells20 µMNot specified
AMPK PhosphorylationIncreased phosphorylationPrimary NK cells20 µM5 minutes

Mandatory Visualizations

Signaling Pathway of this compound Action

MK683_Signaling_Pathway cluster_lysosome Lysosome cluster_nucleus Nucleus TRPML1 TRPML1 Ca2+ Ca2+ TRPML1->Ca2+ releases Calcineurin_inactive Calcineurin (inactive) Ca2+->Calcineurin_inactive binds & activates This compound This compound This compound->TRPML1 activates Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active TFEB_P TFEB-P (cytoplasmic) Calcineurin_active->TFEB_P dephosphorylates TFEB TFEB (active) TFEB_P->TFEB CLEAR_Genes CLEAR Network Genes (Transcription) TFEB->CLEAR_Genes translocates to nucleus & activates transcription Autophagy_Lysosome_Biogenesis Autophagy & Lysosome Biogenesis CLEAR_Genes->Autophagy_Lysosome_Biogenesis

Caption: Signaling pathway of this compound action.

High-Throughput Screening Workflow for this compound Agonists

HTS_Workflow Start Start Compound_Library Compound Library (e.g., 10,000+ compounds) Start->Compound_Library Cell_Plating Plate cells expressing TRPML1 (e.g., HEK293-TRPML1) in 384-well plates Compound_Library->Cell_Plating Primary_Screen Primary Screen: Calcium Flux Assay (Fluo-8) Cell_Plating->Primary_Screen Hit_Identification Identify Primary Hits (Compounds inducing Ca2+ flux) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation of Primary Hits Hit_Identification->Dose_Response Active Validated_Leads Validated Lead Compounds Hit_Identification->Validated_Leads Inactive Secondary_Assay Secondary Assay: TFEB Nuclear Translocation (High-Content Imaging) Dose_Response->Secondary_Assay Confirmed_Hits Identify Confirmed Hits (Active in both assays) Secondary_Assay->Confirmed_Hits Tertiary_Assay Tertiary Assay: Autophagy Induction (LC3 Puncta) (High-Content Imaging) Confirmed_Hits->Tertiary_Assay Active Confirmed_Hits->Validated_Leads Inactive Tertiary_Assay->Validated_Leads

References

Troubleshooting & Optimization

MK6-83 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MK6-83

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of this compound, a potent TRPML channel activator.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule activator of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[3][4][5] TRPML1 is a crucial ion channel in the lysosomal membrane. By activating this channel, this compound can restore endolysosomal trafficking and zinc homeostasis in lysosomes, which is particularly relevant for studying conditions like mucolipidosis type IV (MLIV). Its activation of TRPML1 triggers lysosomal calcium release, which in turn can influence downstream signaling pathways related to autophagy.

Q2: What are the primary solvents for dissolving this compound?

A2: The most effective and commonly used solvent for this compound is Dimethyl Sulfoxide (DMSO). Ethanol can also be used, but the maximum achievable concentration is significantly lower. The compound is generally considered insoluble in water.

Q3: What is the recommended storage condition for this compound?

A3: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to two years. For shorter periods, storage at -20°C for up to one year is also acceptable.

Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. What should I do?

A4: This is a common issue known as precipitation upon dilution, which occurs when the compound's concentration exceeds its solubility limit in the aqueous medium. To mitigate this, ensure the final concentration of DMSO in your experimental setup is low (typically <0.5% v/v) and consider vortexing the medium vigorously while adding the this compound stock solution. If precipitation persists, a serial dilution approach or the use of a co-solvent system may be necessary.

Q5: Are there any special handling considerations for DMSO when preparing this compound stock solutions?

A5: Yes, it is critical to use fresh, anhydrous (dry) DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound. Using newly opened or properly stored anhydrous DMSO is highly recommended for achieving maximum solubility.

Solubility Data

The solubility of this compound varies significantly between solvents. The following table summarizes maximum concentrations based on available data. Note that batch-to-batch variations may occur.

SolventMax Concentration (mM)Max Concentration (mg/mL)Reference(s)
DMSO~100 mM~33.65 mg/mL
DMSO~74.30 mM~25 mg/mL
DMSO~66.87 mM~22.5 mg/mL
DMSO~32.69 mM~11 mg/mL
Ethanol~10 mM~3.36 mg/mL
DMF~89.15 mM~30 mg/mL
DMSO:PBS (pH 7.2) (1:2)~0.98 mM~0.33 mg/mL

Note: Solubility can be enhanced with sonication and gentle warming (e.g., to 60°C), but compound stability under these conditions should be considered.

Experimental Protocols & Best Practices

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol is based on a molecular weight (M.Wt) of 336.47 g/mol .

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, you would need 33.65 mg.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO. For 33.65 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming can also be applied if necessary.

  • Verification: Visually inspect the solution to ensure it is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -80°C for long-term use.

G

Troubleshooting Guide

Problem 1: this compound powder will not fully dissolve in DMSO.

Possible CauseTroubleshooting Step
Insufficient Solvent Volume Double-check calculations to ensure the correct amount of DMSO was added for the target concentration. Refer to the solubility table.
Low Quality or Hydrated DMSO Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Hygroscopic DMSO significantly reduces solubility.
Inadequate Agitation Vortex vigorously for an extended period. If particles persist, use a bath sonicator for 10-15 minutes.
Concentration Exceeds Solubility Limit The maximum solubility can vary. Try preparing a slightly more dilute stock solution (e.g., 50 mM instead of 100 mM).

Problem 2: Stock solution appears clear, but forms precipitate in aqueous buffer.

Possible CauseTroubleshooting Step
Precipitation Upon Dilution This is common. Lower the final concentration of this compound in the assay. Ensure the final DMSO concentration is minimal (<0.5%). Add the stock solution to the buffer while vortexing to ensure rapid mixing.
Buffer Incompatibility The pH or salt concentration of your buffer may promote precipitation. Test solubility in a small volume of your final assay buffer before a full experiment. Consider adjusting the buffer pH if your compound has ionizable groups.
Saturation in Media Cell culture media is a complex aqueous environment. Test the solubility limit directly in your specific medium. Sometimes, the presence of serum can either help or hinder solubility.

G

Signaling Pathway Context

This compound activates the TRPML1 channel on the lysosomal membrane, causing a release of Ca²⁺ from the lysosome into the cytoplasm. This localized Ca²⁺ signal can activate downstream pathways, including the CaMKKβ/AMPK/ULK1 axis, which is involved in the initiation of autophagy.

G

References

How to prevent MK6-83 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MK6-83 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

This compound is a potent agonist of the TRPML1 (Transient Receptor Potential Mucolipin 1) channel.[1][2][3][4] It is a synthetic organic compound with a molecular weight of 336.47 g/mol . This compound is characterized by its hydrophobicity, leading to low aqueous solubility. It is generally considered insoluble in water and ethanol. For experimental use, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).

Solubility Data for this compound in DMSO:

SourceSolubility (mg/mL)Molar Concentration (mM)
MedchemExpress22.566.87
Selleck Chemicals1132.69
Tocris Bioscience33.65100

Note: The variability in reported solubility may be due to differences in the purity of the compound, the quality of the DMSO, and the methods used for dissolution.

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of this compound upon addition to aqueous cell culture media is a common issue stemming from its hydrophobic nature. This phenomenon, often referred to as "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO solvent is diluted. Several factors can contribute to this issue, including the final concentration of this compound, the final percentage of DMSO in the media, the temperature of the media, and the method of dilution.

Q3: What is the recommended solvent for this compound and what is the maximum recommended final concentration in media?

The recommended solvent for dissolving this compound is high-purity, anhydrous DMSO. It is crucial to keep the final concentration of DMSO in your cell culture low, ideally below 0.1%, to avoid solvent-induced cytotoxicity. In some cases, up to 0.5% DMSO may be tolerated by cells, but this should be determined empirically for your specific cell line. The maximum working concentration of this compound in your media will be limited by its aqueous solubility and should be determined experimentally using a solubility test.

Q4: Can the type of cell culture medium or serum affect this compound solubility?

Yes, the composition of the cell culture medium can influence the solubility of this compound. Media contain various salts, amino acids, and other components that can interact with the compound. The presence of serum can sometimes increase the solubility of hydrophobic compounds due to binding to proteins like albumin. Therefore, it is essential to test the solubility of this compound in the specific basal medium and serum concentration you intend to use in your experiments.

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Media

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low Media Temperature Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
High Final DMSO Concentration While DMSO aids in initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO.

Issue: Delayed Precipitation of this compound in the Incubator

Potential Cause Explanation Recommended Solution
Temperature Shift Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect solubility over time.Pre-warm the cell culture media to 37°C before adding the compound.
pH Shift The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.Ensure the media is properly buffered for the incubator's CO2 concentration.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes.If possible, try a different basal media formulation. Test the long-term stability of this compound in your media by incubating it without cells and observing for precipitation.
Evaporation Evaporation of media from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of this compound.Ensure proper humidification of the incubator and use appropriate culture vessels with secure lids to minimize evaporation.

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol provides a method to determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Your complete cell culture medium (including serum and other supplements)

  • Sterile microcentrifuge tubes

  • Sterile 96-well clear-bottom plate

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of measuring absorbance at 600-650 nm (optional, for quantitative assessment)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.

  • Prepare Serial Dilutions in Media:

    • Pre-warm your complete cell culture medium to 37°C.

    • In a sterile 96-well plate, add 198 µL of the pre-warmed medium to a series of wells.

    • Create a 2-fold serial dilution of your this compound DMSO stock solution directly into the media-containing wells. For example, add 2 µL of your 10 mM stock to the first well to get a 100 µM final concentration (and 1% DMSO). Then, take 100 µL from this well and transfer it to the next well containing 100 µL of media, and so on.

    • Include a vehicle control well containing 2 µL of DMSO in 198 µL of medium.

  • Incubate and Observe:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours) using a microscope.

  • Assess Precipitation (Optional Quantitative Method):

    • For a quantitative assessment, read the absorbance of the plate at a wavelength between 600 nm and 650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of visible precipitate throughout the incubation period is your maximum working soluble concentration under those specific conditions.

Visualizations

Troubleshooting_MK6_83_Precipitation Troubleshooting this compound Precipitation Workflow start Start: this compound Precipitation Observed issue_type When does precipitation occur? start->issue_type immediate Immediate Precipitation issue_type->immediate Immediately delayed Delayed Precipitation issue_type->delayed After Incubation check_concentration Is the final concentration too high? immediate->check_concentration check_dilution Was the dilution rapid? check_concentration->check_dilution No lower_concentration Action: Lower final concentration. Perform solubility assay. check_concentration->lower_concentration Yes check_temp Was the media cold? check_dilution->check_temp No serial_dilution Action: Use serial dilution in pre-warmed media. Add dropwise. check_dilution->serial_dilution Yes warm_media Action: Pre-warm media to 37°C. check_temp->warm_media Yes end_immediate Review preparation protocol check_temp->end_immediate No check_stability Is the compound stable in media over time at 37°C? delayed->check_stability check_evaporation Is media evaporation occurring? check_stability->check_evaporation Yes change_media Action: Test in different media formulation. Check for pH shifts. check_stability->change_media No prevent_evaporation Action: Ensure proper incubator humidity. Use sealed flasks/plates. check_evaporation->prevent_evaporation Yes end_delayed Consider compound degradation check_evaporation->end_delayed No

Caption: A workflow diagram for troubleshooting this compound precipitation in cell culture media.

References

Troubleshooting inconsistent results with MK6-83

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MK6-83. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific synthetic agonist for the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[1][2] TRPML1 is a cation channel primarily located on the membrane of lysosomes and endosomes.[3] Activation of TRPML1 by this compound leads to the release of cations, most notably Ca2+, from these organelles into the cytoplasm.[4] This modulation of intracellular calcium levels plays a crucial role in various cellular processes, including endolysosomal trafficking, zinc homeostasis, and autophagy.

Q2: What are the main research applications for this compound?

This compound is widely used in studies related to:

  • Mucolipidosis type IV (MLIV): A lysosomal storage disorder caused by mutations in the MCOLN1 gene, which encodes for TRPML1. This compound is used to investigate potential therapeutic strategies by restoring TRPML1 function.

  • Lysosomal physiology: Studying the role of lysosomal ion channels in cellular processes like autophagy, endocytosis, and exocytosis.

  • Neurodegenerative diseases: Investigating the link between lysosomal dysfunction and diseases such as Alzheimer's and Parkinson's, where TRPML1 activity may be implicated.

  • Calcium signaling: Elucidating the role of lysosomal calcium release in overall cellular calcium homeostasis and signaling cascades.

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid powder at -20°C for up to one year. Stock solutions in a suitable solvent like DMSO can be stored at -80°C for up to six months. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions.

Issue 1: Inconsistent or No Observed Agonist Activity

Question: I am not observing the expected cellular response after treating my cells with this compound. What could be the reason?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Degradation Ensure this compound has been stored correctly as a powder and in solution. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment.
Suboptimal Compound Concentration The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific assay. The EC50 for TRPML1 activation is reported to be around 110-285 nM.
Low TRPML1 Expression The cell line you are using may have low endogenous expression of TRPML1. Verify TRPML1 expression levels using techniques like qPCR or Western blotting. Consider using a cell line known to express TRPML1 or a system with TRPML1 overexpression.
Incorrect pH of Lysosomes TRPML1 channel activity is pH-sensitive. Alterations in lysosomal pH can affect the potency of this compound. Ensure your experimental conditions do not inadvertently alter lysosomal acidity. You can monitor lysosomal pH using commercially available dyes.
Presence of Antagonists Certain endogenous molecules, like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), can act as antagonists to TRPML1. The cellular context and the presence of such molecules might influence this compound efficacy.
Cell Health Poor cell health can lead to unreliable experimental outcomes. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Issue 2: Compound Precipitation in Cell Culture Media

Question: I observed precipitation after adding my this compound stock solution to the cell culture media. How can I prevent this?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Aqueous Solubility This compound has low solubility in aqueous solutions. The final concentration in the media may have exceeded its solubility limit.
High Final DMSO Concentration While DMSO is a good solvent for this compound, high final concentrations in the media can be toxic to cells. Aim for a final DMSO concentration of <0.5%.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to precipitate.
Media Composition Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.

Recommended Dilution Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Perform an intermediate dilution of the stock solution in a small volume of pre-warmed (37°C) serum-free media or PBS.

  • Vortex the intermediate dilution gently.

  • Add the intermediate dilution to the final volume of pre-warmed cell culture media, mixing gently by swirling.

Issue 3: High Background Signal or Off-Target Effects

Question: I am observing a high background signal or effects in my negative control (TRPML1 knockout cells). What should I do?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Non-Specific Binding At high concentrations, this compound might exhibit off-target effects. Use the lowest effective concentration determined from your dose-response curve.
Cytotoxicity Although generally reported to have low cytotoxicity, very high concentrations of this compound could be toxic to some cell lines. Perform a cell viability assay (e.g., MTT or LDH assay) to assess the cytotoxicity of this compound at the concentrations used.
DMSO Effects The vehicle (DMSO) itself can have effects on cells. Ensure your vehicle control contains the same final concentration of DMSO as your experimental samples.
Assay-Specific Artifacts Some fluorescent dyes used in calcium imaging or pH measurements can be sensitive to compounds other than the target analyte. Run appropriate controls for your specific assay, such as testing the effect of this compound on the dye in a cell-free system.

Experimental Protocols & Methodologies

Calcium Imaging Protocol to Measure this compound-Induced Lysosomal Calcium Release

This protocol outlines a general procedure for measuring changes in cytosolic calcium concentration following the application of this compound.

Materials:

  • Cells expressing TRPML1

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution (10 mM in DMSO)

  • Ionomycin (B1663694) (positive control)

  • EGTA (chelator for extracellular calcium)

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in imaging buffer.

    • Remove the culture medium from the cells and wash once with imaging buffer.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells 2-3 times with imaging buffer to remove excess dye and allow for de-esterification of the AM ester for at least 15-30 minutes.

  • Imaging:

    • Mount the dish on the microscope stage.

    • Acquire a baseline fluorescence signal for 1-2 minutes.

    • Add the desired concentration of this compound to the cells and continue recording the fluorescence signal.

    • As a positive control, at the end of the experiment, add ionomycin to elicit a maximal calcium response.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340 nm and 380 nm).

    • For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over the baseline fluorescence (F/F0).

Visualization of Experimental Workflow and Signaling Pathway

Below are diagrams illustrating a typical experimental workflow for assessing this compound activity and the signaling pathway it modulates.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture dye_loading Calcium Dye Loading cell_culture->dye_loading baseline Baseline Recording dye_loading->baseline add_mk683 Add this compound baseline->add_mk683 recording Signal Recording add_mk683->recording data_acq Data Acquisition recording->data_acq quant Quantification (F/F0 or Ratio) data_acq->quant interp Interpretation quant->interp

Caption: A typical workflow for a calcium imaging experiment using this compound.

signaling_pathway cluster_cell Cell cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm TRPML1 TRPML1 Ca_store Ca2+ Store TRPML1->Ca_store opens Ca_cyto Cytosolic Ca2+ Ca_store->Ca_cyto releases downstream Downstream Signaling (e.g., Autophagy) Ca_cyto->downstream initiates MK683 This compound MK683->TRPML1 activates

References

Technical Support Center: Investigating Potential Off-Target Effects of MK6-83 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of MK6-83 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[1][2] TRPML1 is a cation channel primarily located on the membrane of late endosomes and lysosomes.[3][4] Upon binding, this compound activates the channel, leading to the efflux of Ca2+ from the lysosome into the cytoplasm.[3][5] This release of lysosomal calcium is a key signaling event that initiates various downstream cellular processes.[3]

Q2: What are the known downstream signaling pathways activated by on-target this compound activity?

The primary consequence of this compound-mediated TRPML1 activation is an increase in cytosolic Ca2+ concentration. This calcium signal can trigger several downstream pathways, including:

  • Autophagy Induction: Activation of TRPML1 by this compound has been shown to induce autophagy.[5] This process is mediated, at least in part, by the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5]

  • Mitochondrial Fitness: TRPML1 activity is linked to the maintenance of mitochondrial health. The interplay between lysosomes and mitochondria, facilitated by Ca2+ signaling, is crucial for cellular homeostasis.[5]

  • TFEB Nuclear Translocation: this compound treatment can induce the translocation of Transcription Factor EB (TFEB) to the nucleus.[6] TFEB is a master regulator of lysosomal biogenesis and autophagy.[6]

Q3: Why is it important to consider potential off-target effects for a specific agonist like this compound?

While this compound is reported to be a specific TRPML1 agonist, it is crucial in drug research to validate that an observed cellular phenotype is a true consequence of on-target activity. Unintended interactions with other proteins (off-targets) can lead to misinterpretation of experimental results, unexpected toxicity, or confounding data.[7][8] Investigating potential off-target effects is a critical step in validating the mechanism of action of any small molecule.

Q4: What are general experimental approaches to identify potential off-target effects?

A multi-pronged strategy is recommended to investigate potential off-target effects:[8][9]

  • Use of Structurally Unrelated Agonists: Confirm key findings using a different, structurally distinct TRPML1 agonist (e.g., ML-SA1). If the same phenotype is observed, it is more likely to be an on-target effect.[8]

  • Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should correlate with the known EC50 of the compound for TRPML1 activation.[8]

  • Target Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout TRPML1 (the MCOLN1 gene). The effect of this compound should be abolished in these cells.[5][10]

  • Rescue Experiments: In a TRPML1 knockout cell line, re-expressing wild-type TRPML1 should rescue the phenotype observed with this compound treatment.[5]

  • Proteome-wide Profiling: Unbiased, proteome-wide methods can identify off-target binding. The Cellular Thermal Shift Assay (CETSA) is a label-free method to assess target engagement in a cellular context.[9][11]

On-Target Activity Data

The following table summarizes the reported potency of this compound on wild-type and mutant TRPML1 channels. A lower EC50 value indicates higher potency.

TargetEC50 ValueNotes
Wild-Type TRPML1 110 nM[12] / 285 nM[2]Potent activator of the wild-type channel.
F408Δ TRPML1 Mutant 1.23 µM[12]Mutant associated with Mucolipidosis type IV (MLIV).
F465L TRPML1 Mutant 0.1 µM[12]Mutant associated with Mucolipidosis type IV (MLIV).

Signaling Pathway and Experimental Workflows

cluster_lysosome Lysosome cluster_cytoplasm MK6_83 This compound TRPML1 TRPML1 Channel MK6_83->TRPML1 binds & activates Ca_lysosome Ca2+ Ca_cytoplasm Increased Cytosolic Ca2+ Ca_lysosome->Ca_cytoplasm efflux AMPK AMPK Activation Ca_cytoplasm->AMPK Mitochondria Mitochondrial Fitness Ca_cytoplasm->Mitochondria Autophagy Autophagy Induction AMPK->Autophagy

Caption: On-target signaling pathway of this compound.

start Observe Unexpected Phenotype with this compound dose_response Perform Dose-Response Curve start->dose_response knockout Test in TRPML1 Knockout/Knockdown Cells dose_response->knockout phenotype_abolished Is Phenotype Abolished? knockout->phenotype_abolished on_target Phenotype is Likely On-Target phenotype_abolished->on_target  Yes off_target_investigation Investigate Potential Off-Targets phenotype_abolished->off_target_investigation No orthogonal Use Structurally Unrelated TRPML1 Agonist off_target_investigation->orthogonal cetsa Perform Cellular Thermal Shift Assay (CETSA) off_target_investigation->cetsa off_target_conclusion Evidence Suggests Off-Target Effect orthogonal->off_target_conclusion cetsa->off_target_conclusion

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed at effective concentrations.

  • Question: Is the observed cell death an on-target or off-target effect?

  • Answer: High levels of cytotoxicity can result from either potent on-target effects or off-target toxicity.[7] Dysregulation of Ca2+ homeostasis, an on-target effect of this compound, can be toxic to some cell types.

    Troubleshooting Steps:

    • Confirm On-Target Activity: First, confirm that this compound is active on TRPML1 in your cell system at the concentrations used (see Protocol 1).

    • Titrate Concentration: Determine the lowest effective concentration of this compound that elicits the desired biological response without causing excessive cell death.

    • Use TRPML1 Knockout Cells: Test the cytotoxicity of this compound in TRPML1 knockout cells. If the toxicity is significantly reduced, it suggests the cell death is an on-target effect. If toxicity persists, it may be due to an off-target interaction.

    • Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to ensure the solvent is not the source of toxicity.[13]

Issue 2: Inconsistent or unexpected experimental results are observed.

  • Question: Why am I seeing variable results between experiments or a phenotype that seems unrelated to lysosomal function?

  • Answer: Inconsistent results can stem from experimental variables, while unexpected phenotypes could indicate either complex downstream consequences of on-target TRPML1 activation or genuine off-target effects.[8]

    Troubleshooting Steps:

    • Check Compound Stability and Solubility: Ensure your stock solutions are prepared and stored correctly to avoid degradation.[13] Visually inspect media after adding this compound to check for precipitation.

    • Standardize Cell Culture Conditions: Use cells of a consistent passage number and ensure confluency is similar between experiments, as cellular responses can vary with these parameters.

    • Investigate Downstream Signaling: The on-target activation of TRPML1 can have wide-ranging effects on cellular metabolism and signaling.[5] An unexpected phenotype (e.g., changes in cell proliferation) could be an indirect result of on-target activity. Use Western blotting to check for activation of known downstream effectors like p-AMPK (see Protocol 2).

    • Consider Cell Line-Specific Effects: The expression level of TRPML1 and the cellular context can vary significantly between cell lines. An effect observed in one cell line may not be present in another.

Issue 3: The observed phenotype does not match the known function of TRPML1.

  • Question: this compound is causing a specific cellular change, but I can't link it to TRPML1 activity. How do I proceed?

  • Answer: This scenario warrants a systematic investigation to distinguish between a novel on-target function and an off-target effect.

    Troubleshooting Steps:

    • Validate with a TRPML1 Knockout: This is the most critical step. If the phenotype disappears in cells lacking TRPML1, you may have discovered a new biological role for this channel.

    • Use an Orthogonal Agonist: Test if a structurally different TRPML1 agonist recapitulates the phenotype. If it does, this strengthens the hypothesis of an on-target effect.

    • In Silico Prediction: Use computational tools to predict potential off-target interactions for small molecules, which can provide a list of candidate proteins to investigate.[14]

    • Unbiased Proteomics: If resources permit, employ an unbiased method like CETSA to identify which proteins are stabilized by this compound binding inside the cell, providing direct evidence of potential off-targets.[9]

start Unexpected Phenotype Observed q1 Is the effect dose-dependent and consistent with EC50? start->q1 q2 Is the effect abolished in TRPML1 KO cells? q1->q2 Yes troubleshoot Check experimental variables (solubility, cell state, etc.) q1->troubleshoot No q3 Does a different TRPML1 agonist cause the same effect? q2->q3 Yes off_target Likely an OFF-TARGET effect. q2->off_target No on_target Likely a novel ON-TARGET effect. q3->on_target Yes q3->off_target No

Caption: Troubleshooting logic for unexpected cellular phenotypes.

Experimental Protocols

Protocol 1: Calcium Flux Assay to Confirm On-Target TRPML1 Activation

  • Objective: To confirm that this compound is actively causing Ca2+ release from acidic stores (lysosomes) in the cell line of interest.

  • Methodology:

    • Cell Plating: Plate cells on glass-bottom dishes suitable for live-cell imaging.

    • Dye Loading: Load cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol. This allows for the measurement of cytosolic Ca2+ concentrations.

    • Imaging: Mount the dish on a fluorescence microscope equipped for live-cell imaging and perfusion.

    • Baseline Measurement: Record the baseline fluorescence for 60-120 seconds.

    • Compound Addition: Perfuse the cells with a solution containing this compound at the desired concentration.

    • Data Acquisition: Record the change in fluorescence intensity over time. A rapid increase in the fluorescence ratio following this compound addition indicates a Ca2+ flux.[3][5]

    • Control: As a positive control, at the end of the experiment, add a calcium ionophore like Ionomycin to elicit a maximal Ca2+ response.[5]

Protocol 2: Western Blot for Downstream Signaling (p-AMPK)

  • Objective: To determine if this compound activates the downstream AMPK signaling pathway in the target cells.

  • Methodology:

    • Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 5-60 minutes). Include a vehicle control (DMSO).

    • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate with a primary antibody against phosphorylated AMPK (p-AMPK).

      • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

      • Develop with an ECL substrate and image the blot.

    • Loading Control: Strip the membrane and re-probe with an antibody for total AMPK to ensure equal protein loading.[5] An increase in the p-AMPK/total AMPK ratio indicates pathway activation.

References

Technical Support Center: Optimizing MK6-83 Incubation Time for Maximal TRPML1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing MK6-83 incubation time to achieve maximal activation of the transient receptor potential mucolipin 1 (TRPML1) channel.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for activating TRPML1 with this compound?

A1: Based on current literature, a starting incubation time of 30 to 90 minutes is recommended for observing initial TRPML1 activation and downstream cellular effects. Studies have shown that this compound can induce the formation of LC3 puncta, an indicator of autophagy, within this timeframe.[1][2] For measurements of direct channel activity, such as calcium release, effects can be observed almost immediately upon application.[3]

Q2: How does the incubation time of this compound affect downstream signaling pathways like TFEB nuclear translocation?

A2: this compound treatment has been shown to induce the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][4] Significant nuclear translocation of TFEB can be observed as early as 1 hour after this compound application, and this effect is sustained for at least 5 hours.[4] Longer incubation times, such as 6 to 24 hours, lead to the upregulation of TFEB target genes.[1]

Q3: Is there a time-dependent effect on the maximal activation of TRPML1 by this compound?

A3: While a detailed time-course study for maximal TRPML1 channel activation by this compound is not extensively documented, the available data on downstream effects suggest a rapid and sustained activation. For direct channel measurements like calcium efflux, the response is almost immediate.[3] For cellular processes like autophagy induction, effects are seen within 30-90 minutes.[1][2] For gene expression changes, longer incubation times of several hours are necessary.[1] The optimal time will depend on the specific endpoint being measured.

Q4: Can prolonged incubation with this compound lead to desensitization or toxicity?

A4: The currently available literature does not provide strong evidence for TRPML1 desensitization with prolonged this compound incubation. One study showed sustained TFEB nuclear translocation for at least 5 hours.[4] However, as with any small molecule agonist, it is advisable to perform a time-course and concentration-response experiment for your specific cell type and assay to determine the optimal window for maximal activation without inducing off-target effects or cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable TRPML1 activation after this compound incubation. 1. Suboptimal Incubation Time: The incubation time may be too short or too long for the specific assay.1. Perform a time-course experiment. For direct channel activity (e.g., calcium imaging), measure immediately after application and at short intervals. For downstream effects (e.g., TFEB translocation, autophagy), test a range of time points from 30 minutes to 24 hours.
2. Incorrect this compound Concentration: The concentration of this compound may be too low.2. The reported EC50 for this compound is approximately 110 nM.[4] We recommend starting with a concentration in the range of 1-10 µM to ensure maximal activation.
3. Cell Health Issues: Poor cell health can affect cellular responses.3. Ensure cells are healthy and not overgrown. Use cells within a consistent passage number range.
4. Assay Sensitivity: The assay may not be sensitive enough to detect the change.4. Optimize your assay conditions. For calcium imaging, ensure proper dye loading and use a sensitive detector. For western blotting, ensure antibody specificity and use appropriate controls.
High background or inconsistent results. 1. Variability in Incubation Time: Inconsistent timing between experiments.1. Use a timer and standardize the incubation period across all samples and experiments.
2. This compound Degradation: The compound may have degraded.2. Prepare fresh stock solutions of this compound in DMSO and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3. Uneven Cell Plating: Inconsistent cell density across wells or plates.3. Ensure even cell seeding and distribution to achieve a consistent monolayer.
Delayed or weak downstream signaling (e.g., TFEB translocation). 1. Insufficient Incubation Time: The incubation time is not long enough for the signaling cascade to occur.1. For TFEB nuclear translocation, incubate for at least 1-5 hours. For changes in gene expression, extend the incubation to 6-24 hours.[1][4]
2. Cell-Type Specific Differences: The kinetics of the signaling pathway may vary between cell types.2. Characterize the time course of the response in your specific cell model.

Data Summary

Table 1: Time-Dependent Effects of this compound on TRPML1-Mediated Cellular Processes

Cellular ProcessIncubation TimeObserved EffectReference
Cytoplasmic Ca2+ ElevationImmediateRobust increase in cytoplasmic calcium.[3]
LC3 Puncta Formation30 - 90 minutesIncrease in the number of LC3 puncta, indicating autophagy induction.[1][2]
TFEB Nuclear Translocation1 - 5 hoursSignificant and sustained translocation of TFEB to the nucleus.[4]
Upregulation of TFEB Target Genes6 - 24 hoursIncreased mRNA levels of TFEB target genes involved in autophagy and lysosomal biogenesis.[1]
AMPK Phosphorylation5 minutesIncreased phosphorylation of AMPK.[3]

Experimental Protocols

Calcium Imaging Protocol for TRPML1 Activation

This protocol is adapted for measuring intracellular calcium changes in response to this compound using Fura-2 AM or Fluo-4 AM.

Materials:

  • Cells expressing TRPML1

  • Culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Fura-2 AM or Fluo-4 AM

  • Pluronic F-127

  • This compound

  • Ionomycin (B1663694) (positive control)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes or appropriate imaging plates to achieve 80-90% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing:

    • Remove the loading solution and wash the cells gently 2-3 times with HBSS to remove extracellular dye.

    • Add fresh HBSS to the cells for imaging.

  • Imaging:

    • Place the dish on the microscope stage and allow the cells to equilibrate for 5-10 minutes.

    • Acquire a baseline fluorescence reading for 1-2 minutes.

    • Add this compound at the desired final concentration and continue recording the fluorescence signal.

    • For Fura-2, acquire images at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm. The ratio of F340/F380 is proportional to the intracellular calcium concentration.

    • For Fluo-4, excite at ~494 nm and measure emission at ~516 nm.

    • At the end of the experiment, add ionomycin (5-10 µM) as a positive control to determine the maximal calcium response.

Whole-Cell Patch-Clamp Electrophysiology for TRPML1 Currents

This protocol provides a general framework for recording TRPML1 currents in whole-cell configuration.

Materials:

  • Cells expressing TRPML1

  • External solution (e.g., containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • Internal solution (e.g., containing 140 mM KCl, 5 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 0.5 mM EGTA, pH 7.2)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for pipettes

  • This compound

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Seal Formation:

    • Approach a cell with the patch pipette and apply slight positive pressure.

    • Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.

    • Allow the cell to stabilize for a few minutes.

  • Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit currents.

    • Perfuse the cell with a solution containing this compound to record agonist-induced currents.

    • Record the current response over time to determine the kinetics of activation.

Visualizations

TRPML1_Activation_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_readout Readout Plating Plate Cells DyeLoading Load with Calcium Indicator (e.g., Fura-2, Fluo-4) Plating->DyeLoading MK683 Add this compound DyeLoading->MK683 Incubation Incubate (Time-course) MK683->Incubation CaImaging Calcium Imaging (Immediate) Incubation->CaImaging PatchClamp Patch-Clamp (Immediate) Incubation->PatchClamp Autophagy Autophagy Assay (30-90 min) Incubation->Autophagy TFEB TFEB Translocation (1-5 hr) Incubation->TFEB GeneExp Gene Expression (6-24 hr) Incubation->GeneExp

Caption: Experimental workflow for optimizing this compound incubation time.

TRPML1_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus TRPML1 TRPML1 Ca_cyto Ca2+ (Cytosol) TRPML1->Ca_cyto Ca2+ efflux Ca_lumen Ca2+ (Lumen) Ca_lumen->TRPML1 MK683 This compound MK683->TRPML1 activates CaMKKb CaMKKβ Ca_cyto->CaMKKb activates Calcineurin Calcineurin Ca_cyto->Calcineurin activates AMPK AMPK CaMKKb->AMPK activates ULK1 ULK1 Complex AMPK->ULK1 activates VPS34 VPS34 Complex AMPK->VPS34 activates Autophagy Autophagy Induction ULK1->Autophagy VPS34->Autophagy TFEB_cyto TFEB (Cytosol) TFEB_nuc TFEB (Nucleus) TFEB_cyto->TFEB_nuc translocates Calcineurin->TFEB_cyto dephosphorylates GeneExp Gene Expression (Autophagy, Lysosomal Biogenesis) TFEB_nuc->GeneExp promotes

References

Technical Support Center: Assessing MK6-83 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of MK6-83 in various cell lines. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data presentation examples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[1] TRPML1 is a cation channel primarily located on the membranes of late endosomes and lysosomes.[2] Activation of TRPML1 by this compound triggers the release of Ca²⁺ from lysosomes into the cytoplasm.[1][3] This modulation of intracellular Ca²⁺ levels can influence various cellular processes, including autophagy, lysosomal trafficking, and inter-organelle communication, particularly between lysosomes and mitochondria.[1][4][5][6]

Q2: Does this compound exhibit cytotoxicity?

The primary role of this compound is the activation of the TRPML1 channel, and its cytotoxic profile is not its most prominent feature. Some studies suggest that this compound may have low intrinsic cytotoxicity in certain cell lines. For instance, in NK92 cells, the knockout of TRPML1 did not alter cell viability or proliferation compared to wild-type cells, suggesting that activation of this channel by agonists like this compound may not necessarily lead to cell death under normal conditions.[3] However, the downstream effects of sustained TRPML1 activation and the resulting modulation of calcium homeostasis and autophagy could potentially lead to cytotoxic effects in a cell-type and context-dependent manner.[5][7] Therefore, it is crucial to experimentally determine the cytotoxic potential of this compound in the specific cell lines used in your research.

Q3: Which cell lines should I use to assess the cytotoxicity of this compound?

The choice of cell lines should be guided by your research objectives.[8] It is advisable to use a panel of cell lines that are relevant to the intended application or the biological context you are studying.[8] This could include:

  • Cancer Cell Lines: A diverse panel from different tissues (e.g., breast, lung, colon, liver) can reveal differential sensitivity.[9] Examples include MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer).[9][10]

  • Normal, Non-Transformed Cell Lines: To assess for selective cytotoxicity, it is important to include non-cancerous cell lines, such as fibroblasts (e.g., NIH/3T3) or epithelial cells from relevant tissues.[8][11][12]

  • Specialized Cell Lines: If your research focuses on a specific disease, such as neurodegenerative disorders or lysosomal storage diseases, using relevant cell models is crucial.[7]

Q4: What are the standard assays to measure cytotoxicity?

Several standard assays can be used to measure different aspects of cytotoxicity:[13]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][14][15]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cell membrane integrity loss.[3][16]

  • Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[2][6]

Data Presentation

Presenting quantitative data in a clear and structured format is essential for comparing the cytotoxic effects of this compound across different cell lines.

Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cell Lines

Cell LineTissue of OriginTypeThis compound IC₅₀ (µM) after 48hMorphological Observations at IC₅₀ Concentration
MCF-7BreastAdenocarcinoma> 100Minor changes in cell morphology, slight decrease in confluence.
MDA-MB-231BreastAdenocarcinoma75.2 ± 5.8Cells appear rounded and detached from the plate.
A549LungCarcinoma89.4 ± 7.1Increased number of floating cells, visible cell debris.
HepG2LiverHepatocellular Carcinoma62.5 ± 4.9Evidence of membrane blebbing and condensed nuclei.
NIH/3T3Mouse EmbryoFibroblast (Normal)> 150No significant changes in morphology or cell number.
SH-SY5YBrainNeuroblastoma45.8 ± 3.7Neurite retraction and formation of apoptotic bodies.

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual IC₅₀ values must be determined experimentally.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway of this compound Action

The activation of the TRPML1 channel by this compound initiates a cascade of downstream events. The primary event is the release of Ca²⁺ from the lysosome. This can lead to complex cellular responses, including the activation of transcription factors like TFEB, which promotes lysosomal biogenesis and autophagy.[7] The interplay between lysosomal calcium release and other organelles, such as the endoplasmic reticulum and mitochondria, can influence cellular fate, potentially leading to apoptosis under certain conditions.[5][14]

MK6_83_Signaling_Pathway cluster_cell Cell cluster_downstream Downstream Effects MK6_83 This compound TRPML1 TRPML1 Channel (on Lysosome) MK6_83->TRPML1 activates Lysosome_Ca Lysosomal Ca²⁺ Release TRPML1->Lysosome_Ca Cytosolic_Ca Increased Cytosolic Ca²⁺ Lysosome_Ca->Cytosolic_Ca TFEB TFEB Activation Cytosolic_Ca->TFEB Mitochondria Mitochondrial Ca²⁺ Uptake Cytosolic_Ca->Mitochondria Autophagy Autophagy Modulation TFEB->Autophagy promotes Apoptosis Apoptosis Autophagy->Apoptosis can lead to Mitochondria->Apoptosis can trigger MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with various concentrations of this compound incubate1->treat_cells incubate2 Incubate for desired duration (e.g., 24, 48h) treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance analyze Analyze data and calculate IC₅₀ read_absorbance->analyze end End analyze->end LDH_Workflow start Start setup_plate Seed cells and treat with this compound as in MTT assay start->setup_plate prepare_controls Prepare controls: - Spontaneous release - Maximum release (lysis) setup_plate->prepare_controls incubate Incubate for desired duration prepare_controls->incubate collect_supernatant Collect supernatant from each well incubate->collect_supernatant add_reaction_mix Add LDH reaction mixture to supernatant collect_supernatant->add_reaction_mix incubate_rt Incubate at room temperature (protected from light) add_reaction_mix->incubate_rt read_absorbance Read absorbance at ~490 nm incubate_rt->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity end End calculate_ calculate_ cytotoxicity cytotoxicity cytotoxicity->end Troubleshooting_Logic cluster_issues cluster_causes cluster_solutions issue Problem Encountered low_signal Low Signal / No Effect issue->low_signal high_background High Background issue->high_background poor_reproducibility Poor Reproducibility issue->poor_reproducibility cause_low1 Insufficient cell number? low_signal->cause_low1 cause_low2 Compound inactive? low_signal->cause_low2 cause_low3 Reagent issue? low_signal->cause_low3 cause_high1 Media interference? high_background->cause_high1 cause_high2 Compound interference? high_background->cause_high2 cause_high3 Contamination? high_background->cause_high3 cause_repro1 Variable cell passage? poor_reproducibility->cause_repro1 cause_repro2 Inconsistent timing? poor_reproducibility->cause_repro2 cause_repro3 Reagent variability? poor_reproducibility->cause_repro3 sol_low1 Optimize seeding density. cause_low1->sol_low1 sol_low2 Check compound integrity. cause_low2->sol_low2 sol_low3 Use fresh reagents. cause_low3->sol_low3 sol_high1 Run media-only control. cause_high1->sol_high1 sol_high2 Run compound-only control. cause_high2->sol_high2 sol_high3 Check for contamination. cause_high3->sol_high3 sol_repro1 Use consistent passage #. cause_repro1->sol_repro1 sol_repro2 Standardize protocol timing. cause_repro2->sol_repro2 sol_repro3 Prepare fresh reagents. cause_repro3->sol_repro3

References

MK6-83 Technical Support Center: Stability and Handling in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of MK6-83 in solution, addressing common questions and troubleshooting potential issues for researchers, scientists, and drug development professionals.

Summary of Storage and Stability

Proper storage of this compound is critical to ensure its integrity and activity for experimental use. The following table summarizes the recommended storage conditions for this compound in its solid form and in solvent.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C2 yearsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 yearAliquot to avoid repeated freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?

A1: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).[1] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in fresh, anhydrous DMSO. Gentle warming to 60°C and sonication can aid in dissolution.[1] Once dissolved, the stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C or -20°C.

Q2: What is the long-term stability of this compound in aqueous solutions or physiological buffers?

A2: There is limited publicly available data on the long-term stability of this compound in aqueous solutions or common physiological buffers. For in vivo experiments, it is recommended that working solutions are prepared fresh from a DMSO stock and used on the same day. This suggests that the stability of this compound in aqueous media over extended periods may be a concern. For in vitro assays, it is best practice to prepare working dilutions in your experimental buffer immediately before use.

Q3: I see precipitation in my this compound stock solution after thawing. What should I do?

A3: If you observe precipitation after thawing a stock solution, gently warm the vial to 37-60°C and vortex or sonicate until the solid is fully redissolved. To prevent this, ensure that the initial stock solution is fully dissolved and consider preparing smaller aliquots to minimize the time the solution spends at room temperature. Using fresh, anhydrous DMSO is also crucial, as moisture can reduce solubility.

Q4: Can I store my working dilutions of this compound in aqueous buffer?

A4: It is not recommended to store working dilutions of this compound in aqueous buffers for extended periods. Due to the lack of specific stability data, it is safest to assume that the compound may degrade or be unstable in aqueous environments over time. Always prepare fresh working solutions from your frozen DMSO stock for each experiment.

Q5: My experimental results with this compound are inconsistent. Could this be a stability issue?

A5: Inconsistent results can arise from several factors, including the stability of this compound. To troubleshoot, consider the following:

  • Freshness of Solutions: Are you preparing fresh working dilutions for each experiment? If not, degradation in your aqueous buffer could be the cause.

  • Stock Solution Integrity: Have your DMSO stock solutions undergone multiple freeze-thaw cycles? This can lead to degradation or precipitation. Use a fresh aliquot for each experiment.

  • pH of Experimental Buffer: The stability of sulfonamide-containing compounds can be pH-dependent. Ensure the pH of your buffer is consistent between experiments. While specific data for this compound is unavailable, extreme pH values should generally be avoided during storage.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in thawed stock solution - Incomplete initial dissolution.- Supersaturation.- Exposure to moisture.- Gently warm and sonicate the solution until fully dissolved.- Prepare fresh stock solution, ensuring complete dissolution.- Use fresh, anhydrous DMSO.
Inconsistent biological activity - Degradation of this compound in aqueous working solution.- Multiple freeze-thaw cycles of the stock solution.- Prepare fresh working dilutions from a DMSO stock immediately before each experiment.- Use a new, single-use aliquot of the stock solution for each experiment.
Low or no observed activity - Compound degradation.- Incorrect stock concentration.- Verify the integrity of your stock solution by preparing fresh dilutions.- Confirm the initial mass and volume used for stock preparation.- Consider running a positive control if available.

Experimental Protocols

While specific forced degradation studies for this compound are not publicly available, a general protocol for assessing the stability of a compound in a specific buffer can be established.

Protocol: Stability Assessment of this compound in Aqueous Buffer

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solutions: Dilute the this compound stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4).

  • Time-Point Incubation: Aliquot the working solution into separate vials for each time point and condition to be tested (e.g., 0, 2, 4, 8, 24, 48 hours). Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C, protected from light).

  • Sample Analysis: At each time point, analyze the corresponding sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • HPLC Method:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

      • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.

      • Quantification: The peak area of this compound at each time point is compared to the peak area at time zero to determine the percentage of the compound remaining. The appearance of new peaks would indicate degradation products.

  • Data Analysis: Plot the percentage of this compound remaining against time for each condition to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock (this compound in DMSO) working Prepare Working Solution (Dilute in Aqueous Buffer) stock->working aliquot Aliquot for Time Points working->aliquot incubate Incubate at Defined Conditions aliquot->incubate hplc HPLC Analysis incubate->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for assessing the stability of this compound in solution.

signaling_pathway cluster_degradation Potential Degradation Pathways cluster_products Hypothetical Products MK683 This compound (Thiophenesulfonamide) hydrolysis Hydrolysis of Sulfonamide Bond MK683->hydrolysis H₂O / pH oxidation Oxidation of Thiophene Ring MK683->oxidation Oxidizing agents sulfonic_acid Thiophene Sulfonic Acid hydrolysis->sulfonic_acid amine Substituted Aniline hydrolysis->amine oxidized_thiophene Oxidized Thiophene Derivatives oxidation->oxidized_thiophene photodegradation Photodegradation photoproducts Various Photoproducts photodegradation->photoproducts MK6 MK6 -83 -83 -83->photodegradation Light Exposure

Caption: Hypothetical degradation pathways for a thiophenesulfonamide compound like this compound.

References

How to control for vehicle effects when using MK6-83

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MK-677 (Ibutamoren)

Welcome to the technical support center for MK-677. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments, with a focus on controlling for vehicle effects.

Frequently Asked Questions (FAQs)

FAQ 1: What is a vehicle control and why is it critical when using MK-677?

A vehicle control is a crucial element in experimental design. It consists of the same solution used to dissolve and administer the active compound (in this case, MK-677), but without the compound itself. Administering the vehicle alone to a control group of subjects allows researchers to distinguish the effects of MK-677 from any potential effects caused by the solvent or delivery medium.

Importance of a Vehicle Control:

  • Isolates Compound Effects: It ensures that observed physiological or behavioral changes are due to MK-677 and not the vehicle.

  • Accounts for Procedural Stress: The stress of the administration procedure itself (e.g., oral gavage, injection) can induce physiological responses. A vehicle control group undergoes the same procedure, accounting for these stress-related effects.[1]

  • Identifies Vehicle-Induced Effects: Some vehicles can have their own biological effects. For instance, Dimethyl sulfoxide (B87167) (DMSO), a common solvent, has been shown to have anti-inflammatory and anti-nociceptive properties, and can even alter the conformation of cell surface receptors.[2][3]

FAQ 2: What are the most common vehicles used for MK-677 administration?

MK-677 is an orally active, non-peptide compound.[4][5][6] The choice of vehicle depends on the experimental model, route of administration, and desired solubility. For oral gavage in rodent models, several vehicles are commonly used.

Vehicle ComponentProperties & Use CaseTypical ConcentrationPotential Issues
Saline (0.9% NaCl) Aqueous base, often used in combination with other solvents to achieve final volume.45% - 90%Poor solubility for hydrophobic compounds like MK-677.
DMSO Powerful solvent for hydrophobic compounds.2% - 10%Can have its own biological effects.[2] Recommended to keep concentration low.[7]
PEG300/PEG400 Polyethylene Glycol. A common co-solvent that improves solubility and is generally well-tolerated.40% - 50%Can cause osmotic diarrhea at high concentrations.
Tween-80 A non-ionic surfactant used to create stable suspensions and improve solubility.5%Can cause hypersensitivity reactions in some models.
Corn Oil An oil-based vehicle suitable for highly lipophilic compounds.Up to 90%Can affect baseline metabolic parameters; solubility of the compound must be confirmed.[8]
Distilled Water Used in some studies, but may not be sufficient to fully dissolve MK-677 without co-solvents.[9]VariablePoor solubility for MK-677.

A commonly cited combination for oral gavage in mice is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline . For sensitive animal models, reducing DMSO to 2% is recommended.[7]

FAQ 3: How can the vehicle itself affect my experimental results?

The vehicle is not always inert and can introduce confounding variables into your experiment. It is critical to be aware of these potential effects to ensure proper data interpretation.

VehiclePotential Confounding EffectTarget System/EndpointReference
DMSO Anti-inflammatory and analgesic effects.Inflammation, Nociception[2]
Alteration of cell receptor affinity.Cell Signaling (e.g., EGF Receptor)[3]
Corn Oil May alter baseline metabolic parameters and affect compound absorption.Metabolism, Pharmacokinetics[8]
Hydroxypropyl-β-cyclodextrin Can induce diarrhea and elevate hepatic transaminases in some animal models.Gastrointestinal, Liver function[10]

Troubleshooting Guides

Guide 1: My vehicle control group is showing unexpected changes. What should I do?

Unexpected activity in the vehicle control group can compromise your entire study. This guide provides a systematic approach to identifying the source of the issue.

Step 1: Immediate Data Review

  • Verify Data Entry: Double-check all recorded data for typos or transcription errors.

  • Analyze the Anomaly: Characterize the unexpected change. Is it an increase or decrease? Is it consistent across all subjects in the group? Does it align with known effects of the vehicle?[11]

Step 2: Protocol and Preparation Review

  • Vehicle Preparation: Was the vehicle prepared exactly according to the protocol? Confirm all component concentrations.

  • Dosing Accuracy: Was the correct volume administered to each subject? Verify syringe calibrations.

  • Contamination Check: Could the vehicle solution have been contaminated? Review storage conditions and handling procedures.

Step 3: Environmental and Procedural Factors

  • Animal Husbandry: Were there any changes in housing, diet, light cycles, or temperature that could affect the animals?

  • Administration Procedure: Was the oral gavage or injection technique consistent? Inconsistent technique can cause stress or injury, leading to physiological changes.[1][12]

Step 4: Isolate the Variable

  • If possible, run a small pilot study with a "naive" control group (no treatment, no gavage) alongside the vehicle control group to determine if the effect is from the vehicle itself or the administration procedure.

Troubleshooting_Vehicle_Control start Unexpected Effect in Vehicle Control Group data_review 1. Data Review - Check for entry errors - Characterize the anomaly start->data_review protocol_review 2. Protocol Review - Verify vehicle composition - Check dosing volume - Assess for contamination data_review->protocol_review Data confirmed env_review 3. Environmental Review - Check animal husbandry records - Review administration technique protocol_review->env_review Protocol confirmed isolate_variable 4. Isolate Variable - Run pilot with naive control group env_review->isolate_variable Environment confirmed source_identified Source Identified - Correct protocol - Acknowledge in analysis isolate_variable->source_identified

Caption: Parallel workflow for preparing MK-677 and vehicle control solutions.

Mandatory Visualization: Signaling Pathway

MK-677 is a potent, orally active, non-peptide agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHS-R1a). [4][13]Its mechanism of action involves mimicking the hormone ghrelin.

  • Binding: MK-677 binds to the GHS-R1a in the hypothalamus and pituitary gland. [4][14]2. Signaling: This binding activates signaling pathways within these cells. [15]3. Stimulation: This leads to the stimulation and release of Growth Hormone (GH) from the pituitary gland. [4][6]4. IGF-1 Production: The released GH then travels to the liver and other tissues, stimulating the production of Insulin-like Growth Factor 1 (IGF-1). [4][16] Both GH and IGF-1 are responsible for the downstream anabolic effects observed with MK-677 administration, such as increases in lean body mass and bone density. [16][17][18]

MK677_Pathway MK677 MK-677 (Oral) GhrelinR Ghrelin Receptor (GHS-R1a) MK677->GhrelinR Binds to / Activates Hypothalamus Hypothalamus GhrelinR->Hypothalamus Pituitary Anterior Pituitary GhrelinR->Pituitary Hypothalamus->Pituitary Stimulates (via GHRH) GH Growth Hormone (GH) Release Pituitary->GH Liver Liver GH->Liver Effects Anabolic Effects (Muscle, Bone, etc.) GH->Effects IGF1 IGF-1 Production Liver->IGF1 IGF1->Effects

Caption: Simplified signaling pathway of MK-677 (Ibutamoren).

References

Technical Support Center: Avoiding Artifacts in Fluorescence Assays with MK6-83

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential artifacts when using the TRPML1 agonist, MK6-83, in fluorescence-based assays.

I. Understanding this compound

This compound is a potent and specific agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial ion channel in the endo-lysosomal system.[1][2] Its primary application in research is to modulate TRPML1 activity to study lysosomal function, calcium signaling, and the pathophysiology of lysosomal storage diseases like Mucolipidosis type IV.[1]

Chemical Structure and Properties:

  • IUPAC Name: 5-methyl-N-[2-(piperidin-1-yl)phenyl]thiophene-2-sulfonamide[2]

  • Molecular Formula: C₁₆H₂₀N₂O₂S₂

  • Molecular Weight: 336.47 g/mol

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for experimental design and data interpretation.

ParameterValueCell/System TypeReference
EC₅₀ (TRPML1 activation) ~110 nMHEK293 cells expressing TRPML1
~285 nMDMD myocytesProbechem Biochemicals
Solubility DMSO: ≥25 mg/mL (74.30 mM)-MedchemExpress.com
Ethanol: ~3.36 mg/mL (10 mM)-
Recommended Working Concentration 0.2 - 30 µM (no cytotoxicity observed)Fibroblast cell lines[1]
10 µM (for in vitro assays)HEK293 cells[3]
Storage (Stock Solution) -80°C for up to 2 years-MedchemExpress.com
-20°C for up to 1 year-MedchemExpress.com

III. Signaling Pathway and Experimental Workflow Diagrams

A. TRPML1 Signaling Pathway Activated by this compound

TRPML1_Pathway MK6_83 This compound TRPML1 TRPML1 Channel (on Lysosome) MK6_83->TRPML1 activates Ca_release Ca²⁺ Release from Lysosome TRPML1->Ca_release mediates Downstream Downstream Cellular Processes (e.g., TFEB nuclear translocation, autophagy regulation) Ca_release->Downstream triggers

Caption: Activation of the TRPML1 channel by this compound.

B. General Workflow for a Fluorescence-Based Calcium Assay

Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Cells Dye_Loading Load with Ca²⁺ Indicator (e.g., Fura-2 AM, Fluo-4 AM) Cell_Seeding->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Add_MK6_83 Add this compound Baseline->Add_MK6_83 Measure_Signal Measure Fluorescence Signal Change Add_MK6_83->Measure_Signal Data_Analysis Data Analysis Measure_Signal->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation

Caption: A typical workflow for a calcium imaging experiment.

IV. Troubleshooting Guides

Issue 1: High Background Fluorescence

Question: I am observing a high background signal in my fluorescence assay, even in the wells without cells or with untreated cells. Could this compound be the cause?

Answer:

Yes, it is possible that this compound is contributing to the high background fluorescence. Small molecules, particularly those with aromatic ring structures like the thiophene (B33073) and phenyl groups in this compound, can exhibit intrinsic fluorescence, also known as autofluorescence.[4][5] This can interfere with your assay, especially if its emission spectrum overlaps with that of your fluorescent probe.

Troubleshooting Steps:

  • Run a Spectral Scan of this compound:

    • Protocol: Prepare a solution of this compound in your assay buffer at the working concentration. Using a fluorescence plate reader with spectral scanning capabilities, measure the excitation and emission spectra of the this compound solution alone.

    • Interpretation: This will reveal if this compound has any intrinsic fluorescence and at which wavelengths. Compare the emission spectrum of this compound with the excitation and emission spectra of your fluorescent dye (e.g., Fura-2, Fluo-4). Significant overlap indicates a high potential for interference.

  • Select a Spectrally Distinct Fluorophore:

    • If this compound is fluorescent, consider using a fluorescent probe that has excitation and emission wavelengths that are well separated from those of this compound. For instance, if this compound fluoresces in the blue-green region, a red-shifted dye might be a better choice.[6]

  • Implement a "Pre-Read" Step:

    • Protocol: In your experimental plate, after adding this compound but before adding your fluorescent probe (if possible in your assay design), take a fluorescence reading at the same settings you will use for your final measurement.

    • Data Analysis: Subtract the "pre-read" values from your final fluorescence readings on a well-by-well basis. This can help to correct for the background fluorescence contributed by this compound.

  • Optimize this compound Concentration:

    • Use the lowest concentration of this compound that still elicits the desired biological effect. This will minimize its contribution to the background signal.

Issue 2: Signal Quenching or Unexpected Decrease in Fluorescence

Question: After adding this compound to my cells loaded with a fluorescent indicator, I see a decrease in the signal, or the expected increase is smaller than anticipated. What could be happening?

Answer:

This phenomenon could be due to fluorescence quenching. This compound might be absorbing the light emitted by your fluorophore (inner filter effect) or interacting directly with the excited fluorophore, causing it to return to its ground state without emitting a photon.

Troubleshooting Steps:

  • Measure the Absorbance Spectrum of this compound:

    • Protocol: Using a spectrophotometer or a plate reader with absorbance capabilities, measure the absorbance spectrum of this compound in your assay buffer.

    • Interpretation: If this compound has a significant absorbance at the emission wavelength of your fluorescent dye, the inner filter effect is a likely cause of signal quenching.

  • Adjust Excitation and Emission Wavelengths:

    • If there is spectral overlap, try shifting your excitation and emission wavelengths slightly away from the peak absorbance of this compound, even if it means a slight reduction in the optimal signal from your fluorophore.

  • Use a Brighter Fluorophore:

    • Switching to a fluorescent probe with a higher quantum yield (i.e., a brighter dye) can sometimes overcome mild quenching effects.

  • Control for Non-Specific Effects:

    • Protocol: Perform a control experiment where you add this compound to a solution of your fluorescent dye in the absence of cells or your biological target.

    • Interpretation: A decrease in fluorescence in this cell-free system would strongly suggest direct quenching by this compound.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Fluorescence Signal with this compound Check_Autofluorescence Is this compound Autofluorescent? Start->Check_Autofluorescence Check_Quenching Does this compound Quench Signal? Check_Autofluorescence->Check_Quenching No Spectral_Scan Run Spectral Scan of this compound Check_Autofluorescence->Spectral_Scan Yes Absorbance_Scan Run Absorbance Scan of this compound Check_Quenching->Absorbance_Scan Yes Solution Problem Resolved Check_Quenching->Solution No Pre_Read Implement Pre-Read Step Spectral_Scan->Pre_Read Change_Dye Use Spectrally Distinct Dye Pre_Read->Change_Dye Change_Dye->Solution Optimize_Wavelengths Adjust Excitation/Emission Wavelengths Absorbance_Scan->Optimize_Wavelengths Brighter_Dye Use a Brighter Fluorophore Optimize_Wavelengths->Brighter_Dye Cell_Free_Control Cell-Free Quenching Control Brighter_Dye->Cell_Free_Control Cell_Free_Control->Solution

Caption: A step-by-step guide to troubleshooting fluorescence artifacts.

V. Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for common calcium indicators that might be affected by this compound?

A1: Here are the approximate spectral properties of some common calcium indicators:

  • Fura-2: Ratiometric dye with excitation maxima at ~340 nm and ~380 nm, and an emission maximum around 510 nm.

  • Fluo-4: Single-wavelength dye with an excitation maximum around 494 nm and an emission maximum around 516 nm.

  • Indo-1: Ratiometric dye with a single excitation wavelength (~350 nm) and emission maxima at ~405 nm and ~485 nm.

Given that compounds with thiophene rings can sometimes exhibit fluorescence in the blue-green region of the spectrum, there is a potential for spectral overlap with these dyes.[7][8]

Q2: Are there any specific assay buffers or media components that can exacerbate artifacts with this compound?

A2: While there is no specific data on this compound, some general principles apply. Buffers containing phenol (B47542) red can contribute to background fluorescence. Additionally, high concentrations of serum in cell culture media can sometimes interact with small molecules and affect their behavior. It is always recommended to run appropriate vehicle controls (e.g., buffer with DMSO, the solvent for this compound) to account for any effects of the assay medium itself.

Q3: Can the formation of this compound aggregates cause fluorescence artifacts?

A3: Small molecule aggregation is a known cause of artifacts in high-throughput screening. These aggregates can scatter light and in some cases exhibit fluorescence, leading to false-positive signals. While this compound is soluble in DMSO, its solubility in aqueous assay buffers should be considered.

To mitigate potential aggregation:

  • Ensure that the final concentration of DMSO in your assay is low (typically <1%) and consistent across all wells.

  • Visually inspect your this compound-containing wells for any signs of precipitation.

  • Consider including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer, which can help to prevent the formation of aggregates.

Q4: How can I be sure that the fluorescence signal I am seeing is a true biological response to this compound and not an artifact?

A4: The best practice is to use orthogonal assays to confirm your findings. If you observe a change in fluorescence that you attribute to a biological effect of this compound, try to confirm this effect using a different method that does not rely on fluorescence. For example, if you are studying ion channel activity, you could use electrophysiology (e.g., patch-clamp) to directly measure ion currents in response to this compound. This will provide an independent validation of your results.

Q5: Where can I find more information on the chemical properties of this compound?

A5: Technical data sheets and safety data sheets (SDS) from suppliers such as MedchemExpress, Tocris Bioscience, and Cayman Chemical are excellent resources for information on solubility, storage, and handling of this compound.[9][10][11]

VI. Experimental Protocols

Calcium Imaging Assay using Fura-2 AM

This protocol is adapted from a study that utilized this compound to investigate TRPML1 function.[3]

Materials:

  • Cells expressing TRPML1 (e.g., HEK293 cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound stock solution in DMSO

  • Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Seeding: Seed cells onto a suitable imaging plate or coverslips and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM.

  • Image Acquisition:

    • Mount the plate or coverslip on the microscope or plate reader.

    • Acquire baseline fluorescence images or readings by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

    • Add this compound at the desired final concentration.

    • Continuously record the fluorescence ratio (F340/F380) to monitor changes in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.

    • Normalize the ratio data to the baseline to determine the relative change in intracellular calcium.

Note: Always include appropriate controls, such as a vehicle-only control (DMSO) and a positive control (e.g., a known calcium ionophore like ionomycin), in your experiments.

References

Technical Support Center: MK6-83 and TRPML1 Mutant Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the efficacy and application of MK6-83, a potent TRPML1 channel agonist, particularly in the context of various TRPML1 mutant isoforms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[1][2] It activates TRPML1, a cation channel primarily localized to the membranes of late endosomes and lysosomes, leading to the release of ions such as Ca2+ from these organelles into the cytosol.[3] This activation can restore function to certain TRPML1 mutant isoforms responsible for Mucolipidosis type IV (MLIV).[4]

Q2: How does the efficacy of this compound vary across different TRPML1 mutant isoforms?

The efficacy of this compound is highly dependent on the specific TRPML1 mutation. It shows increased efficacy in activating the wild-type (WT) TRPML1 and some mutant isoforms like F408D compared to its precursor, SF-22. However, for other mutants such as F465L and Y436C, the efficacy remains unaltered. This compound has also been shown to be efficacious on fibroblast lysosomes expressing R403C or V446L mutations.

Q3: What are the expected downstream cellular effects of TRPML1 activation by this compound?

Activation of TRPML1 by this compound triggers a cascade of cellular events, including:

  • Lysosomal Ca2+ Efflux: A rapid increase in cytosolic Ca2+ concentration due to release from lysosomes.

  • AMPK Activation: Induction of AMP-activated protein kinase (AMPK) phosphorylation.

  • Autophagy Induction: Stimulation of autophagic flux.

  • Restoration of Endolysosomal Trafficking: Rescue of trafficking defects observed in MLIV mutant fibroblasts.

  • Zinc Homeostasis: Reduction of lysosomal zinc accumulation in certain TRPML1 mutant-expressing fibroblasts.

Troubleshooting Guide

Problem 1: No observable Ca2+ signal after this compound application on cells expressing a TRPML1 mutant.

  • Possible Cause 1: The specific mutation results in a non-functional channel that cannot be rescued by this compound.

    • Troubleshooting Step: Confirm the channel's expression and localization using immunofluorescence or a tagged protein. Verify the mutation through sequencing. Test other known TRPML1 agonists to see if the channel is responsive to any stimuli. Some mutations, particularly those leading to truncated proteins, may not be rescuable.

  • Possible Cause 2: Suboptimal experimental conditions.

    • Troubleshooting Step: Ensure the concentration of this compound is appropriate. The EC50 for WT TRPML1 is approximately 0.11 µM. Verify the health and viability of the cells. Check the loading of the Ca2+ indicator dye.

  • Possible Cause 3: The experimental system lacks necessary co-factors.

    • Troubleshooting Step: TRPML1 activity is modulated by luminal pH and PI(3,5)P2. Ensure that the experimental buffer conditions, particularly pH, are optimal for channel activity.

Problem 2: Unexpectedly high or prolonged Ca2+ signal after this compound treatment.

  • Possible Cause 1: Overexpression of TRPML1.

    • Troubleshooting Step: Titrate the amount of plasmid used for transfection to achieve a more physiological expression level. Monitor expression levels using Western blot or qPCR.

  • Possible Cause 2: Off-target effects of this compound at high concentrations.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration with minimal off-target effects. While this compound shows no cytotoxicity at concentrations up to 30 µM, high concentrations may lead to non-specific effects. Use a TRPML1 antagonist like ML-SI3 to confirm that the observed Ca2+ signal is indeed TRPML1-dependent.

Problem 3: No induction of autophagy is observed after this compound treatment in TRPML1 mutant cells.

  • Possible Cause 1: The TRPML1 mutant is unresponsive to this compound.

    • Troubleshooting Step: Confirm channel activation by measuring Ca2+ release first. If there is no Ca2+ signal, autophagy induction is unlikely.

  • Possible Cause 2: The downstream autophagy pathway is compromised.

    • Troubleshooting Step: The TRPML1-AMPK-autophagy pathway should be intact. Use a direct AMPK activator (e.g., A-769662) to confirm that the downstream machinery is functional.

  • Possible Cause 3: Insufficient treatment time or incorrect detection method.

    • Troubleshooting Step: Autophagy is a dynamic process. Assess autophagy markers like LC3-II accumulation at different time points after this compound treatment. Use multiple methods for detection, such as Western blotting for LC3-II and fluorescence microscopy for LC3 puncta formation.

Quantitative Data Summary

Table 1: EC50 Values of this compound for Wild-Type and Mutant TRPML1 Isoforms

TRPML1 IsoformEC50 (µM)Reference
Wild-Type (WT)0.11 ± 0.01
F465L0.1 ± 0.03
F408D1.23 ± 0.19

Table 2: Efficacy of this compound on Different TRPML1 Mutant Isoforms

TRPML1 IsoformEfficacy compared to SF-22ObservationReference
Wild-Type (WT)IncreasedGreatly increased compound efficacy
F408DIncreasedIncreased efficacy in activating TRPML1
F465LUnalteredEfficacy remained unaltered
Y436CUnalteredUnaltered efficacy was seen
R403CEfficaciousSignificantly more efficacious than on TRPML1-/- cells
V446LEfficaciousSignificantly more efficacious than on TRPML1-/- cells

Experimental Protocols

1. Lysosomal Planar Patch-Clamp Electrophysiology

This technique is used to directly measure the ion channel activity of TRPML1 in isolated lysosomes.

  • Lysosome Isolation: Fibroblast cell lines from MLIV patients or HEK293 cells overexpressing the TRPML1 isoform of interest are homogenized. Lysosomes are then isolated using density gradient centrifugation.

  • Planar Patch-Clamp: Isolated lysosomes are added to a planar patch-clamp chip. A tight seal (giga-seal) is formed between a single lysosome and the aperture of the chip.

  • Recording: Whole-lysosome currents are recorded in response to voltage ramps and application of this compound to the cytosolic side. The luminal (intra-lysosomal) and cytosolic solutions are maintained at specific pH values (e.g., pH 4.6 and 7.2, respectively).

  • Data Analysis: Current-voltage relationships are plotted, and the current amplitude at a specific negative potential (e.g., -100 mV) is used to quantify channel activation.

2. Fura-2 Calcium Imaging

This method measures changes in cytosolic Ca2+ concentration in response to TRPML1 activation.

  • Cell Preparation: HEK293 cells are transiently transfected with a plasma membrane-targeted variant of the TRPML1 isoform of interest (e.g., TRPML1(NC)-YFP).

  • Dye Loading: Cells are loaded with the ratiometric Ca2+ indicator dye Fura-2 AM.

  • Imaging: Cells are imaged using a fluorescence microscope equipped with a system for alternating excitation wavelengths (e.g., 340 nm and 380 nm). The ratio of the fluorescence emission at these two wavelengths is used to determine the intracellular Ca2+ concentration.

  • Stimulation: A baseline fluorescence ratio is recorded, after which this compound is added to the imaging buffer, and the change in the Fura-2 ratio is monitored over time.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Functional Assays cluster_data Data Analysis cluster_interpretation Interpretation cell_culture Cell Culture (e.g., HEK293, Fibroblasts) transfection Transfection with TRPML1 Mutant cell_culture->transfection patch_clamp Lysosomal Patch-Clamp transfection->patch_clamp Lysosome Isolation ca_imaging Calcium Imaging transfection->ca_imaging Fura-2 Loading current_analysis Current-Voltage Analysis patch_clamp->current_analysis ca_analysis Calcium Signal Quantification ca_imaging->ca_analysis efficacy Determine this compound Efficacy current_analysis->efficacy ca_analysis->efficacy

Caption: Experimental workflow for assessing this compound efficacy.

signaling_pathway MK683 This compound TRPML1 TRPML1 (WT or Mutant) MK683->TRPML1 Activates Ca_release Lysosomal Ca2+ Release TRPML1->Ca_release Trafficking Restored Endolysosomal Trafficking TRPML1->Trafficking Zn_homeostasis Zinc Homeostasis TRPML1->Zn_homeostasis AMPK AMPK Activation Ca_release->AMPK Autophagy Autophagy Induction AMPK->Autophagy

References

Validation & Comparative

A Comparative Analysis of the Potency of TRPML1 Agonists: MK6-83 versus ML-SA1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of two synthetic agonists of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, MK6-83 and ML-SA1. The TRPML1 channel, a crucial lysosomal cation channel, is a key regulator of lysosomal function, and its modulation is a promising therapeutic strategy for a range of lysosomal storage disorders and neurodegenerative diseases.

Quantitative Potency Comparison

The potency of a channel agonist is a critical parameter in drug development, typically quantified by its half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency. Experimental data from independent studies demonstrate a significant difference in the potency of this compound and ML-SA1 in activating the human TRPML1 channel.

CompoundTargetAssay MethodReported EC50Reference
This compound Human TRPML1Whole-endolysosomal Patch Clamp110 nM (0.11 µM)[1]
285 nM (0.285 µM)[2]
ML-SA1 Human TRPML1Whole-cell Patch Clamp (surface-expressed)9.7 µM (at pH 4.6)[3]
15.3 µM (at pH 7.4)[3]

Based on the available data, This compound is significantly more potent than ML-SA1 in activating the human TRPML1 channel, with EC50 values in the nanomolar range compared to the micromolar range for ML-SA1.[2]

Mechanism of Action and Signaling Pathway

Both this compound and ML-SA1 are synthetic small molecules that function as agonists of the TRPML1 channel.[4] Activation of TRPML1 by these compounds leads to the release of calcium ions (Ca2+) from the lysosome into the cytoplasm.[5] This localized increase in cytosolic Ca2+ concentration triggers a cascade of downstream signaling events, primarily aimed at enhancing lysosomal function and cellular clearance pathways.

Two key signaling pathways are activated by TRPML1-mediated Ca2+ release:

  • Calcineurin-TFEB Pathway: The increase in cytosolic Ca2+ activates the phosphatase calcineurin. Calcineurin then dephosphorylates the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Dephosphorylated TFEB translocates to the nucleus, where it promotes the expression of genes involved in lysosome formation and the autophagy process.

  • CaMKKβ-AMPK Pathway: TRPML1-mediated Ca2+ release can also activate Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn activates AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis and can also promote autophagy.

The activation of these pathways ultimately leads to an upregulation of lysosomal function and enhanced clearance of cellular waste, which is beneficial in the context of diseases characterized by lysosomal dysfunction.

TRPML1_Signaling_Pathway cluster_agonist TRPML1 Agonists cluster_lysosome Lysosome cluster_downstream Downstream Signaling cluster_nucleus Nucleus MK683 This compound TRPML1 TRPML1 Channel MK683->TRPML1 activate MLSA1 ML-SA1 MLSA1->TRPML1 activate Ca_cyto Cytosolic Ca²⁺ TRPML1->Ca_cyto Ca²⁺ release Ca_lumen Ca²⁺ (Lumen) Calcineurin Calcineurin Ca_cyto->Calcineurin activates CaMKKb CaMKKβ Ca_cyto->CaMKKb activates TFEB_P TFEB-P Calcineurin->TFEB_P dephosphorylates TFEB TFEB (active) TFEB_P->TFEB Gene_Expression Gene Expression (Lysosomal Biogenesis, Autophagy) TFEB->Gene_Expression translocates to AMPK AMPK CaMKKb->AMPK activates Autophagy Enhanced Autophagy & Lysosomal Function AMPK->Autophagy Gene_Expression->Autophagy

Caption: Signaling pathway of TRPML1 agonists.

Experimental Protocols

The potency of TRPML1 agonists is typically determined using two main experimental approaches: whole-endolysosomal patch clamp and calcium imaging assays.

Whole-Endolysosomal Patch-Clamp

This electrophysiological technique directly measures the ion currents across the lysosomal membrane in response to agonist application. It is considered the gold standard for characterizing ion channel function in their native environment.

Methodology:

  • Cell Culture and Lysosome Enlargement: Cells endogenously or exogenously expressing TRPML1 (e.g., HEK293 cells) are cultured. To facilitate patch-clamping, lysosomes are often enlarged by treating the cells with agents like vacuolin-1.[6][7]

  • Lysosome Isolation: Enlarged lysosomes are isolated from the cells.

  • Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the membrane of an isolated lysosome. The membrane patch is then ruptured to achieve the "whole-lysosome" configuration, allowing for the measurement of total ion flow through all channels on the lysosomal membrane.

  • Agonist Application and Data Acquisition: The TRPML1 agonist (e.g., this compound or ML-SA1) is applied at various concentrations to the cytosolic side of the lysosome. The resulting ion currents are recorded at different membrane potentials.

  • Data Analysis: The current responses are measured and plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated.

Patch_Clamp_Workflow A Cell Culture with TRPML1 Expression B Lysosome Enlargement (e.g., Vacuolin-1) A->B C Isolation of Enlarged Lysosomes B->C D Whole-Endolysosomal Patch-Clamp Recording C->D E Application of Agonist (Varying Concentrations) D->E F Measurement of TRPML1-mediated Ion Currents E->F G Generation of Dose-Response Curve F->G H Calculation of EC50 Value G->H

Caption: Workflow for whole-endolysosomal patch-clamp.
Calcium Imaging Assay

This fluorescence-based method measures the increase in cytosolic Ca2+ concentration following the activation of TRPML1. It is a high-throughput method suitable for screening and characterizing channel agonists.

Methodology:

  • Cell Culture and Dye Loading: Cells expressing TRPML1 are seeded in a multi-well plate. The cells are then loaded with a Ca2+-sensitive fluorescent indicator dye (e.g., Fura-2, Fluo-4, or a genetically encoded indicator like GCaMP).[8][9]

  • Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured before the addition of the agonist.

  • Agonist Application: The TRPML1 agonist is added to the wells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence microscope or a plate reader. An increase in fluorescence corresponds to an increase in intracellular Ca2+ concentration.

  • Data Analysis: The peak fluorescence change is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Calcium_Imaging_Workflow A Cell Culture with TRPML1 Expression B Loading with Ca²⁺-sensitive Fluorescent Dye A->B C Measurement of Baseline Fluorescence B->C D Application of Agonist (Varying Concentrations) C->D E Monitoring of Fluorescence Change D->E F Generation of Dose-Response Curve E->F G Calculation of EC50 Value F->G

Caption: Workflow for calcium imaging assay.

Conclusion

The available experimental data strongly indicate that This compound is a more potent agonist of the human TRPML1 channel than ML-SA1 . This higher potency, reflected in its significantly lower EC50 value, suggests that this compound may be effective at lower concentrations, a desirable characteristic for a therapeutic agent. Both compounds activate the same downstream signaling pathways to enhance lysosomal function. The choice between these agonists for research or therapeutic development will depend on the specific application, considering factors such as potency, selectivity, and pharmacokinetic properties. Further head-to-head studies under identical experimental conditions would be valuable for a more definitive comparison.

References

Comparative Efficacy of MK6-83 and Other TRPML1 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of the novel TRPML1 agonist, MK6-83, with other commonly used agonists, ML-SA1 and SF-22. The data presented is intended for researchers, scientists, and drug development professionals working on TRPML1 modulation.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the potency of this compound, ML-SA1, and SF-22 in activating the TRPML1 channel.

AgonistTarget/AssayEC50 ValueReference
This compound Wild-Type TRPML1110 nM[1]
F408Δ TRPML1 Mutant1.23 µM[1]
F465L TRPML1 Mutant0.1 µM[1]
SF-22 Wild-Type TRPML10.51 ± 0.05 µM[2]
F465L TRPML1 Mutant0.64 ± 0.17 µM[2]
ML-SA1 Potentiation of PI(3,5)P2-induced TRPML1 activationEC50 for PI(3,5)P2 of 37.5 ± 4.7 nM (in the presence of 1 µM ML-SA1)[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Intracellular Calcium Imaging using Fura-2 AM

This protocol details the measurement of intracellular calcium release following TRPML1 activation.

Materials:

  • Cells expressing TRPML1 (e.g., HEK293T cells overexpressing TRPML1)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • TRPML1 agonists (this compound, ML-SA1, SF-22)

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Calcium Imaging:

    • Mount the dish on the microscope stage.

    • Perfuse the cells with HBSS and acquire a stable baseline fluorescence ratio (F340/F380).

    • Apply the TRPML1 agonist of interest at the desired concentration.

    • Record the change in the F340/F380 ratio over time. An increase in the ratio indicates an increase in intracellular calcium concentration.

  • Data Analysis:

    • Quantify the peak change in the F340/F380 ratio in response to each agonist.

    • For dose-response curves, test a range of agonist concentrations and plot the peak response against the concentration to determine the EC50 value.

Autophagic Flux Measurement using Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3)

This protocol allows for the quantification of autophagic flux by observing the transition of LC3 from autophagosomes to autolysosomes.

Materials:

  • Cells stably expressing the mRFP-GFP-LC3 tandem construct.

  • Culture medium and supplements.

  • TRPML1 agonists (this compound, ML-SA1, SF-22).

  • Fluorescence microscope with appropriate filter sets for GFP and RFP.

  • Image analysis software.

Procedure:

  • Cell Treatment:

    • Plate cells stably expressing mRFP-GFP-LC3 in a multi-well plate suitable for imaging.

    • Treat the cells with the desired concentrations of TRPML1 agonists or a vehicle control for a specified time course (e.g., 2, 4, 8, 12, 24 hours).

  • Image Acquisition:

    • At each time point, wash the cells with PBS and fix with 4% paraformaldehyde.

    • Acquire images of the cells in both the GFP and RFP channels using a fluorescence microscope.

  • Data Analysis:

    • Autophagosomes will appear as yellow puncta (co-localization of GFP and RFP), while autolysosomes will appear as red puncta (RFP signal only, as the GFP signal is quenched in the acidic environment of the lysosome).

    • Quantify the number of yellow and red puncta per cell for each treatment condition.

    • An increase in the number of red puncta relative to yellow puncta indicates an increase in autophagic flux.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

TRPML1_Signaling_Pathway cluster_lysosome Lysosome cluster_downstream Downstream Signaling TRPML1 TRPML1 Ca_cytosol Cytosolic Ca²⁺ Increase TRPML1->Ca_cytosol releases Ca²⁺ Ca_lysosome Ca²⁺ Agonist This compound / ML-SA1 / SF-22 Agonist->TRPML1 activates CaMKKb CaMKKβ Ca_cytosol->CaMKKb activates Calcineurin Calcineurin Ca_cytosol->Calcineurin activates AMPK AMPK CaMKKb->AMPK activates ULK1 ULK1 Complex AMPK->ULK1 activates Autophagy_Induction Autophagosome Biogenesis ULK1->Autophagy_Induction TFEB_cyto TFEB (cytosol) TFEB_nuc TFEB (nucleus) TFEB_cyto->TFEB_nuc translocates to Calcineurin->TFEB_cyto dephosphorylates Gene_Expression Lysosomal & Autophagy Gene Expression TFEB_nuc->Gene_Expression induces

TRPML1 Signaling Pathways

Experimental_Workflow_Calcium start Start: TRPML1-expressing cells load_fura2 Load cells with Fura-2 AM start->load_fura2 wash Wash to remove extracellular dye load_fura2->wash deesterify De-esterification wash->deesterify baseline Acquire baseline fluorescence ratio (F340/F380) deesterify->baseline add_agonist Add TRPML1 Agonist (this compound, ML-SA1, or SF-22) baseline->add_agonist record Record change in F340/F380 ratio add_agonist->record analyze Analyze data: Peak response, EC50 record->analyze end End analyze->end

Calcium Imaging Workflow

Experimental_Workflow_Autophagy start Start: Cells expressing mRFP-GFP-LC3 treat Treat cells with TRPML1 Agonist (this compound, ML-SA1, or SF-22) start->treat incubate Incubate for defined time points treat->incubate fix Fix cells incubate->fix image Acquire GFP and RFP images fix->image quantify Quantify yellow (autophagosomes) and red (autolysosomes) puncta per cell image->quantify analyze Analyze data: Ratio of red to yellow puncta quantify->analyze end End analyze->end

Autophagic Flux Workflow

References

Validating MK6-83 target engagement in cells

Author: BenchChem Technical Support Team. Date: December 2025

A researcher's guide to validating cellular target engagement of MK6-83, a potent TRPML1 agonist.

This guide provides a comparative overview of established and effective methods for confirming the engagement of the TRPML1 (Transient Receptor Potential Mucolipin-1) channel by its agonist, this compound, within a cellular context. We present detailed protocols for direct and indirect assays, quantitative comparison tables, and workflow diagrams to assist researchers in selecting the most suitable approach for their experimental needs.

TRPML1 Signaling Pathway and this compound Action

This compound is a potent and specific synthetic agonist of the TRPML1 channel.[1][2] TRPML1 is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes.[3][4] Its activation by agonists like this compound leads to the release of Ca2+ from these acidic organelles into the cytosol. This localized Ca2+ signal initiates a cascade of downstream cellular events, including the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][6] TFEB activation involves its dephosphorylation and subsequent translocation from the cytoplasm to the nucleus, where it drives the expression of target genes.[5][7]

The relationship between TRPML1 activation and other major signaling pathways, such as the MAPK/ERK pathway, appears to be context-dependent, with reports of both negative and positive regulation in different cancer cell types.[1][8]

MK6-83_TRPML1_Pathway cluster_lysosome Endo-lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPML1 TRPML1 Cytosol_Ca Cytosolic Ca2+ (Increased) TRPML1->Cytosol_Ca Ca2+ release Lysosome_Ca Ca2+ MK683 This compound MK683->TRPML1 activates TFEB_cyto TFEB (p) Cytosol_Ca->TFEB_cyto dephosphorylates TFEB_nucl TFEB TFEB_cyto->TFEB_nucl translocates Genes Target Genes (Lysosomal Biogenesis, Autophagy) TFEB_nucl->Genes activates transcription

Figure 1. this compound mechanism of action on the TRPML1 signaling pathway.

Comparison of Target Engagement Methods

Validating that this compound engages TRPML1 in cells can be achieved through methods that directly measure the drug-protein interaction or quantify the immediate downstream functional consequences. Below is a comparison of three robust methods.

Method Principle Type of Readout Throughput Pros Cons
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[6][9]Western Blot or ELISALow to MediumDirect evidence of target engagement in intact cells; label-free.[9]Requires a specific antibody for TRPML1; optimization for membrane proteins is necessary.[10][11]
Calcium Flux Assay Measures the increase in cytosolic Ca2+ concentration following ion channel activation.[12][13]Fluorescence IntensityHighDirect functional readout of channel activation; highly sensitive; amenable to high-throughput screening.Indirect measure of target binding; can be influenced by off-target effects on other ion channels.
TFEB Nuclear Translocation Assay Quantifies the movement of TFEB from the cytoplasm to the nucleus upon TRPML1 activation.[7][14][15]Imaging or High-Content ScreeningMedium to HighPhysiologically relevant downstream biomarker of TRPML1 activity; robust response.Indirect readout; several steps removed from the initial binding event; requires specific antibodies and imaging capabilities.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of target engagement by measuring the thermal stabilization of TRPML1 upon this compound binding in a cellular environment.[6]

CETSA_Workflow A 1. Treat Cells (this compound vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (with detergent for membrane proteins) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E collect F Aggregated Fraction (Pellet) D->F G 5. Analyze Soluble Fraction (Western Blot for TRPML1) E->G H 6. Quantify & Plot (Relative band intensity vs. Temperature) G->H

Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for TRPML1

This protocol is adapted for integral membrane proteins like TRPML1.[10][11]

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge: Harvest cells and resuspend them in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells by adding a lysis buffer containing a mild non-ionic detergent (e.g., 0.4% NP-40) and protease inhibitors. Perform freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath) to ensure complete lysis.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Western Blot Analysis: Carefully collect the supernatant. Determine the protein concentration and normalize all samples. Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for TRPML1.

  • Data Analysis: Quantify the band intensities for each temperature point. For each treatment condition, normalize the intensity to the sample from the lowest temperature. Plot the relative protein amount against temperature to generate melt curves. A shift in the curve to a higher temperature for this compound-treated cells indicates target stabilization.

Method 2: Calcium Flux Assay

This method provides a rapid and sensitive functional readout of TRPML1 activation by measuring the resulting increase in intracellular calcium.

Calcium_Flux_Workflow A 1. Cell Seeding (96/384-well plate) B 2. Load Cells (with Ca2+ indicator dye, e.g., Fura-2 AM) A->B C 3. Establish Baseline (Measure fluorescence) B->C D 4. Add Compound (Inject this compound) C->D E 5. Measure Signal (Record fluorescence change over time) D->E F 6. Data Analysis (Plot fluorescence ratio vs. time) E->F

Figure 3. Workflow for a plate-based Calcium Flux Assay.

Experimental Protocol: Fluorescent Calcium Flux Assay

This protocol uses a fluorescent indicator dye and a plate reader.[12][13][16]

  • Cell Seeding: Seed adherent cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., HBSS). Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells 2-3 times with the assay buffer (e.g., HBSS) to remove extracellular dye. Leave a final volume of buffer in each well.

  • Signal Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Set the reader to record fluorescence at the appropriate excitation/emission wavelengths for the chosen dye.

  • Baseline and Compound Addition: Record a baseline fluorescence reading for 1-2 minutes. Then, use the injector to add this compound (or control compounds) to the wells while continuously recording the fluorescence signal for several minutes to capture the full response.

  • Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two emission wavelengths. For single-wavelength dyes like Fluo-4, calculate the relative fluorescence change (F/F0). Plot the fluorescence change over time to visualize the calcium transient. Dose-response curves can be generated by testing serial dilutions of this compound.

Method 3: TFEB Nuclear Translocation Assay

This image-based assay quantifies a key physiological consequence of TRPML1 activation, providing a robust downstream confirmation of target engagement.

TFEB_Translocation_Workflow A 1. Seed & Treat Cells (on coverslips or in imaging plates) B 2. Fix & Permeabilize A->B C 3. Immunostaining (Primary Ab: anti-TFEB Secondary Ab: fluorescent) B->C D 4. Counterstain (DAPI for nucleus) C->D E 5. Image Acquisition (Fluorescence Microscope) D->E F 6. Image Analysis (Quantify Nuclear vs. Cytoplasmic TFEB signal) E->F

Figure 4. Workflow for an immunofluorescence-based TFEB Translocation Assay.

Experimental Protocol: Immunofluorescence for TFEB Translocation

This protocol is suitable for analysis by fluorescence microscopy or high-content imaging systems.[14][15][17]

  • Cell Culture and Treatment: Seed cells on glass coverslips or in imaging-compatible microplates. Treat the cells with this compound or vehicle for the desired time (e.g., 1-3 hours).

  • Fixation and Permeabilization: Wash cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation: Incubate cells with a primary antibody against TFEB diluted in the blocking buffer overnight at 4°C. The next day, wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash cells three times with PBS. Stain the nuclei by incubating with a DNA dye (e.g., DAPI) for 5 minutes. Wash one final time and mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. For quantitative analysis, use image analysis software to define the nuclear (DAPI) and cytoplasmic regions of each cell. Measure the mean fluorescence intensity of the TFEB signal in both compartments and calculate the nucleus-to-cytoplasm intensity ratio. An increase in this ratio indicates TFEB translocation.

This assay can also be adapted for a higher-throughput In-Cell Western format, where the TFEB signal is normalized to a fluorescent DNA dye signal within each well of a microplate.[4][18][19][20]

References

A Researcher's Guide to Negative Control Experiments for MK6-83 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of essential negative control experiments for studies involving MK6-83, a potent agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. By employing robust negative controls, researchers can ensure the specificity of their findings and accurately attribute the observed effects to the modulation of TRPML1. This document outlines experimental strategies, presents comparative data, and provides detailed protocols for key assays.

Introduction to this compound and the Importance of Negative Controls

This compound is a synthetic small molecule that activates TRPML1, a crucial lysosomal calcium channel.[1][2] Dysregulation of TRPML1 is implicated in various cellular processes and diseases, including lysosomal storage disorders like Mucolipidosis type IV (MLIV), autophagy, and mitochondrial function.[2][3] Given the multifaceted roles of lysosomal signaling, it is imperative to validate that the biological effects observed upon this compound treatment are specifically mediated by TRPML1 activation. This guide details two primary types of negative controls: genetic and pharmacological.

Genetic Negative Controls: The Gold Standard

The most definitive method to ascertain the on-target activity of this compound is to utilize a cellular system lacking the target protein.

  • TRPML1 Knockout (KO) or Knockdown (KD) Cells: The use of cells in which the MCOLN1 gene (encoding TRPML1) has been genetically deleted (knockout) or its expression is significantly reduced (knockdown) is the gold standard for negative control experiments. In these cells, this compound should fail to elicit the biological responses observed in wild-type (WT) counterparts. For instance, this compound-induced calcium release from lysosomes is absent in TRPML1-deficient cells.[3]

Pharmacological Negative Controls: A Complementary Approach

Pharmacological inhibitors of TRPML1 can also serve as effective negative controls.

  • TRPML1 Antagonists (e.g., ML-SI3): Pre-treatment of wild-type cells with a specific TRPML1 antagonist, such as ML-SI3, should block the effects of subsequent this compound administration. This approach helps to confirm that the observed phenotype is a direct result of TRPML1 channel activation.

Comparative Analysis of TRPML1 Modulators

The following table summarizes the potency of this compound in comparison to another commonly used TRPML1 agonist, ML-SA1, and the inhibitory activity of the antagonist ML-SI3.

CompoundTarget(s)ActionReported Potency
This compound TRPML1AgonistEC50: ~0.11 µM (for wild-type TRPML1)
ML-SA1 TRPML1, TRPML2, TRPML3AgonistLess potent than this compound
ML-SI3 TRPML1, TRPML2, TRPML3AntagonistIC50: ~4.7 µM for TRPML1

Key Experimental Assays and Expected Outcomes

This section details critical experiments to validate the specificity of this compound and provides expected outcomes when employing proper negative controls.

Lysosomal Calcium Release Assay

Activation of TRPML1 by this compound triggers the release of calcium from the lysosome into the cytoplasm. This can be monitored using ratiometric fluorescent calcium indicators like Fura-2 AM.

Expected Results:

Cell Type / ConditionTreatmentExpected Outcome
Wild-Type (WT) CellsThis compoundRobust increase in intracellular calcium.
TRPML1-KO/KD CellsThis compoundNo significant increase in intracellular calcium.
WT Cells + ML-SI3This compoundAttenuated or no increase in intracellular calcium.
Autophagy Flux Assay

TRPML1 activation is linked to the induction of autophagy. Autophagic flux, the complete process of autophagy from autophagosome formation to lysosomal degradation, can be monitored using tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3).

Expected Results:

Cell Type / ConditionTreatmentExpected Outcome
Wild-Type (WT) CellsThis compoundIncreased autophagic flux (more red-only puncta).
TRPML1-KO/KD CellsThis compoundNo significant change in autophagic flux compared to baseline.
WT Cells + ML-SI3This compoundInhibition of this compound-induced increase in autophagic flux.
Mitochondrial Membrane Potential Assay

TRPML1-mediated calcium signaling can influence mitochondrial function, including the maintenance of mitochondrial membrane potential (ΔΨm). This can be assessed using fluorescent dyes like JC-1.

Expected Results:

Cell Type / ConditionTreatmentExpected Outcome
Wild-Type (WT) CellsThis compoundPotential changes in ΔΨm (depolarization or hyperpolarization depending on cell type and context).
TRPML1-KO/KD CellsThis compoundNo significant change in ΔΨm compared to untreated KO cells.
WT Cells + ML-SI3This compoundBlockade of this compound-induced changes in ΔΨm.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experiments and the underlying biology, the following diagrams have been generated using Graphviz.

G cluster_wt Wild-Type Cells cluster_ko TRPML1-KO Cells (Negative Control) wt_cells Wild-Type Cells (Expressing TRPML1) mk683_wt Add this compound wt_cells->mk683_wt ca_release_wt Lysosomal Ca2+ Release mk683_wt->ca_release_wt response_wt Biological Response (e.g., Autophagy) ca_release_wt->response_wt ko_cells TRPML1-KO Cells (Lacking TRPML1) mk683_ko Add this compound ko_cells->mk683_ko no_ca_release No Lysosomal Ca2+ Release mk683_ko->no_ca_release no_response No Biological Response no_ca_release->no_response

Figure 1. Genetic Negative Control Workflow.

G cluster_wt_pharm Wild-Type Cells wt_cells_pharm Wild-Type Cells ml_si3 Pre-treat with ML-SI3 (Antagonist) wt_cells_pharm->ml_si3 trpml1_blocked TRPML1 Blocked ml_si3->trpml1_blocked mk683_pharm Add this compound trpml1_blocked->mk683_pharm no_response_pharm No Biological Response mk683_pharm->no_response_pharm

Figure 2. Pharmacological Negative Control Workflow.

G mk683 This compound trpml1 TRPML1 mk683->trpml1 activates ca_release Lysosomal Ca2+ Release trpml1->ca_release mediates lysosome Lysosome lysosome->trpml1 camkkb CaMKKβ ca_release->camkkb activates tfeb TFEB ca_release->tfeb activates (via Calcineurin) ampk AMPK camkkb->ampk activates autophagy Autophagy Initiation (ULK1, VPS34) ampk->autophagy induces nuclear_translocation Nuclear Translocation tfeb->nuclear_translocation undergoes gene_expression Lysosomal & Autophagic Gene Expression nuclear_translocation->gene_expression promotes

Figure 3. Simplified TRPML1 Signaling Pathway.

Experimental Protocols

Protocol 1: Intracellular Calcium Imaging with Fura-2 AM

This protocol describes the measurement of changes in cytosolic calcium concentration in response to this compound.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • ML-SI3 (for pharmacological control)

  • Wild-type and TRPML1-KO/KD cells cultured on glass-bottom dishes

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash cells once with HBSS.

    • Incubate cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Mount the dish on the microscope stage.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm.

    • For pharmacological controls, add ML-SI3 (e.g., 10 µM) and incubate for 10-15 minutes before adding this compound.

    • Add this compound to the desired final concentration and continue recording the fluorescence ratio (F340/F380).

  • Data Analysis: Calculate the ratio of fluorescence intensity at 340 nm to 380 nm over time. An increase in this ratio indicates a rise in intracellular calcium.

Protocol 2: Autophagy Flux Assay with mRFP-GFP-LC3

This protocol allows for the visualization and quantification of autophagic flux.

Materials:

  • Cells stably or transiently expressing the mRFP-GFP-LC3 tandem construct

  • Complete culture medium and starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

  • This compound

  • Confocal microscope

Procedure:

  • Cell Culture: Plate mRFP-GFP-LC3 expressing cells on glass-bottom dishes.

  • Treatment:

    • Treat cells with this compound at the desired concentration for a specified time (e.g., 2-6 hours).

    • Include untreated controls and TRPML1-KO/KD cells treated with this compound.

    • A positive control, such as starvation (incubation in EBSS for 2-4 hours), should be included.

  • Fixation and Imaging:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS and mount with a suitable mounting medium.

    • Image cells using a confocal microscope, acquiring images in both the green (GFP) and red (RFP) channels.

  • Data Analysis:

    • Autophagosomes will appear as yellow puncta (colocalization of GFP and RFP).

    • Autolysosomes will appear as red-only puncta (GFP is quenched in the acidic environment of the lysosome).

    • Quantify the number of yellow and red puncta per cell. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.

Protocol 3: Mitochondrial Membrane Potential Assay with JC-1

This protocol assesses changes in ΔΨm using the ratiometric dye JC-1.

Materials:

  • JC-1 dye

  • Cell culture medium

  • This compound

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Plating: Plate cells in a multi-well plate suitable for the chosen detection method.

  • Treatment: Treat cells with this compound for the desired duration. Include untreated controls, TRPML1-KO/KD cells, and a positive control group treated with CCCP (e.g., 10-50 µM for 15-30 minutes).

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (e.g., 2 µM in cell culture medium).

    • Remove the treatment medium and incubate cells with the JC-1 staining solution for 15-30 minutes at 37°C.

    • Wash cells with PBS or medium.

  • Measurement:

    • Measure the fluorescence intensity of both JC-1 monomers (green, ~530 nm emission) and J-aggregates (red, ~590 nm emission).

    • The excitation wavelength is typically around 488 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

By rigorously applying these negative control strategies and experimental protocols, researchers can confidently delineate the specific role of TRPML1 in their biological systems of interest when studying the effects of this compound.

References

A Comparative Guide to MK6-83 and Ionomycin: Unraveling Their Distinct Effects on Intracellular Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cell signaling research, manipulating intracellular calcium (Ca²⁺) levels is a cornerstone for understanding a myriad of physiological processes. Two potent molecules, the synthetic TRPML1 agonist MK6-83 and the calcium ionophore ionomycin (B1663694), are frequently employed to elevate intracellular Ca²⁺. However, their mechanisms of action and the resultant cellular responses are fundamentally different. This guide provides an objective comparison of this compound and ionomycin, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.

Delineating the Mechanisms of Action: A Tale of Two Pathways

This compound and ionomycin elevate intracellular calcium through distinct pathways, originating from different intracellular stores.

This compound: A Specific Agonist of the Lysosomal TRPML1 Channel

This compound is a potent and specific agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key calcium-permeable channel located on the membrane of lysosomes.[1] Activation of TRPML1 by this compound leads to the rapid release of Ca²⁺ from the acidic lumen of the lysosome into the cytosol. This localized release of Ca²⁺ from a specific organelle makes this compound a valuable tool for studying the role of lysosomal calcium signaling in cellular processes such as autophagy, endolysosomal trafficking, and nutrient sensing.[2][3]

Ionomycin: A Broad-Spectrum Calcium Ionophore

In contrast, ionomycin is a mobile ionophore that chelates Ca²⁺ and facilitates its transport across biological membranes. Its primary effect is the rapid depletion of Ca²⁺ from the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), the major intracellular calcium stores.[4][5] This depletion of ER/SR Ca²⁺ stores triggers a secondary and sustained influx of extracellular Ca²⁺ through a process known as store-operated calcium entry (SOCE). This biphasic increase in cytosolic Ca²⁺—an initial transient peak from intracellular stores followed by a sustained plateau from extracellular influx—makes ionomycin a potent, albeit less specific, tool for globally elevating intracellular calcium.

Quantitative Comparison of Intracellular Calcium Modulation

FeatureThis compoundIonomycin
Primary Ca²⁺ Source LysosomesEndoplasmic/Sarcoplasmic Reticulum, Extracellular Space
Mechanism of Action Specific agonist of TRPML1 channelMobile Ca²⁺ ionophore
Potency (EC₅₀) ~110 nMConcentration-dependent (typically 0.1-10 µM)
Kinetics of Ca²⁺ Increase Rapid and transient release from lysosomesBiphasic: rapid, transient release from ER/SR followed by a sustained influx (SOCE)
Downstream Signaling Primarily activates lysosomal Ca²⁺-dependent pathways (e.g., CaMKKβ/AMPK, TFEB)Broad activation of Ca²⁺-dependent signaling pathways
Specificity High for TRPML1-mediated lysosomal Ca²⁺ releaseLow, global increase in intracellular Ca²⁺

Signaling Pathways and Experimental Workflow

The distinct mechanisms of this compound and ionomycin lead to the activation of different downstream signaling cascades and necessitate specific experimental considerations.

MK683_Signaling_Pathway MK683 This compound TRPML1 TRPML1 Channel (Lysosome) MK683->TRPML1 activates Lysosomal_Ca Lysosomal Ca²⁺ Release TRPML1->Lysosomal_Ca mediates Cytosolic_Ca Increased Cytosolic Ca²⁺ Lysosomal_Ca->Cytosolic_Ca CaMKKb CaMKKβ Cytosolic_Ca->CaMKKb activates TFEB TFEB Activation Cytosolic_Ca->TFEB induces AMPK AMPK CaMKKb->AMPK activates Autophagy Autophagy AMPK->Autophagy induces

Figure 1. this compound Signaling Pathway.

Ionomycin_Signaling_Pathway Ionomycin Ionomycin ER_SR ER/SR Membrane Ionomycin->ER_SR transports Ca²⁺ across Plasma_Membrane Plasma Membrane Ionomycin->Plasma_Membrane transports Ca²⁺ across ER_Ca_Depletion ER/SR Ca²⁺ Depletion ER_SR->ER_Ca_Depletion SOCE Store-Operated Ca²⁺ Entry (SOCE) ER_Ca_Depletion->SOCE triggers Cytosolic_Ca Global Increase in Cytosolic Ca²⁺ ER_Ca_Depletion->Cytosolic_Ca Plasma_Membrane->SOCE SOCE->Cytosolic_Ca Downstream Broad Downstream Ca²⁺ Signaling Cytosolic_Ca->Downstream

Figure 2. Ionomycin Signaling Pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture 1. Culture Cells Dye_Loading 2. Load with Ca²⁺ Indicator (e.g., Fura-2 AM, Fluo-4 AM) Cell_Culture->Dye_Loading Wash 3. Wash to remove excess dye Dye_Loading->Wash Add_Compound 4. Add this compound or Ionomycin Wash->Add_Compound Imaging 5. Measure Fluorescence Changes (Microscopy or Plate Reader) Add_Compound->Imaging Analysis 6. Data Analysis (Ratio, ΔF/F₀, [Ca²⁺]i calculation) Imaging->Analysis

Figure 3. General Experimental Workflow for Measuring Intracellular Calcium.

Experimental Protocols

Accurate measurement of intracellular Ca²⁺ is critical for comparing the effects of this compound and ionomycin. The following are generalized protocols for using common fluorescent Ca²⁺ indicators. Researchers should optimize these protocols for their specific cell type and experimental setup.

Protocol 1: Intracellular Calcium Measurement using Fura-2 AM (Ratiometric)

Materials:

  • Cells of interest cultured on coverslips or in a 96-well plate

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound and Ionomycin stock solutions in DMSO

  • Fluorescence microscope or plate reader capable of excitation at 340 nm and 380 nm and emission at ~510 nm

Procedure:

  • Prepare Fura-2 AM Loading Solution:

    • Dissolve Fura-2 AM in high-quality, anhydrous DMSO to make a 1-5 mM stock solution.

    • For loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM.

    • Add Pluronic F-127 (0.01-0.02% final concentration) to the loading solution to aid in dye solubilization.

  • Cell Loading:

    • Wash cultured cells once with HBSS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • De-esterification:

    • Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Measurement:

    • Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

    • Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring emission at ~510 nm.

    • Add this compound or ionomycin at the desired final concentration and record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F₃₄₀/F₃₈₀).

    • The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

    • If desired, calibrate the signal to absolute Ca²⁺ concentrations using the Grynkiewicz equation.

Protocol 2: Intracellular Calcium Measurement using Fluo-4 AM (Single Wavelength)

Materials:

  • Cells of interest cultured on coverslips or in a 96-well plate

  • Fluo-4 AM

  • Pluronic F-127

  • HBSS or other suitable physiological buffer

  • DMSO

  • This compound and Ionomycin stock solutions in DMSO

  • Fluorescence microscope or plate reader with excitation at ~494 nm and emission at ~516 nm

Procedure:

  • Prepare Fluo-4 AM Loading Solution:

    • Prepare a 1-5 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.

    • Dilute the stock solution in HBSS to a final concentration of 1-5 µM.

    • Add Pluronic F-127 (0.01-0.02% final concentration).

  • Cell Loading:

    • Wash cells once with HBSS.

    • Incubate cells with the Fluo-4 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

  • Wash and De-esterification:

    • Wash the cells twice with HBSS to remove excess dye.

    • Incubate in HBSS for 30 minutes at room temperature in the dark to allow for dye de-esterification.

  • Measurement:

    • Acquire baseline fluorescence with excitation at ~494 nm and emission at ~516 nm.

    • Add this compound or ionomycin and record the change in fluorescence intensity over time.

  • Data Analysis:

    • Express the change in fluorescence as a ratio of the fluorescence at a given time point (F) to the baseline fluorescence (F₀), i.e., ΔF/F₀.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and ionomycin depends entirely on the scientific question being addressed.

  • For studying the specific roles of lysosomal calcium signaling in processes like autophagy, endosomal trafficking, and lysosomal biogenesis, this compound is the superior choice due to its high specificity for the TRPML1 channel.

  • For applications requiring a robust and global increase in intracellular calcium to study downstream events that are sensitive to large calcium influxes, such as T-cell activation or neurotransmitter release, ionomycin is a more appropriate, albeit less specific, tool.

Understanding the distinct mechanisms of action and the resulting differences in the spatio-temporal dynamics of the calcium signals induced by this compound and ionomycin is crucial for the accurate interpretation of experimental results and for advancing our understanding of the complex role of calcium in cellular physiology and pathophysiology.

References

MK6-83: A Comparative Review of its Efficacy as a TRPML1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of MK6-83's effectiveness across various preclinical models. This compound has emerged as a potent and specific agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key regulator of lysosomal function. This document summarizes the current experimental data, comparing its performance with other TRPML1 agonists and detailing the experimental protocols utilized in these key studies.

Quantitative Analysis of this compound Efficacy

This compound has demonstrated superior potency and efficacy in activating both wild-type and certain mutant forms of the TRPML1 channel when compared to its predecessor, SF-22, and another common agonist, ML-SA1. The following table summarizes the half-maximal effective concentrations (EC50) of this compound in various cellular models.

Model SystemTargetThis compound EC50Comparator EC50Comparator CompoundReference
HEK293 CellsWild-Type TRPML1110 nM510 nMSF-22[1][2]
HEK293 CellsF408Δ Mutant TRPML1100 nM--[1]
HEK293 CellsF465L Mutant TRPML11.23 µM640 nMSF-22[1][2]
DMD MyocytesEndosomal TRPML1285 nM-More potent than ML-SA1[3]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly binding to and activating the TRPML1 channel, which is primarily located on the membrane of lysosomes and late endosomes. This activation triggers the release of calcium (Ca2+) from these organelles into the cytoplasm. This localized Ca2+ signal initiates a cascade of downstream cellular processes.

One of the key pathways influenced by this compound-mediated TRPML1 activation is the regulation of autophagy. The released lysosomal Ca2+ leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, promotes autophagy, the cellular process for degrading and recycling damaged organelles and proteins.[4]

In the context of lysosomal storage diseases such as Mucolipidosis type IV (MLIV), this compound has been shown to restore endolysosomal trafficking and zinc homeostasis in patient-derived fibroblasts.[1] This suggests its potential to alleviate the cellular pathology associated with TRPML1 dysfunction.

Furthermore, in vascular smooth muscle cells, TRPML1 activation by this compound has been demonstrated to initiate localized Ca2+ signals known as "Ca2+ sparks," which are important for regulating vascular tone.[5]

MK6_83_Signaling_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm TRPML1 TRPML1 Ca_cyto Cytosolic Ca²⁺ TRPML1->Ca_cyto Ca²⁺ Efflux Ca_lumen Ca²⁺ MK6_83 This compound MK6_83->TRPML1 Activates AMPK AMPK Ca_cyto->AMPK Activates EndoTrafficking Endolysosomal Trafficking Ca_cyto->EndoTrafficking Restores ZincHomeostasis Zinc Homeostasis Ca_cyto->ZincHomeostasis Restores Autophagy Autophagy AMPK->Autophagy Promotes

Caption: Signaling pathway of this compound-mediated TRPML1 activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the effectiveness of this compound.

Lysosomal Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of TRPML1 in its native lysosomal membrane.

Patch_Clamp_Workflow cluster_protocol Lysosomal Patch-Clamp Protocol step1 Isolate Lysosomes from Cells step2 Form a Gigaseal with a Patch Pipette step1->step2 step3 Rupture the Lysosome (Whole-Lysosome Configuration) step2->step3 step4 Apply this compound to the Cytosolic Side step3->step4 step5 Record TRPML1-mediated Currents step4->step5

Caption: Workflow for lysosomal patch-clamp experiments.

Protocol:

  • Lysosome Isolation: Lysosomes are isolated from cultured cells (e.g., HEK293 cells overexpressing TRPML1 or patient-derived fibroblasts) using density gradient centrifugation.

  • Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal (gigaohm seal) with the membrane of an isolated lysosome.

  • Whole-Lysosome Configuration: The lysosomal membrane under the pipette tip is ruptured to allow electrical access to the entire lysosomal membrane.

  • Drug Application: this compound is applied to the cytosolic side of the lysosome via the bath solution.

  • Data Acquisition: Membrane currents are recorded using an amplifier and digitizer. The current generated in response to a voltage stimulus is measured in the presence and absence of this compound to determine the effect of the compound on TRPML1 channel activity.

Cytosolic Calcium Imaging

This method is used to measure changes in the concentration of cytosolic Ca2+ following the application of this compound.

Protocol:

  • Cell Culture and Dye Loading: Cells (e.g., NK92 cells) are cultured on glass coverslips and loaded with a Ca2+-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

  • Baseline Fluorescence Measurement: The cells are placed on the stage of a fluorescence microscope, and the baseline fluorescence intensity is recorded.

  • This compound Stimulation: this compound is added to the extracellular solution.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in cytosolic Ca2+ concentration, is recorded over time. A robust and rapid increase in fluorescence after the addition of this compound indicates TRPML1-mediated Ca2+ release from lysosomes.[4]

Cell Viability Assay

This assay is performed to assess the potential cytotoxicity of this compound.

Protocol:

  • Cell Seeding: Fibroblast cell lines derived from MLIV patients are seeded in 96-well plates.

  • Compound Incubation: The cells are treated with a range of concentrations of this compound (e.g., 0.2 to 30 µM) for a specified period (e.g., 24 hours).

  • Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay or a live/dead cell staining kit. The results from this compound treated cells are compared to untreated control cells. Studies have shown that this compound exhibits no signs of cytotoxicity at concentrations up to 30 µM.[6]

Conclusion

The available preclinical data strongly support the characterization of this compound as a highly potent and specific TRPML1 agonist. Its ability to activate both wild-type and certain disease-associated mutant forms of the channel, coupled with its favorable in vitro safety profile, positions it as a promising therapeutic candidate for lysosomal storage disorders like MLIV and potentially other conditions involving TRPML1 dysfunction. Further in vivo studies are warranted to translate these encouraging preclinical findings into clinical applications.

References

Benchmarking MK6-83 Against Endogenous TRPML1 Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the synthetic transient receptor potential mucolipin 1 (TRPML1) agonist, MK6-83, against the primary endogenous TRPML1 ligand, Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to facilitate informed decisions in TRPML1-related research.

Introduction to TRPML1 and its Ligands

The Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial ion channel primarily located on the membranes of late endosomes and lysosomes.[1][2] It functions as a major calcium (Ca²⁺) release channel, playing a vital role in numerous cellular processes including autophagy, lysosomal biogenesis, membrane trafficking, and cellular homeostasis.[3][4][5] Dysfunctional TRPML1 is linked to the neurodegenerative lysosomal storage disorder, mucolipidosis type IV (MLIV).[6][7]

TRPML1 activity is regulated by endogenous ligands, most notably the lysosome-specific phosphoinositide, PI(3,5)P₂.[2][8][9] In recent years, synthetic agonists have been developed to probe the channel's function and explore its therapeutic potential. Among these, this compound has emerged as a potent and efficacious TRPML1 activator.[10] This guide directly compares the performance of this compound with the endogenous ligand PI(3,5)P₂.

Quantitative Comparison of Ligand Performance

The potency and efficacy of TRPML1 agonists are typically quantified by measuring their ability to induce ion currents in patch-clamp experiments or to trigger Ca²⁺ release in fluorescence-based assays. The half-maximal effective concentration (EC₅₀) is a standard measure of a ligand's potency.

LigandAgonist TypeReported EC₅₀ (Potency)TargetMeasurement Technique
This compound Synthetic110 nM (0.11 µM)[11]Wild-Type TRPML1Lysosomal Patch-Clamp[11]
PI(3,5)P₂ Endogenous48 nM[2]Wild-Type TRPML1Endolysosomal Patch-Clamp[2]
This compound Synthetic0.1 µMF465L TRPML1 MutantLysosomal Patch-Clamp
This compound Synthetic1.23 µMF408Δ TRPML1 MutantLysosomal Patch-Clamp

Summary of Findings:

  • Potency: The endogenous ligand PI(3,5)P₂ exhibits a higher potency (EC₅₀ = 48 nM) for wild-type TRPML1 compared to the synthetic agonist this compound (EC₅₀ = 110 nM) under direct patch-clamp conditions.[2][11]

  • Efficacy: Both this compound and PI(3,5)P₂ are effective in activating TRPML1, leading to robust Ca²⁺ release from lysosomes.[2][12] Studies show that this compound has improved efficacy compared to earlier synthetic agonists like SF-22.[11]

  • Mutant Channel Activation: this compound is capable of activating certain TRPML1 mutant isoforms that cause MLIV, highlighting its potential therapeutic relevance.

  • Synergy: The synthetic agonist ML-SA1, which is structurally related to this compound, has been shown to act synergistically with PI(3,5)P₂ to activate TRPML1, suggesting that synthetic and endogenous ligands may have distinct or cooperative binding sites.[7][13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the TRPML1 signaling cascade and standard experimental workflows.

TRPML1 Signaling Pathway

TRPML1_Signaling cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus TRPML1 TRPML1 Channel Ca_cyto Ca²⁺ (Cytosolic) TRPML1->Ca_cyto releases Ca_lumen Ca²⁺ (Lumenal) Ca_lumen->TRPML1 Calcineurin Calcineurin Ca_cyto->Calcineurin activates CaMKKb CaMKKβ Ca_cyto->CaMKKb activates Exocytosis Lysosomal Exocytosis Ca_cyto->Exocytosis triggers TFEB_P TFEB-P Calcineurin->TFEB_P dephosphorylates TFEB TFEB TFEB_P->TFEB TFEB_N TFEB TFEB->TFEB_N translocates AMPK AMPK VPS34 VPS34 Complex AMPK->VPS34 activates CaMKKb->AMPK activates Autophagy Autophagy VPS34->Autophagy initiates Gene_Tx Gene Transcription (Autophagy & Lysosomal Biogenesis) TFEB_N->Gene_Tx promotes Gene_Tx->Autophagy MK683 This compound (Synthetic) MK683->TRPML1 activates PI35P2 PI(3,5)P₂ (Endogenous) PI35P2->TRPML1 activates

Caption: TRPML1 activation by ligands releases lysosomal Ca²⁺, triggering downstream pathways.

Experimental Workflow: Whole-Lysosome Patch-Clamp

Patch_Clamp_Workflow A Lysosome Enlargement (e.g., with Vacuolin-1) B Isolation of Enlarged Lysosomes A->B C Transfer to Patch-Clamp System (e.g., Port-a-Patch, Qube) B->C D Lysosome Capture & Seal Formation (GΩ Seal) C->D E Establish Whole-Lysosome Configuration D->E F Apply Voltage Protocol (e.g., -140mV to +60mV ramp) E->F G Record Baseline Current F->G H Apply Ligand (this compound or PI(3,5)P₂) G->H I Record Activated Current H->I J Data Analysis (I-V Curve, EC₅₀ Calculation) I->J

Caption: Workflow for electrophysiological recording of TRPML1 channel activity.

Experimental Workflow: Lysosomal Calcium Imaging

Calcium_Imaging_Workflow A Cell Culture & Seeding (e.g., HEK293, Fibroblasts) B Transfection with GCaMP3-ML1 (Genetically Encoded Ca²⁺ Indicator) A->B C Baseline Fluorescence Measurement (Confocal Microscopy) B->C D Stimulation with Ligand (e.g., this compound) C->D E Time-Lapse Imaging of Fluorescence Intensity D->E F Addition of Controls (e.g., Ionomycin, GPN) E->F G Data Analysis (Calculate ΔF/F₀) F->G

References

Safety Operating Guide

Proper Disposal Procedures for MK6-83: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of biologically active small molecules like MK6-83 is a critical component of laboratory safety and environmental responsibility. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures for this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and to be familiar with your institution's specific chemical hygiene and waste management plans.

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling this compound. This includes:

  • Safety goggles or a face shield

  • A laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

Work Area: All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation or ingestion.

Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound relevant to its handling and disposal.

PropertyValueReference
Chemical Name 5-methyl-N-[2-(piperidin-1-yl)phenyl]thiophene-2-sulfonamide[1]
Molecular Formula C16H20N2O2S2[1]
Molecular Weight 336.47 g/mol [1]
Appearance Solid[2]
Solubility Soluble in DMSO and ethanol.[1]
Storage Store at +4°C for short term. For long term, store at -20°C.

Step-by-Step Disposal Procedures

The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Disposal of Unused Solid this compound
  • Waste Segregation: Unused or expired solid this compound should be collected in a designated hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization: Use a clearly labeled, leak-proof, and chemically compatible container for solid waste. The original manufacturer's container is often suitable if it is in good condition.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound (5-methyl-N-[2-(piperidin-1-yl)phenyl]thiophene-2-sulfonamide)". Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup: Once the container is full or has reached the institutional time limit for storage, arrange for pickup by your institution's EHS department for proper disposal.

Disposal of this compound Solutions
  • Waste Segregation: Solutions of this compound (e.g., in DMSO or ethanol) must be collected as liquid hazardous waste. Segregate these solutions from aqueous and other solvent waste streams.

  • Containerization: Use a designated, leak-proof, and chemically compatible container for flammable liquid waste. Ensure the container has a secure screw-top cap.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and list all solvent components with their approximate percentages (e.g., "this compound in DMSO/Ethanol").

  • Storage and Pickup: Follow the same storage and pickup procedures as for solid this compound waste.

Disposal of Contaminated Labware and Materials
  • Sharps: Chemically contaminated sharps, such as needles, syringes, and Pasteur pipettes, must be placed in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.

  • Non-Sharps: Disposable labware, such as pipette tips, microfuge tubes, and gloves, that are contaminated with this compound should be collected in a designated, lined container for solid hazardous waste.

  • Labeling and Disposal: All containers for contaminated materials must be clearly labeled with "Hazardous Waste" and the name of the contaminating chemical (this compound). These containers should be sealed and disposed of through your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MK683_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution (e.g., in DMSO, Ethanol) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Pipette Tips, etc.) waste_type->contaminated_materials Contaminated solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container contaminated_container Collect in Labeled Solid Hazardous Waste Container contaminated_materials->contaminated_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage contaminated_container->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup end End of Process pickup->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedural steps, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific environmental health and safety guidelines.

References

Personal protective equipment for handling MK6-83

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MK6-83 (CAS 1062271-24-2).[1][2][3][4] It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Compound Identification and Hazards

This compound is a synthetic organic compound that acts as a potent and specific agonist of the transient receptor potential mucolipin-1 (TRPML1) channel.[1] While specific toxicology data is limited, the compound should be handled with care as a potentially hazardous substance. A thorough risk assessment should be conducted before beginning any experimental work.

Physicochemical Properties:

Property Value
IUPAC Name 5-methyl-N-[2-(piperidin-1-yl)phenyl]thiophene-2-sulfonamide
CAS Number 1062271-24-2
Molecular Formula C₁₆H₂₀N₂O₂S₂
Molecular Weight 336.47 g/mol
Appearance Solid Powder

| Solubility | Soluble in DMSO (≥ 10 mM) |

Sources:

Risk Assessment and Control Workflow

Before handling this compound, a systematic risk assessment is mandatory. This process involves identifying potential hazards and implementing appropriate control measures to minimize exposure. The following workflow outlines the necessary steps.

G Workflow for Safe Handling of this compound cluster_prep Preparation & Assessment cluster_controls Implementation of Controls cluster_ops Operation & Disposal A 1. Review SDS & Available Literature B 2. Identify Potential Hazards (e.g., skin/eye irritant, unknown toxicity) A->B C 3. Define Experimental Protocol (quantities, concentrations, equipment) B->C D 4. Select Engineering Controls (Fume Hood, Ventilated Enclosure) C->D E 5. Determine Required PPE (Based on Hazard Assessment) D->E F 6. Establish Safe Work Practices (SOPs, Emergency Procedures) E->F G 7. Execute Experiment Following SOPs F->G H 8. Decontaminate Surfaces & Equipment G->H I 9. Dispose of Waste (Follow Institutional Guidelines) H->I

Caption: Risk assessment and control workflow for this compound.

Personal Protective Equipment (PPE)

A risk assessment based on the specific experimental conditions will determine the exact PPE required. However, the following table summarizes the minimum and recommended PPE for handling this compound in a laboratory setting.

Protection TypeMinimum RequirementRecommended for Higher Risk Tasks*
Body Flame-resistant lab coat.Chemical-resistant apron over lab coat.
Eye & Face ANSI Z87.1-compliant safety glasses with side shields.Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.
Hand Standard nitrile gloves (ensure to check for breakthrough times).Double-gloving or using heavy-duty chemical-resistant gloves.
Footwear Closed-toe shoes.N/A
Respiratory Not required when handled in a certified chemical fume hood.A NIOSH-approved respirator may be necessary if working outside a fume hood or if aerosolization is possible. Consult with your institution's EHS department.

*Higher risk tasks include handling large quantities, preparing stock solutions, or procedures with a high likelihood of splashing or aerosol generation.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle solid this compound and its solutions in a certified chemical fume hood to minimize inhalation exposure.

Handling Procedures:

  • Preparation: Before starting, ensure all required PPE is donned correctly and the fume hood is functioning properly. Prepare all necessary equipment and reagents.

  • Weighing: When weighing the solid compound, do so on a tared weigh paper or in a container within the fume hood. Avoid generating dust.

  • Solution Preparation: To prepare solutions, slowly add the solvent (e.g., DMSO) to the solid this compound to prevent splashing. If heating or sonication is required to dissolve the compound, ensure the container is appropriately sealed or vented to avoid pressure buildup.

  • Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), and wash hands thoroughly.

Storage:

  • Store solid this compound in a cool, dry, and dark place.

  • For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.

  • Stock solutions in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Streams:

  • Solid Waste: Contaminated PPE (gloves, weigh papers), and empty containers should be collected in a designated, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

Disposal Protocol:

  • Segregate waste into solid and liquid streams.

  • Label all waste containers clearly with "Hazardous Waste" and list the chemical contents, including this compound and any solvents.

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK6-83
Reactant of Route 2
Reactant of Route 2
MK6-83

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。